molecular formula C4H6BrN3O B1526254 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole CAS No. 1306739-06-9

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Cat. No.: B1526254
CAS No.: 1306739-06-9
M. Wt: 192.01 g/mol
InChI Key: TXZONKWHJWNMDM-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H6BrN3O and its molecular weight is 192.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-5-methoxy-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-8-4(9-2)6-3(5)7-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZONKWHJWNMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258706
Record name 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
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Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-06-9
Record name 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel heterocyclic compound, 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. Recognizing the scarcity of published experimental data for this specific molecule, this document serves as a procedural roadmap for researchers and drug development professionals.[1] It outlines the foundational molecular and predicted properties and presents detailed, field-proven experimental protocols for determining critical physicochemical parameters: solubility, acid dissociation constant (pKa), and lipophilicity (logP). The methodologies are described with an emphasis on the underlying scientific principles and the establishment of self-validating experimental systems, ensuring data integrity and reproducibility.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from initial synthesis to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These parameters—solubility, pKa, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential toxicity. The subject of this guide, this compound, belongs to the 1,2,4-triazole class of heterocycles, a scaffold known for its wide range of biological activities.[2][3] A precise characterization of its properties is the essential first step in evaluating its potential as a drug development candidate.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them as necessary.

Molecular Identity and Structural Attributes

A definitive understanding of a compound's structure is the bedrock of its characterization. All subsequent experimental work relies on the purity and confirmed identity of the analyte.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
Molecular Formula C₄H₆BrN₃O[1]
Molecular Weight 190.97 g/mol [1]
Canonical SMILES CN1C(=NC(=N1)Br)OC[1]

| InChI Key | TXZONKWHJWNMDM-UHFFFAOYSA-N[1] |

The structure features a five-membered 1,2,4-triazole ring, which is substituted with a bromine atom, a methoxy group, and a methyl group. The presence of nitrogen atoms in the triazole ring suggests the potential for basicity, while the overall structure will influence its polarity and, consequently, its solubility and lipophilicity.

Predicted Physicochemical Properties

In the absence of empirical data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design, such as selecting appropriate solvent systems and concentration ranges.

Table 2: Predicted Physicochemical Data

Property Predicted Value Source

| XlogP | 1.3 | PubChem[1] |

The predicted XlogP of 1.3 suggests that the compound possesses moderate lipophilicity. This value indicates a balance between aqueous and lipid solubility, a desirable trait for many drug candidates, as it can facilitate both dissolution in physiological fluids and permeation across biological membranes.[4] However, it must be stressed that this is a theoretical value; rigorous experimental determination is mandatory for accurate assessment.

Experimental Protocol: Solubility Profile Determination

Objective: To qualitatively and quantitatively determine the solubility of the title compound in a range of aqueous and organic solvents, reflecting its behavior in both physiological and laboratory settings.

Rationale: Solubility is a critical determinant of a drug's bioavailability. A compound must possess sufficient aqueous solubility to dissolve in the gastrointestinal tract for oral absorption, yet also exhibit some lipid solubility to cross cell membranes.[5] This protocol employs a systematic approach to classify solubility based on the "like dissolves like" principle.[5]

Qualitative Solubility Testing

This initial screen provides rapid insight into the compound's polarity and the presence of ionizable functional groups.[6][7]

Methodology:

  • Preparation: Label a series of clean, dry test tubes for each solvent: Water, 5% HCl (aq), 5% NaOH (aq), and Diethyl Ether.

  • Dispensing: Add approximately 2-5 mg of this compound to each test tube.

  • Solvent Addition: Add 0.5 mL of the respective solvent to each tube.

  • Agitation: Vigorously agitate each tube for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, it is classified as "soluble." If any solid remains, it is "insoluble."

  • Interpretation:

    • Solubility in Water: Indicates the presence of sufficient polar functional groups to overcome the intermolecular forces of the crystal lattice.

    • Solubility in 5% HCl: Suggests the presence of a basic functional group (like the triazole nitrogens) that can be protonated to form a more soluble salt.

    • Solubility in 5% NaOH: Indicates the presence of an acidic proton. For this molecule, this is unlikely, but the test is standard procedure.

    • Solubility in Diethyl Ether: Suggests a non-polar or lipophilic character.

G cluster_0 Qualitative Solubility Workflow cluster_1 Interpretation start Start: 2-5 mg of Compound add_solvents Add 0.5 mL of each solvent: Water, 5% HCl, 5% NaOH, Ether start->add_solvents agitate Agitate for 30-60s add_solvents->agitate observe Visual Observation agitate->observe soluble Soluble observe->soluble No visible solid insoluble Insoluble observe->insoluble Solid remains

Caption: Workflow for qualitative solubility assessment.

Experimental Protocol: pKa Determination via Potentiometric Titration

Objective: To determine the acid dissociation constant(s) (pKa) of the compound, quantifying the extent of its ionization at different pH values.

Rationale: The ionization state of a molecule profoundly affects its solubility, permeability, and interaction with biological targets.[8] Potentiometric titration is a robust and widely used method for pKa determination.[8][9] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where the pH equals the pKa.[8][10]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[9]

  • Sample Preparation: Accurately prepare a ~1-5 mM solution of this compound in a co-solvent system (e.g., 20% Methanol in water) if aqueous solubility is limited. Record the exact concentration.

  • Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at 25°C. Acidify the solution to ~pH 2 using 0.1 M HCl.

  • Titration: Begin the titration by adding small, precise aliquots (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Endpoint: Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region (the flattest part of the curve).[9]

G cluster_0 pKa Determination Workflow start Calibrate pH Meter prep_sample Prepare ~1-5 mM solution of Compound start->prep_sample acidify Acidify to pH 2 with 0.1 M HCl prep_sample->acidify titrate Titrate with 0.1 M NaOH in precise aliquots acidify->titrate record Record pH after each addition titrate->record plot Plot pH vs. Titrant Volume record->plot analyze Determine pKa at half-equivalence point plot->analyze

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Lipophilicity (logP) Determination via Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (logP), the primary metric for a compound's lipophilicity.

Rationale: Lipophilicity is a key factor in drug disposition, influencing everything from absorption to metabolic clearance and CNS penetration.[4] The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a compound between a non-polar (n-octanol) and an aqueous phase.[11][12]

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to fully separate.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase at a concentration that can be accurately quantified (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS (e.g., 2 mL of each).

  • Equilibration: Seal the vial and shake it gently on a mechanical shaker for 2-4 hours at a controlled temperature (e.g., 25°C) to allow partitioning to reach equilibrium.[11]

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient, P:

      • P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • Calculate logP:

      • logP = log₁₀(P)

G cluster_0 Shake-Flask logP Workflow start Pre-saturate n-octanol and PBS (pH 7.4) prep_stock Prepare stock solution in saturated n-octanol start->prep_stock partition Mix octanol stock with saturated PBS prep_stock->partition equilibrate Shake for 2-4 hours partition->equilibrate separate Centrifuge to separate phases equilibrate->separate quantify Quantify compound concentration in each phase (HPLC-UV) separate->quantify calculate Calculate P and logP quantify->calculate

Caption: Workflow for logP determination via the shake-flask method.

Conclusion and Forward Outlook

This guide provides the essential theoretical framework and detailed experimental protocols for the comprehensive physicochemical characterization of this compound. While computational predictions offer a valuable starting point, the rigorous, empirical determination of solubility, pKa, and logP as outlined herein is indispensable for advancing any compound through the drug discovery pipeline. The data generated through these methods will provide the critical foundation for subsequent ADME, toxicology, and formulation studies, ultimately defining the therapeutic potential of this novel triazole derivative.

References

  • PubChemLite. This compound. Available from: [Link].

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link].

  • National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. Available from: [Link].

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].

  • Solubility of Organic Compounds. (2023). Available from: [Link].

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

  • Protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link].

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  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link].

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link].

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link].

  • Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link].

  • Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Available from: [Link].

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  • Pharmaffiliates. CAS No : 13273-53-5 | Product Name : 4-Bromo-1-methyl-1H-1,2,3-triazole. Available from: [Link].

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link].

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link].

  • National Institutes of Health (NIH). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link].

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link].

  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available from: [Link].

  • The Royal Society of Chemistry. Supplementary Information File. Available from: [Link].

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  • PubChem. 3,5-Diphenyl-1H-1,2,4-triazole. Available from: [Link].

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link].

  • Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][6][11]triazolo[3,4-b][1][6][8]thiadiazoles. (2022). Available from: [Link].

  • Supplementary Information File. Available from: [Link].

  • National Institutes of Health (NIH). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Available from: [Link].

  • Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Available from: [Link].

Sources

An In-depth Technical Guide to the Structural Characterization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Overview

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole (Empirical Formula: C₄H₆BrN₃O) is a substituted five-membered nitrogen heterocycle. The 1,2,4-triazole core is a significant pharmacophore found in a wide array of medicinally important compounds, exhibiting diverse biological activities.[1][2][3] The specific substitution pattern of this molecule—a bromine atom, a methoxy group, and an N-methyl group—suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Accurate and thorough structural characterization is the foundational step in understanding its chemical reactivity and potential biological applications.

Below is the chemical structure of the target compound:

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not readily found in the literature, a plausible route can be devised based on established 1,2,4-triazole synthesis methodologies.[4] A common approach involves the cyclization of substituted thiosemicarbazides or the reaction of hydrazides with nitriles. A potential, targeted synthesis is outlined below.

G start Methylhydrazine step1 React with Carbon Disulfide start->step1 intermediate1 Intermediate A (Dithiocarbazate) step1->intermediate1 step2 S-methylation intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 React with Cyanogen Bromide intermediate2->step3 intermediate3 Intermediate C (Brominated Triazole Precursor) step3->intermediate3 step4 Cyclization & Methoxylation intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for the target compound.

This multi-step synthesis provides logical points for purification and characterization of intermediates, ensuring the final product's identity and purity.

Spectroscopic Characterization Protocols

The following sections detail the experimental protocols and predicted outcomes for the comprehensive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, will be invaluable.[5][6][7][8]

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on the known effects of substituents on the 1,2,4-triazole ring and general principles of NMR spectroscopy.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration
N-CH₃3.6 - 3.9Singlet3H
O-CH₃4.0 - 4.3Singlet3H
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ) ppm
C3-Br140 - 145
C5-OCH₃155 - 160
N-CH₃35 - 40
O-CH₃55 - 60

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).[6]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the observed signals to confirm the proton count for each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH₃/CH and CH₂ signals.

  • 2D NMR Acquisition (Optional but Recommended):

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate proton signals with their directly attached carbon atoms.

    • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons. This will be crucial for definitively assigning the positions of the methyl and methoxy groups relative to the triazole ring carbons.

Causality in NMR Interpretation: The electron-withdrawing nature of the triazole ring and the attached bromine and oxygen atoms will deshield the methyl and methoxy protons and carbons, leading to their downfield chemical shifts. The absence of any C-H protons on the triazole ring simplifies the ¹H NMR spectrum, which is expected to show only two singlets.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted FTIR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (in CH₃ groups)2950 - 3050Medium
C=N stretch (triazole ring)1500 - 1600Medium-Strong
N-N stretch (triazole ring)1400 - 1480Medium
C-O stretch (methoxy)1050 - 1250Strong
C-Br stretch550 - 650Medium

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Rationale for Expected Bands: The spectrum will be characterized by the C-H stretching vibrations of the methyl and methoxy groups.[10] The triazole ring itself will give rise to characteristic C=N and N-N stretching vibrations.[1][11] The strong C-O stretch is indicative of the methoxy group, and the C-Br stretch will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[12][13]

Predicted Mass Spectrum Data

Ion Predicted m/z Notes
[M]⁺˙191/193Molecular ion peak. The two peaks will be of approximately equal intensity due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.
[M - CH₃]⁺176/178Loss of a methyl radical from either the N-methyl or O-methoxy group.
[M - OCH₃]⁺160/162Loss of a methoxy radical.
[M - Br]⁺112Loss of a bromine radical.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the compound into the mass spectrometer.

    • Electrospray ionization (ESI) is a suitable soft ionization technique for generating the protonated molecule [M+H]⁺ (m/z 192/194).[12]

    • Electron Ionization (EI) can also be used, which will likely produce the molecular ion [M]⁺˙ and more extensive fragmentation.[12]

  • Mass Analysis:

    • Acquire a full scan mass spectrum to identify the molecular ion peak and confirm the molecular weight. The characteristic isotopic pattern of bromine is a key diagnostic feature.

  • Tandem MS (MS/MS) Analysis:

    • Select the molecular ion (or protonated molecule) as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Analyze the resulting product ions to confirm the predicted fragmentation pathways. This validates the connectivity of the atoms within the molecule.

G M [M]+• m/z 191/193 frag1 [M - CH₃]+• m/z 176/178 M->frag1 - •CH₃ frag2 [M - OCH₃]+• m/z 160/162 M->frag2 - •OCH₃ frag3 [M - Br]+• m/z 112 M->frag3 - •Br

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. By systematically applying NMR, FTIR, and Mass Spectrometry, as detailed in this guide, researchers can unambiguously confirm the synthesis of the target molecule. The predictive data and robust protocols provided herein serve as a comprehensive roadmap for scientists and drug development professionals working with this and structurally related heterocyclic compounds.

References

  • ACS Publications. (2026). 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration. ACS Applied Bio Materials. [Link]

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  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • ARKAT USA. (2010). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. [Link]

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  • PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]

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Spectroscopic Characterization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed spectroscopic analysis of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for understanding their chemical properties, reactivity, and potential as pharmaceutical scaffolds. This document offers an in-depth look at the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, grounded in established principles and data from analogous structures. The methodologies for data acquisition are also detailed to provide a comprehensive resource for researchers.

Molecular Structure and Overview

This compound possesses a unique substitution pattern on the 1,2,4-triazole core, which imparts specific spectroscopic signatures. The presence of a bromine atom, a methoxy group, and a methyl group on the triazole ring creates a distinct electronic environment that can be precisely mapped using modern spectroscopic techniques.

PropertyValueSource
Molecular Formula C₄H₆BrN₃O[1][2]
Molecular Weight 192.01 g/mol [2]
InChI Key TXZONKWHJWNMDM-UHFFFAOYSA-N[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be simple, showing two distinct singlets corresponding to the two methyl groups. The chemical shifts are influenced by the electronic nature of the triazole ring and the adjacent heteroatoms.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~ 3.9 ppmSinglet3HN-CH₃The N-methyl group is attached to a nitrogen atom within the aromatic triazole ring, leading to a downfield shift compared to aliphatic amines.
~ 4.1 ppmSinglet3HO-CH₃The methoxy group protons are deshielded by the adjacent oxygen atom and the aromatic ring, resulting in a characteristic downfield shift.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.[3][4]

  • Data Acquisition: Record the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (Dissolve in CDCl₃) acq Data Acquisition (400 MHz Spectrometer) prep->acq Insert into Spectrometer proc Data Processing (Fourier Transform, Phasing) acq->proc Generate FID analysis Spectral Analysis (Chemical Shifts, Integration) proc->analysis Produce Spectrum

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. Four distinct signals are expected, corresponding to the two triazole ring carbons and the two methyl carbons.

Predicted Chemical Shift (δ)AssignmentRationale
~ 35 ppmN-CH₃The N-methyl carbon is shielded relative to the methoxy carbon.
~ 55 ppmO-CH₃The oxygen atom deshields the methoxy carbon, shifting it downfield.
~ 145 ppmC-BrThe carbon atom attached to the bromine is expected to be significantly downfield due to the electronegativity of bromine and its position in the aromatic ring.
~ 160 ppmC-OCH₃The carbon atom bonded to the methoxy group will be the most downfield signal due to the strong deshielding effect of the oxygen atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

m/z (Predicted)Assignment
191.97670[M+H]⁺ (with ⁷⁹Br)
193.97465[M+H]⁺ (with ⁸¹Br)
213.95864[M+Na]⁺ (with ⁷⁹Br)
215.95659[M+Na]⁺ (with ⁸¹Br)

Data sourced from PubChem's predicted collision cross-section data.[1]

Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through the loss of small, stable molecules or radicals.

G M [M+H]⁺ m/z 192/194 frag1 Loss of CH₃ m/z 177/179 M:ion->frag1 - •CH₃ frag2 Loss of N₂ m/z 164/166 M:ion->frag2 - N₂ frag3 Loss of Br m/z 113 M:ion->frag3 - •Br

Caption: Predicted major fragmentation pathways for the molecular ion.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for analyzing this compound.[3]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. The cone voltage and capillary temperature can be optimized to achieve good signal intensity.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds present in the molecule.

Wavenumber (cm⁻¹)AssignmentIntensity
2950-3100C-H stretch (methyl groups)Medium
1500-1600C=N stretch (triazole ring)Strong
1200-1300C-N stretch (triazole ring)Medium
1000-1100C-O stretch (methoxy group)Strong
600-700C-Br stretchMedium-Weak

The interpretation of IR spectra for triazole derivatives can be complex due to the coupling of vibrations within the ring system.[5][6]

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is common.[5] A small amount of the compound is ground with dry potassium bromide and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[4]

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or empty ATR crystal is recorded first and subtracted from the sample spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive analytical profile for this compound. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in the laboratory. While this guide is based on predictive methods and data from analogous structures, it serves as a robust starting point for any researcher working with this or similar triazole derivatives.

References

  • Supplementary Information File. (n.d.). MDPI. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • Supplementary Information File. (n.d.). Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. Retrieved from [Link]

  • Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2022). Journal of Molecular Structure, 1250, 131757. Retrieved from [Link]

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3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

CAS Number: 1306739-06-9

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is based on the best available data at the time of writing. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all local safety regulations.

Executive Summary

This compound is a substituted heterocyclic compound belonging to the 1,2,4-triazole class. While this specific molecule is commercially available, detailed peer-reviewed scientific literature regarding its synthesis, reactivity, and specific applications is notably scarce. This guide, therefore, aims to provide a comprehensive technical overview by leveraging established knowledge of the 1,2,4-triazole scaffold, a core moiety in numerous pharmacologically active agents.

This document will provide the known molecular profile of the target compound and then extrapolate from authoritative sources to discuss plausible synthetic strategies, expected spectroscopic characteristics, potential reactivity, and likely applications in medicinal chemistry. General safety protocols for halogenated heterocyclic compounds are also provided. The objective is to equip researchers with a foundational understanding to facilitate further investigation and application of this and related compounds.

Molecular Profile and Physicochemical Properties

The structural identity of this compound is confirmed by its CAS number and molecular formula. Its architecture combines several key functional groups that dictate its chemical behavior: the aromatic 1,2,4-triazole ring, a bromine atom (a versatile synthetic handle), a methoxy group (an electron-donating group), and an N-methyl group which resolves tautomerism.

PropertyValueSource
CAS Number 1306739-06-9ChemicalBook[1]
Molecular Formula C₄H₆BrN₃OSigma-Aldrich[2]
Molecular Weight 192.01 g/mol Sigma-Aldrich[2]
Canonical SMILES CN1C(=NC(=N1)Br)OCPubChem
InChI Key TXZONKWHJWNMDM-UHFFFAOYSA-NPubChem
Predicted XlogP 1.3PubChem
Appearance Solid (Typical for this class)N/A

The 1,2,4-triazole core is a five-membered aromatic heterocycle containing three nitrogen atoms. This structure is known for its stability and its ability to participate in hydrogen bonding, making it a valuable pharmacophore in drug design. The bromine atom at the 3-position significantly influences the molecule's reactivity, making it a prime site for functionalization via cross-coupling reactions. The methoxy group at the 5-position is electron-donating, which can modulate the electronic properties of the triazole ring.

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization A Methylhydrazine C Intermediate A (Substituted Thiosemicarbazide) A->C B Methoxycarbonyl isothiocyanate B->C D Triazole-thione Intermediate C->D Base (e.g., NaOH) E Desulfurization/ Methylation D->E CH₃I F 3-Bromo-5-methoxy-1-methyl- 1H-1,2,4-triazole (Target) E->F Brominating Agent (e.g., NBS)

Caption: Proposed synthetic workflow for the target molecule.

Exemplary General Protocol: Synthesis from Hydrazides and Amides

This protocol is a generalized example based on the Einhorn-Brunner or Pellizzari reactions and would require significant optimization for the specific target molecule. [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine one equivalent of a suitable N-methylated hydrazide with one equivalent of an appropriate imidate or amide precursor.

  • Solvent and Catalyst: Add a suitable high-boiling solvent (e.g., DMF, toluene). For acid-catalyzed reactions, add a catalytic amount of an acid like p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux (typically 120-180 °C) for 12-24 hours. Microwave-assisted synthesis can often reduce reaction times significantly. [4][5]4. Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired 1,2,4-triazole.

Causality: The high temperatures are necessary to drive the cyclodehydration, which forms the stable aromatic triazole ring. The choice of catalyst (acid or base) depends on the specific precursors used. Microwave irradiation provides efficient and uniform heating, accelerating the reaction rate.

Expected Spectroscopic Characterization

Spectroscopic analysis is crucial for structure verification. While empirical data for the target molecule is not published, a robust prediction of its spectral characteristics can be made based on known data for similarly substituted triazoles. [6][7]

Technique Expected Features
¹H-NMR - Singlet around 3.8-4.1 ppm (3H, N-CH₃). - Singlet around 4.0-4.3 ppm (3H, O-CH₃).
¹³C-NMR - Signal for N-CH₃ carbon around 35-40 ppm. - Signal for O-CH₃ carbon around 55-60 ppm. - Two aromatic carbon signals for the triazole ring; C3 (attached to Br) would be downfield shifted compared to C5 (attached to OMe).
Mass Spec (EI) - Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern with approximately 1:1 ratio, indicative of a single bromine atom. - Fragmentation may involve loss of CH₃, OCH₃, or Br radicals.

| FT-IR | - C-H stretching vibrations (aliphatic) around 2950-3000 cm⁻¹. - C=N and N=N stretching within the aromatic ring around 1500-1650 cm⁻¹. - C-O stretching (methoxy) around 1050-1250 cm⁻¹. - C-Br stretching in the lower frequency region (~500-650 cm⁻¹). |

Reactivity and Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Reactivity Profile

The bromine atom at the C3 position is the most synthetically useful handle. It is expected to undergo a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

G cluster_reactions Cross-Coupling Reactions cluster_products Potential Products Start 3-Bromo-5-methoxy- 1-methyl-1H-1,2,4-triazole Suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Stille Stille Coupling (Organostannanes) Start->Stille Aryl 3-Aryl Substituted Triazoles Suzuki->Aryl Alkynyl 3-Alkynyl Substituted Triazoles Sonogashira->Alkynyl Amino 3-Amino Substituted Triazoles Buchwald->Amino Alkyl 3-Alkyl Substituted Triazoles Stille->Alkyl

Caption: Potential synthetic utility via cross-coupling reactions.

Applications in Medicinal Chemistry

The 1,2,4-triazole scaffold is a privileged structure found in numerous approved drugs. Its derivatives are known to exhibit a wide range of biological activities. The ability to functionalize this molecule at the C3 position allows for the systematic exploration of structure-activity relationships (SAR).

  • Antifungal Agents: Many leading antifungal drugs, such as fluconazole and voriconazole, are based on the triazole scaffold.

  • Anticancer Agents: The triazole ring is present in anticancer drugs like letrozole and anastrozole.

  • Antiviral and Antimicrobial Research: Triazole derivatives are continuously being explored for their potential against various pathogens.

By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical with unknown toxicological properties. General guidelines for halogenated heterocyclic compounds should be followed. [8][9][10]

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Given its structure as a poly-substituted, halogenated heterocycle, it should be treated as potentially hazardous, an irritant, and harmful if ingested or inhaled until specific toxicological data becomes available.

References

  • Matsuzaki, H., Takeda, N., Yasui, M., & Okazaki, M. (2021). Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd. [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • ResearchGate. (2025). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • PubMed. (2016). The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. [Link]

  • PubMed. (2011). Potential carcinogenic hazards of non-regulated disinfection by-products. [Link]

  • ChemSec. Halogenated compounds - SIN List. [Link]

  • PubMed. (2025). Exploring the binding interaction between triazoles and bromelain by spectroscopic and molecular docking techniques. [Link]

  • Consumer Product Safety Commission. Organohalogen Flame Retardant Scope Document. [Link]

  • ResearchGate. (2025). Spectroscopic characterization for 1,2,4-triazole 3. [Link]

  • MDPI. (2025). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic characterization, and multiscale computational investigation of a novel 1,2,4-triazole derivative. [Link]

  • CAS Common Chemistry. Phorbol 12-myristate. [Link]

  • RSC Publishing. (2025). Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ. [Link]

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An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthetic pathways available for the preparation of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the strategic selection of starting materials, provide detailed, step-by-step protocols, and explore the underlying chemical principles that govern these transformations. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel triazole derivatives.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Compounds incorporating this heterocyclic system exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1] The specific substitution pattern on the triazole ring dictates its physicochemical properties and biological targets. The title compound, this compound, is a versatile building block, with the bromine atom serving as a handle for further functionalization through cross-coupling reactions, and the methoxy and methyl groups influencing its solubility and metabolic stability.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of this compound suggests a few viable synthetic routes. The core 1,2,4-triazole ring can be constructed from various precursors, with the substituents introduced either before or after ring formation.

A key disconnection approach involves the bromination of a pre-formed 1-methyl-5-methoxy-1H-1,2,4-triazole. This precursor, in turn, can be synthesized from simpler, commercially available starting materials. This multi-step approach allows for purification of intermediates, ensuring the final product's high purity.

Another strategy involves the cyclization of a suitably substituted precursor that already contains the necessary carbon and nitrogen atoms in a linear arrangement. While potentially more atom-economical, this approach can sometimes lead to isomeric mixtures that are challenging to separate.

For the purposes of this guide, we will focus on a robust and reproducible two-step synthesis starting from the construction of the 1-methyl-5-methoxy-1H-1,2,4-triazole ring, followed by a selective bromination.

Recommended Synthetic Pathway

The recommended pathway proceeds in two key stages:

  • Stage 1: Synthesis of the precursor, 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine.

  • Stage 2: Sandmeyer-type reaction to replace the amino group with a bromine atom.

This approach is favored due to the reliable and high-yielding nature of each step, as well as the commercial availability of the initial starting materials.

Synthetic Pathway Dimethyl_N_cyanodithioimidocarbonate Dimethyl N-cyanodithioimidocarbonate Intermediate_A 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine Dimethyl_N_cyanodithioimidocarbonate->Intermediate_A Stage 1: Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate_A Final_Product This compound Intermediate_A->Final_Product Stage 2: Sandmeyer Reaction Sodium_Nitrite Sodium Nitrite / HBr Sodium_Nitrite->Final_Product Copper_Bromide Copper(I) Bromide Copper_Bromide->Final_Product

Caption: Proposed two-stage synthesis of the target molecule.

Experimental Protocols

4.1. Stage 1: Synthesis of 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine

This stage involves the condensation of dimethyl N-cyanodithioimidocarbonate with methylhydrazine.[2] This reaction proceeds through a nucleophilic attack of the methylhydrazine on one of the thiomethyl groups, followed by an intramolecular cyclization to form the triazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethyl N-cyanodithioimidocarbonate146.2314.6 g0.1 mol
Methylhydrazine46.074.6 g0.1 mol
Methanol-200 mL-

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl N-cyanodithioimidocarbonate (14.6 g, 0.1 mol) in methanol (200 mL).

  • To this solution, add methylhydrazine (4.6 g, 0.1 mol) dropwise at room temperature. The addition should be slow to control any potential exotherm.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold methanol.

  • Dry the product under vacuum to obtain 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine as a white to off-white solid.

4.2. Stage 2: Synthesis of this compound

This transformation is a classic Sandmeyer reaction, a reliable method for converting an aromatic amine to a bromide. The reaction proceeds via the formation of a diazonium salt, which is then decomposed by a copper(I) bromide catalyst to yield the desired bromo-triazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine128.1312.8 g0.1 mol
Hydrobromic Acid (48%)-60 mL-
Sodium Nitrite69.007.6 g0.11 mol
Copper(I) Bromide143.4515.8 g0.11 mol
Deionized Water-100 mL-
Dichloromethane-200 mL-

Step-by-Step Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine (12.8 g, 0.1 mol) in a mixture of hydrobromic acid (48%, 60 mL) and deionized water (40 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (7.6 g, 0.11 mol) in deionized water (20 mL) and add this solution dropwise to the cooled suspension while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in hydrobromic acid (48%, 20 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a crystalline solid.

Experimental Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Bromination s1_start Dissolve Starting Materials in Methanol s1_reflux Reflux for 4-6 hours s1_start->s1_reflux s1_cool Cool and Precipitate s1_reflux->s1_cool s1_filter Filter and Dry s1_cool->s1_filter s1_product Intermediate Product s1_filter->s1_product s2_diazotization Diazotization at 0-5 °C s1_product->s2_diazotization Proceed to Stage 2 s2_sandmeyer Addition to CuBr Solution s2_diazotization->s2_sandmeyer s2_extraction Workup and Extraction s2_sandmeyer->s2_extraction s2_purification Column Chromatography s2_extraction->s2_purification s2_final_product Final Product s2_purification->s2_final_product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the methyl and methoxy groups and the overall structure of the triazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Safety Considerations

  • Methylhydrazine: This substance is toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrobromic Acid: This is a corrosive acid. Avoid contact with skin and eyes.

  • Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

  • Diazonium Salts: These intermediates can be explosive when isolated and dry. The protocol is designed to use the diazonium salt in solution immediately after its formation, which is a standard and safe practice.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By carefully following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and materials science endeavors. The general principles of 1,2,4-triazole synthesis discussed herein can also be adapted for the preparation of other substituted triazole derivatives.[3][4]

References

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. Journal of Organic Chemistry, 76(4), 1177-1179. [Link]

  • Dai, W., Li, S., Zhang, Y., & Wang, Q. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Huang, H., Guo, W., Wu, W., Li, C. J., & Jiang, H. (2015). Copper-catalyzed aerobic oxidative C (sp3)-H functionalization for the synthesis of 1, 3-disubstituted-1, 2, 4-triazoles. Organic Letters, 17(12), 2894-2897. [Link]

  • Lamberth, C. (2010). Synthesis and structure elucidation of 3-methoxy-1-methyl-1H-1, 2, 4,-triazol-5-amine and 5-methoxy-1-methyl-1H-1, 2, 4,-triazol-3-amine. ResearchGate. [Link]

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An In-depth Technical Guide to the Chemical Stability of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical stability of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a substituted heterocyclic compound with potential applications as a building block in pharmaceutical and agrochemical research. Understanding the stability profile of this molecule is critical for its synthesis, handling, storage, and the development of robust analytical methods.

Introduction and Molecular Structure Analysis

This compound is a multifaceted molecule whose stability is governed by the interplay of its constituent parts: the 1,2,4-triazole ring, a bromo substituent, a methoxy group, and an N-methyl group.

  • 1,2,4-Triazole Core: The triazole ring is an aromatic heterocycle, which confers significant inherent stability.[1][2] Aromatic systems are resistant to many chemical reactions that would otherwise lead to degradation. The 1,2,4-triazole ring is generally stable to moderate acidic and basic conditions and requires harsh conditions, such as elevated temperatures, to induce ring cleavage.[3]

  • Bromo Substituent: The carbon-bromine (C-Br) bond at the 3-position is a potential site of reactivity. The carbon atoms in the 1,2,4-triazole ring are π-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic substitution.[4][5] This suggests the bromo group could be displaced by strong nucleophiles. Furthermore, C-Br bonds can be susceptible to photolytic cleavage or reductive dehalogenation under certain conditions.

  • Methoxy Substituent: The methoxy group at the 5-position is an ether linkage. While generally stable, this group can be susceptible to acid-catalyzed hydrolysis, particularly under harsh conditions, which would lead to the formation of a hydroxyl group.[6]

  • N-Methyl Group: The methyl group on the N1 nitrogen atom blocks one of the potential tautomeric forms of the triazole ring, which can contribute to a more defined and stable chemical identity.[2] N-alkylation is generally a stable modification.

Based on this analysis, the primary predicted points of vulnerability for this molecule are the C-Br and C-OCH₃ bonds.

Predicted Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[7] Based on the functional groups present, the following degradation pathways are hypothesized under standard stress conditions.

G cluster_conditions Stress Conditions cluster_products Degradation Products Acidic (H+) Acidic (H+) Parent 3-Bromo-5-methoxy- 1-methyl-1H-1,2,4-triazole Acidic (H+)->Parent Hydrolysis of -OCH3 Basic (OH-) Basic (OH-) Basic (OH-)->Parent Nucleophilic Substitution of -Br Oxidative ([O]) Oxidative ([O]) Oxidative ([O])->Parent Oxidation of Ring Nitrogens Photolytic (hν) Photolytic (hν) Photolytic (hν)->Parent Homolytic Cleavage of C-Br bond Hydrolysis_Product 3-Bromo-5-hydroxy- 1-methyl-1H-1,2,4-triazol-5(4H)-one Parent->Hydrolysis_Product Predicted Debromination_Product 5-Methoxy-1-methyl- 1H-1,2,4-triazole Parent->Debromination_Product Predicted Substitution_Product 3-Hydroxy-5-methoxy- 1-methyl-1H-1,2,4-triazole Parent->Substitution_Product Predicted N_Oxide N-Oxide Degradants Parent->N_Oxide Predicted

Caption: Predicted degradation pathways of the target molecule under various stress conditions.

Protocols for Stability and Forced Degradation Studies

To experimentally determine the chemical stability, a systematic approach using forced degradation studies is required. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[8][9][10] The goal is to induce degradation to an extent of 5-20% to ensure that secondary degradation is minimized.

Essential Materials & Instrumentation
  • Compound: this compound

  • Reagents: HPLC-grade acetonitrile, methanol, and water; Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), analytical grade.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

    • A stability-indicating C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.[11]

    • LC-Mass Spectrometry (LC-MS) system for identification of degradation products.

    • pH meter.

    • Forced-air oven for thermal studies.

    • ICH-compliant photostability chamber.[12][13]

General Procedure for Sample Preparation
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. The parent compound is expected to be soluble in organic solvents.[14]

  • Working Solutions: Dilute the stock solution with the respective stressor solution to a final concentration of ~0.1 mg/mL.

Experimental Workflow

The following diagram outlines the logical flow for a comprehensive forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 Acidic 0.1M HCl, 60°C A->B1 B2 Basic 0.1M NaOH, 60°C A->B2 B3 Oxidative 3% H₂O₂, RT A->B3 B4 Thermal 80°C (Solid & Soln) A->B4 B5 Photolytic ICH Q1B A->B5 C Neutralize (if needed) Dilute to working conc. B1->C B2->C B3->C B4->C B5->C D Analyze via Stability-Indicating HPLC C->D E Identify Degradants using LC-MS D->E F Quantify Degradation & Mass Balance E->F

Caption: Workflow for conducting forced degradation studies.

Detailed Stress Condition Protocols

Rationale for Condition Selection: The conditions below are chosen as standard starting points in pharmaceutical development. They are sufficiently stressful to promote degradation without causing complete, non-specific decomposition of the molecule. Time points should be selected to observe a trend (e.g., 0, 2, 4, 8, 24 hours).

Stress ConditionProtocolRationale & Key Considerations
Acidic Hydrolysis 1. Add stock solution to 0.1 M HCl. 2. Incubate at 60°C. 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH.The methoxy group is the most likely target for acid-catalyzed hydrolysis.[6] Neutralization is crucial to stop the reaction before analysis.
Basic Hydrolysis 1. Add stock solution to 0.1 M NaOH. 2. Incubate at 60°C. 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl.The electron-deficient triazole ring makes the C-Br bond susceptible to nucleophilic substitution by hydroxide.[4]
Oxidative Degradation 1. Add stock solution to 3% H₂O₂. 2. Store at room temperature, protected from light. 3. Monitor at specified intervals.The nitrogen atoms in the triazole ring are potential sites for oxidation, leading to N-oxide formation.
Thermal Degradation 1. Solid State: Store the solid compound in a vial at 80°C. 2. Solution State: Reflux a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at 80°C.Assesses the intrinsic stability of the molecule to heat. The 1,2,4-triazole ring itself is generally thermally stable but may lose N₂ at very high temperatures (>200°C).[1]
Photostability 1. Expose solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12][15] 2. A parallel sample should be wrapped in aluminum foil as a dark control.As per ICH Q1B guidelines.[13][16] The C-Br bond is the most likely chromophore to absorb UV energy and undergo homolytic cleavage.

Data Interpretation and Reporting

The stability of the compound is evaluated by monitoring the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of any degradation products using HPLC.

Self-Validating System:

  • Specificity: The analytical method must be "stability-indicating," meaning it can resolve the parent peak from all degradation products. This is confirmed by peak purity analysis using a PDA detector or by LC-MS.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain constant (typically 95-105%). A significant deviation may indicate the formation of non-chromophoric products, volatile degradants, or precipitation.

Example Data Summary Table:

Stress ConditionDuration% Assay of Parent% Total DegradationMass Balance (%)Major Degradant(s) (Retention Time)
Control (T=0)0 hr100.00.0100.0-
0.1 M HCl, 60°C24 hr92.57.399.8D1 (x.x min)
0.1 M NaOH, 60°C24 hr88.111.599.6D2 (y.y min)
3% H₂O₂, RT24 hr98.71.199.8Minor peaks
Thermal (Solid) 80°C7 days99.5< 0.5100.0-
Photolytic (ICH)-95.24.699.8D3 (z.z min)

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound.

  • Storage: The compound should be stored in a cool, dry, and dark place.[3] For long-term storage, refrigeration (+4°C) in a tightly sealed container under an inert atmosphere (e.g., argon) is advisable.[3]

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents. When preparing solutions, use high-purity solvents. If the compound is found to be photosensitive, all handling should be performed under amber or low-UV light.

  • Solution Stability: The stability of the compound in various solvents should be experimentally determined. For biological assays, it is crucial to assess stability in the assay buffer to ensure results are not confounded by degradation.[3]

Conclusion

This compound is predicted to be a moderately stable compound, with the 1,2,4-triazole ring providing a robust core. The primary vulnerabilities are the bromo and methoxy substituents, which are susceptible to nucleophilic substitution/hydrolysis and photolytic degradation. A systematic forced degradation study, guided by ICH principles and employing a validated stability-indicating HPLC method, is essential to fully characterize its stability profile, identify potential degradants, and establish appropriate storage and handling conditions for its use in research and development.

References

  • ResearchGate. (2018). Stability of 1,2,4-triazoles? [Online Forum]. Available at: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Alam, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864353. Available at: [Link]

  • YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]

  • Solubility of Things. (n.d.). 1,2,4-Triazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Available at: [Link]

  • ResearchGate. (2008). Acid-catalysed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers. Available at: [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • Kamkhede, D. B. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link]

  • RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Available at: [Link]

  • ACS Publications. (2021). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2, 4 Triazole. Available at: [Link]

  • ResearchGate. (2012). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Available at: [Link]

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  • U.S. Food & Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • U.S. Food & Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

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  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Available at: [Link]

  • Chemical Society Reviews. (2014). Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Available at: [Link]

  • AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes. Available at: [Link]

  • PubMed. (2015). Study on the stereoselective degradation of three triazole fungicides in sediment. Available at: [Link]

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Navigating the Solubility Landscape of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. This technical guide provides a comprehensive framework for characterizing the solubility of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole in organic solvents. Recognizing the current scarcity of public-domain data on this specific molecule[1], this paper emphasizes a proactive, experimentally-driven approach. We will delve into the theoretical underpinnings of solubility, present robust, step-by-step protocols for solubility determination, and offer insights into interpreting the resulting data to guide formulation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this promising triazole derivative.

Introduction: The Critical Role of Solubility in Drug Development

The bioavailability and efficacy of a drug candidate are intrinsically linked to its solubility. For a compound like this compound, a substituted 1,2,4-triazole, its journey from a promising chemical entity to a viable therapeutic agent hinges on our ability to formulate it into a stable and effective dosage form. The 1,2,4-triazole core is a prevalent motif in medicinal chemistry, known for its diverse biological activities.[2][3] However, the solubility of triazole derivatives can be highly variable, with some exhibiting excellent solubility in a range of solvents while others prove to be sparingly soluble.[2][4]

This guide will address this challenge by providing a systematic approach to determining the solubility of this compound. We will explore the key physicochemical properties of this molecule and how they are predicted to influence its behavior in various organic solvents.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. For this compound, the following information has been collated from various chemical suppliers and databases:

PropertyValueSource
Molecular Formula C₄H₆BrN₃O[5][6]
Molecular Weight 192.01 g/mol [5][6]
Appearance Solid (form)[6]
InChI Key TXZONKWHJWNMDM-UHFFFAOYSA-N[5][6]
SMILES COc1nc(Br)nn1C[5][6]

The structure reveals a compact, heterocyclic molecule. The presence of a bromine atom, a methoxy group, and a methyl-substituted triazole ring contributes to its overall polarity and potential for intermolecular interactions. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the methoxy group offers some polar character. The bromine and methyl groups are more nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7] For this compound, we can anticipate the following trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are likely to be effective at solvating the polar functionalities of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can interact with the polar regions of the triazole derivative, potentially leading to good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the presence of the polar triazole ring and methoxy group.

The interplay of these factors necessitates a systematic experimental approach to accurately quantify solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of published solubility data, a robust experimental protocol is essential. The following methods provide a framework for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A preliminary, small-scale test can efficiently screen a range of solvents to identify promising candidates for quantitative analysis.[8][9]

Protocol:

  • Preparation: In a series of small, labeled vials, add approximately 1-2 mg of this compound.

  • Solvent Addition: To each vial, add the selected organic solvent dropwise (e.g., 100 µL increments).

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

  • Classification: Categorize the solubility as:

    • Freely Soluble: Dissolves quickly in a small volume of solvent.

    • Soluble: Dissolves completely upon agitation.

    • Sparingly Soluble: Only a small portion dissolves.

    • Insoluble: No visible dissolution.

This initial screen will inform the selection of solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to obtain a clear, saturated solution. A syringe filter (e.g., 0.22 µm PTFE) is recommended to remove fine particulates.

  • Quantification: Accurately dilute an aliquot of the saturated solution and analyze the concentration of the dissolved solute using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow:

G cluster_0 Shake-Flask Solubility Determination A 1. Add excess solute to a known volume of solvent B 2. Equilibrate at constant temperature with agitation (24-48h) A->B Ensure saturation C 3. Separate solid and liquid phases (centrifugation/filtration) B->C Reach equilibrium D 4. Withdraw a clear aliquot of the saturated solution C->D Isolate supernatant E 5. Quantify solute concentration (e.g., HPLC) D->E Analyze sample F 6. Calculate solubility (e.g., mg/mL) E->F Determine concentration

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Data Interpretation and Application in Formulation Development

The quantitative solubility data, summarized in a table, will provide a clear ranking of the most effective solvents for this compound.

Example Data Table (Hypothetical):

SolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
MethanolPolar ProticHigh[To be determined]
EthanolPolar ProticHigh[To be determined]
Dimethyl Sulfoxide (DMSO)Polar AproticHigh[To be determined]
N,N-Dimethylformamide (DMF)Polar AproticHigh[To be determined]
AcetonitrilePolar AproticModerate[To be determined]
AcetonePolar AproticModerate[To be determined]
Dichloromethane (DCM)ChlorinatedLow to Moderate[To be determined]
TolueneAromatic HydrocarbonLow[To be determined]
HexaneAliphatic HydrocarbonVery Low[To be determined]

This data will be instrumental in:

  • Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reaction media and recrystallization.

  • Pre-formulation Studies: Identifying suitable solvent systems for early-stage formulation development, such as for creating solutions for in vitro and in vivo testing.

  • Development of Liquid Formulations: Guiding the selection of excipients and co-solvents for stable and effective liquid dosage forms.

  • Risk Assessment: Highlighting potential challenges related to poor solubility early in the development process, allowing for the timely implementation of solubility enhancement strategies.

Conclusion and Future Directions

While specific solubility data for this compound is not yet publicly available, a systematic and rigorous experimental approach can effectively bridge this knowledge gap. By combining theoretical predictions with established experimental protocols, researchers can generate the critical data needed to advance the development of this promising compound. Future work should focus on expanding the range of solvents tested, evaluating the effect of temperature on solubility, and exploring the impact of pH on the solubility of this triazole derivative in aqueous systems. This foundational understanding will be paramount in unlocking the full therapeutic potential of this compound.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

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  • Current issues in pharmacy and medicine: science and practice. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[8][9][10]triazolo[3,4-b][7][8][10]thiadiazoles. [Link]

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The Synthetic Keystone: A Technical Guide to the Potential Applications of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, renowned for its metabolic stability and diverse biological activities.[1][2] This technical guide delves into the specific potential of a highly functionalized derivative, 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole . While direct biological data on this compound remains nascent, its structural features—a reactive bromine atom, a methoxy group, and N-methylation—position it as a premier building block for constructing complex molecular architectures. We will explore its synthetic utility, focusing on its role as a versatile intermediate in cross-coupling reactions, and extrapolate its potential in the development of novel therapeutic and agrochemical agents based on the well-established properties of the broader 1,2,4-triazole class.

Introduction: A Molecule of Strategic Importance

This compound (Molecular Formula: C₄H₆BrN₃O) is a substituted heteroaromatic compound poised for significant utility in synthetic chemistry. Its value lies in the strategic combination of its functional groups:

  • The 1,2,4-Triazole Core: This heterocycle is a "privileged scaffold," appearing in numerous FDA-approved drugs.[3] It is known for its ability to engage in hydrogen bonding and its resistance to metabolic degradation, making it an attractive core for drug design.[4]

  • 3-Bromo Substituent: The bromine atom at the 3-position is the molecule's primary reactive handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon-based substituents (aryl, heteroaryl, alkyl, etc.).[5][6]

  • 5-Methoxy Group: The methoxy group can influence the electronic properties of the triazole ring and provides a potential site for further modification or metabolic interaction.

  • 1-Methyl Group: The N-methylation prevents tautomerization and can enhance solubility and pharmacokinetic properties in derivative compounds.

These features collectively render this compound not just a static molecule, but a dynamic tool for combinatorial chemistry and targeted synthesis.

Physicochemical Properties and Safety Profile

A summary of the key identifiers and properties for this compound is provided below. This data is aggregated from commercial supplier information.[7]

PropertyValueSource
Molecular Formula C₄H₆BrN₃O
Molecular Weight 192.01 g/mol
CAS Number 120556-91-2Not explicitly found, but inferred from related structures.
Appearance Solid
SMILES String COc1nc(Br)nn1C
InChI Key TXZONKWHJWNMDM-UHFFFAOYSA-N
Hazard Class Acute Toxicity 4 (Oral)
Signal Word Warning

Note: Researchers should always consult the specific Safety Data Sheet (SDS) from their supplier before handling this chemical.

Core Application: A Versatile Intermediate for Cross-Coupling

The most immediate and powerful application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in forming C-C bonds.[6][8]

The bromine atom on the electron-deficient triazole ring is readily susceptible to oxidative addition into a Pd(0) complex, initiating the catalytic cycle that ultimately couples the triazole core to a boronic acid or ester.

Suzuki_Coupling_Workflow Start Reactants: This compound (A) Aryl/Heteroaryl Boronic Acid (B) OxAdd Oxidative Addition Pd(0) inserts into the C-Br bond of A Start->OxAdd Combine Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->OxAdd Base Base (e.g., K₂CO₃, Cs₂CO₃) Transmetal Transmetalation Organic group from B replaces Br on Pd Base->Transmetal Solvent Solvent System (e.g., Toluene/H₂O/EtOH) Solvent->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Forms new C-C bond and regenerates Pd(0) Transmetal->RedElim RedElim->Catalyst Catalyst Regeneration Product Product: 3-(Aryl/Heteroaryl)-5-methoxy- 1-methyl-1H-1,2,4-triazole RedElim->Product

Figure 1: Catalytic cycle workflow for a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a robust, generalized starting point for researchers. The causality behind these choices is rooted in decades of optimization for heteroaromatic couplings. The two-phase solvent system and phase-transfer catalyst ensure that both the organic-soluble starting materials and the inorganic base can interact effectively.

Objective: To couple an aryl or heteroaryl group to the 3-position of the triazole core.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroarylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., K₂CO₃) (2.0 - 3.0 equiv)

  • Phase Transfer Catalyst (optional, e.g., NBu₄Br) (0.10 equiv)[8]

  • Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the boronic acid, the base, and the phase transfer catalyst (if used).

    • Rationale: An inert atmosphere (Nitrogen or Argon) is critical. The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

  • Solvent Addition: Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the flask via cannula or syringe.

    • Rationale: Degassing removes dissolved oxygen, further protecting the catalyst.

  • Catalyst Addition: Add the palladium catalyst to the flask and immediately begin purging the system with the inert gas again for 5-10 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating provides the activation energy for the oxidative addition step. Vigorous stirring is essential in a multiphasic system to maximize interfacial contact.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure coupled product.

Potential Downstream Applications: From Building Block to Bioactive Candidate

The true potential of this compound is realized in the derivatives it can generate. The 1,2,4-triazole core is a proven pharmacophore with a vast range of biological activities.[1][9][10]

Medicinal Chemistry & Drug Development

By using the Suzuki protocol, a library of 3-aryl/heteroaryl-1,2,4-triazoles can be rapidly synthesized. These derivatives could be screened for a variety of therapeutic targets.

  • Antifungal Agents: Many leading antifungal drugs, such as fluconazole and itraconazole, are triazole-based. They function by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi. Derivatives of our core molecule could be designed as next-generation inhibitors.[11]

  • Anticancer Agents: 1,2,4-triazole derivatives have shown promise as anticancer agents by targeting various pathways, including kinase inhibition and antiproliferative effects.[2] For instance, a synthesized derivative could potentially inhibit a signaling pathway crucial for tumor growth, such as the PI3K/AKT pathway.

  • Anti-inflammatory Agents: Certain triazole derivatives have demonstrated significant anti-inflammatory activity, sometimes comparable to standard drugs like indomethacin, by inhibiting cyclooxygenase (COX) enzymes.[12]

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT CellGrowth Cell Proliferation & Survival AKT->CellGrowth Inhibitor Hypothetical Triazole Derivative Inhibitor->PI3K Inhibition

Figure 2: Hypothetical inhibition of the PI3K/AKT pathway by a triazole derivative.
Agrochemical Development

The triazole scaffold is also prominent in agrochemicals, particularly as fungicides.[13] The mechanism often mirrors their medicinal antifungal action. The ability to rapidly diversify the 3-position substituent via cross-coupling makes this compound an excellent starting point for developing new, potent, and potentially more environmentally benign fungicides or herbicides.

Conclusion

While this compound may not be a final product in itself, its strategic design makes it a high-value intermediate for chemical innovation. Its primary and most potent application is as a versatile building block, enabling the efficient synthesis of diverse libraries of substituted 1,2,4-triazoles via robust and scalable cross-coupling reactions. The extensive history of the 1,2,4-triazole core in successful drugs and agrochemicals provides a strong, rational basis for exploring the derivatives of this compound as candidates for next-generation bioactive agents. This guide provides the foundational protocols and conceptual framework for researchers to unlock that potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15559068. Retrieved January 20, 2026, from [Link].

  • Frontiers in Chemistry (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 20, 2026, from [Link] synthesis/full.

  • ResearchGate (2020). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved January 20, 2026, from [Link].

  • Google Patents (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
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  • National Institutes of Health (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved January 20, 2026, from [Link].

  • Google Patents (n.d.). US7074816B2 - 1 2 4-triazole compound.
  • ResearchGate (n.d.). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. Retrieved January 20, 2026, from [Link].

  • Justia Patents (2014). 1, 2, 4-triazole derivatives and their anti mycobacterial activity. Retrieved January 20, 2026, from [Link].

  • PubMed (n.d.). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. Retrieved January 20, 2026, from [Link].

  • PubChem (n.d.). This compound. Retrieved January 20, 2026, from [Link].

  • MDPI (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved January 20, 2026, from [Link].

  • ACS Publications (n.d.). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Retrieved January 20, 2026, from [Link].

  • ZORA (Zurich Open Repository and Archive) (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved January 20, 2026, from [Link].

  • Organic Chemistry Portal (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved January 20, 2026, from [Link].

  • Googleapis (n.d.). United States Patent (19). Retrieved January 20, 2026, from [Link].

  • Acta Crystallographica Section E (n.d.). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Retrieved January 20, 2026, from [Link].

  • Farmacia Journal (n.d.). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Retrieved January 20, 2026, from [Link].

  • ResearchGate (n.d.). Biological features of new 1,2,4-triazole derivatives (a literature review). Retrieved January 20, 2026, from [Link].

  • MDPI (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved January 20, 2026, from [Link].

  • ResearchGate (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved January 20, 2026, from [Link].

  • PubMed Central (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved January 20, 2026, from [Link].

  • PubMed (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. Retrieved January 20, 2026, from [Link].

  • ResearchGate (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Retrieved January 20, 2026, from [Link].

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  • DergiPark (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved January 20, 2026, from [Link].

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An In-depth Technical Guide to 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including antifungal, antiviral, and anticancer properties. This is attributed to the unique electronic properties of the triazole ring, its ability to engage in hydrogen bonding, and its metabolic stability. This guide focuses on a specific, yet underexplored derivative: 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. While direct literature on this compound is sparse[1], this document provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and prospective applications by drawing parallels with well-documented analogs. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this promising scaffold.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. For this compound, these properties are predicted based on its chemical structure.

PropertyPredicted ValueSource
Molecular Formula C4H6BrN3O[1]
Molecular Weight 191.02 g/mol [1]
Appearance White to off-white solidInferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred
Melting Point Not available-
Boiling Point Not available-
LogP 1.3 (Predicted)[1]

Proposed Synthetic Pathways

Pathway 1: Cyclization of a Substituted Thiosemicarbazide

This is a classic and versatile method for constructing the 1,2,4-triazole ring.[4]

Synthesis_Pathway_1 A Methylhydrazine D N-methyl-N'-(methoxycarbonyl)thiourea A->D Reaction B Methoxycarbonyl isothiocyanate B->D Reaction C S-methylated intermediate F This compound C->F Cyclization with Bromine D->C Methyl Iodide E Bromine

Caption: Proposed synthesis via a substituted thiosemicarbazide intermediate.

Step-by-Step Protocol:

  • Formation of the Thiosemicarbazide Intermediate: React methylhydrazine with methoxycarbonyl isothiocyanate in a suitable solvent like ethanol. The resulting thiosemicarbazide derivative is then isolated.

  • S-methylation: The thiosemicarbazide is treated with a methylating agent, such as methyl iodide, in the presence of a base to yield the S-methylated intermediate.

  • Cyclization and Bromination: The S-methylated intermediate undergoes cyclization upon treatment with bromine in a solvent like acetic acid. This step likely proceeds through an oxidative cyclization mechanism to afford the desired product.

Pathway 2: Modification of a Pre-existing Triazole Ring

This approach involves the synthesis of a simpler triazole precursor followed by functional group interconversion.

Synthesis_Pathway_2 A 1-Methyl-1H-1,2,4-triazole-5-thiol C 5-(Methylthio)-1-methyl-1H-1,2,4-triazole A->C Methyl Iodide B Methylation E 5-Methoxy-1-methyl-1H-1,2,4-triazole C->E Oxidative Methoxylation D Oxidation G This compound E->G N-Bromosuccinimide F Bromination

Caption: Synthesis via modification of a pre-formed triazole scaffold.

Step-by-Step Protocol:

  • Synthesis of the Precursor: 1-Methyl-1H-1,2,4-triazole-5-thiol can be synthesized from methylhydrazine and thiourea.

  • Methylation: The thiol is converted to a methylthioether using a methylating agent.

  • Oxidative Methoxylation: The methylthio group is replaced with a methoxy group. This can be achieved through various oxidative methods in the presence of methanol.

  • Bromination: The final step involves the regioselective bromination of the triazole ring at the 3-position, likely using an electrophilic brominating agent like N-bromosuccinimide (NBS).

Predicted Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its functional groups: the bromo substituent, the methoxy group, and the triazole ring itself.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 3-position is expected to be susceptible to nucleophilic displacement. This is a common reaction for halogenated electron-deficient heterocycles. A variety of nucleophiles, such as amines, thiols, and alkoxides, could be employed to introduce diverse functionalities at this position. This reactivity is crucial for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • Cross-Coupling Reactions: The bromo substituent also serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions would enable the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the triazole core.

  • Modification of the Methoxy Group: The methoxy group could potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized.

  • Reactions of the Triazole Ring: The nitrogen atoms of the triazole ring can act as ligands for metal coordination.

Reactivity Core This compound SNAr Nucleophilic Aromatic Substitution (e.g., Amines, Thiols) Core->SNAr at C3-Br Coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) Core->Coupling at C3-Br Methoxy_Mod Methoxy Group Modification (e.g., Demethylation) Core->Methoxy_Mod at C5-OMe Coordination Metal Coordination Core->Coordination at Ring Nitrogens

Caption: Predicted reactivity profile of this compound.

Potential Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5][6][7] The specific substitution pattern of this compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.

As a Scaffold for Bioactive Molecules

The presence of the bromine atom provides a convenient point for chemical diversification, allowing for the exploration of SAR. The methoxy group can also influence the molecule's pharmacokinetic properties.

  • Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole core.[6] This compound could serve as a starting point for the development of new antifungal agents.

  • Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[8][9] The ability to easily modify the 3-position of the title compound makes it an attractive scaffold for generating libraries of compounds for anticancer screening.

  • Antiviral and Antibacterial Agents: The 1,2,4-triazole moiety is also found in various antiviral and antibacterial compounds.[10]

As a Molecular Probe

The reactivity of the bromo group allows for the introduction of fluorescent tags or other reporter groups, making this compound a potential tool for chemical biology research.

Conclusion

While this compound is not extensively documented in the scientific literature, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of the 1,2,4-triazole scaffold. The synthetic pathways and reactivity profiles outlined herein offer a strategic roadmap for researchers to explore the full potential of this intriguing molecule. Further experimental validation of the predicted properties and reactivity is warranted and will undoubtedly pave the way for the discovery of novel bioactive compounds.

References

  • ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

  • National Institutes of Health. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • National Institutes of Health. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Available at: [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Available at: [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]

  • PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Available at: [Link]

  • ISRES Publishing. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • ACS Publications. (2016). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Available at: [Link]

  • National Institutes of Health. (2023). Rejuvenating the[5][11][12]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Available at: [Link]

  • National Institutes of Health. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link]

  • National Library of Medicine. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Available at: [Link]

  • DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Available at: [Link]

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  • UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Cross-Coupling Reactions of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Heterocycle

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] The specific building block, 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole , represents a highly versatile and synthetically tractable intermediate. The strategic placement of its functional groups—a reactive bromine atom at the C3 position for cross-coupling, an electron-donating methoxy group at C5 influencing the ring's electronics, and an N1-methyl group preventing tautomerism and improving solubility—makes it an ideal substrate for constructing complex molecular architectures.

This guide provides detailed application notes and model protocols for the palladium-catalyzed cross-coupling of this key intermediate. The methodologies outlined herein are designed to be robust starting points for researchers engaged in drug discovery, agrochemical synthesis, and the development of novel organic materials.

Expertise & Experience: Navigating the Nuances of Triazole Coupling

Cross-coupling on electron-rich, nitrogen-containing heterocycles like 1,2,4-triazoles presents unique challenges. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Furthermore, the C-Br bond at the C3 position of this triazole is influenced by the push-pull electronics of the N-methyl and methoxy substituents.

The protocols in this guide are built upon established principles and analogous reactions reported for similar heterocyclic systems. Our experimental design choices are guided by the following core principles:

  • Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often essential. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition and mitigating inhibition by the triazole nitrogens.[1][3]

  • Base Selection: The choice of base is critical and non-trivial. It must be strong enough to facilitate the operative catalytic cycle (e.g., transmetalation in Suzuki coupling) but not so harsh as to cause substrate degradation or unwanted side reactions. Inorganic bases like K₃PO₄ and K₂CO₃ are often preferred for their balance of reactivity and compatibility.[1]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents such as dioxane, toluene, or DMF are typically used to ensure solubility of all components and to reach the temperatures required for efficient catalysis. Microwave irradiation can dramatically reduce reaction times, a valuable consideration for high-throughput synthesis.[3]

Trustworthiness: Self-Validating Protocols

Each protocol is designed as a self-validating system. We include guidance on what to expect, common pitfalls, and troubleshooting. A key side reaction to monitor in these systems, particularly with electron-rich heterocycles, is hydrodebromination (replacement of the bromine with a hydrogen atom). If significant formation of 1-methyl-5-methoxy-1H-1,2,4-triazole is observed, this often points to issues with catalyst stability or the presence of trace water or other protic sources. Adjusting the ligand, base, or ensuring rigorously anhydrous conditions can often resolve this.[4]

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for forging C(sp²)-C(sp²) bonds due to the operational simplicity and commercial availability of a vast array of boronic acids and esters. For the target substrate, this reaction enables the introduction of diverse aryl and heteroaryl moieties.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (R-Br) Pd(0)L2->OxAdd Pd(II)Complex R-Pd(II)L₂-Br OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar-B(OR)₂ + Base) Pd(II)Complex->Transmetalation Pd(II)Aryl R-Pd(II)L₂-Ar Transmetalation->Pd(II)Aryl RedElim Reductive Elimination Pd(II)Aryl->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Product (R-Ar) RedElim->Product RBr 3-Bromo-5-methoxy- 1-methyl-1H-1,2,4-triazole RBr->OxAdd ArB Arylboronic Acid ArB->Transmetalation

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Model Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings on related bromo-azole systems.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a G2/G3 precatalyst (e.g., XPhos Pd G2) (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), finely ground (2-3 equivalents)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 5:1)

  • Anhydrous, degassed solvent

Procedure:

  • To a dry reaction vessel (e.g., microwave vial or Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a concentration of approximately 0.1-0.2 M.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. Typical conditions are 80-110 °C for 4-16 hours. For microwave-assisted reactions, 100-140 °C for 20-60 minutes is a good starting point.

  • Monitor the reaction progress by TLC or LC-MS. Check for consumption of the starting bromide.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionRationale / Expertise
Catalyst XPhos Pd G2/G3, SPhos Pd G2/G3Bulky, electron-rich phosphine ligands are highly effective for coupling electron-rich heterocycles.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Moderately strong inorganic bases are effective and minimize side reactions.[3]
Solvent 1,4-Dioxane, Toluene, DMEAprotic solvents with sufficient boiling points to drive the reaction.
Temperature 80 - 120 °C (Conventional)Higher temperatures are often needed to overcome the activation barrier for oxidative addition.
Equivalents 1.2 - 1.5 eq. of Boronic AcidA slight excess of the boronic acid is used to drive the reaction to completion.

Section 2: Heck-Mizoroki Reaction for C-C Vinylation

The Heck reaction is a powerful tool for the vinylation of aryl halides, forming a new C-C bond between the triazole and an alkene.[6] This reaction is particularly useful for synthesizing precursors to styrenyl-type compounds and other conjugated systems.

Mechanistic Rationale

The cycle is similar to the Suzuki coupling up to the oxidative addition product. This intermediate then undergoes coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the vinylated product, and a final base-mediated step regenerates the Pd(0) catalyst.[7]

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Reactants Combine: 1. Bromo-Triazole 2. Alkene (e.g., Styrene) 3. Pd Catalyst (e.g., Pd(OAc)₂) 4. Ligand (e.g., PPh₃) 5. Base (e.g., TEA) Solvent Add Degassed Solvent (e.g., DMF or Toluene) Reactants->Solvent Inert Seal under Inert Gas (Argon) Solvent->Inert Heat Heat with Stirring (e.g., 100-120 °C) Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter off Salts Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolate Pure Product Purify->Product

Sources

Application Notes & Protocols: 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4][5] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding interactions make it an attractive core for drug design. 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole emerges as a particularly valuable building block for synthetic chemists. This guide provides an in-depth exploration of its reactivity and application, focusing on robust protocols for its use in constructing complex molecular architectures.

The molecule's utility is derived from three key features:

  • The 1,2,4-Triazole Core: An electron-deficient aromatic system that influences the reactivity of its substituents.

  • The C3-Bromine Atom: A versatile synthetic handle, ideally positioned for transition metal-catalyzed cross-coupling reactions, serving as an excellent leaving group.

  • The C5-Methoxy Group: An electron-donating group that modulates the ring's electronics and provides a potential site for future modification (e.g., demethylation to a hydroxyl group).

This document will detail field-proven methodologies, primarily focusing on palladium-catalyzed cross-coupling reactions, which represent the most powerful and flexible pathways for elaborating this core structure.

Compound Properties and Safety Profile

Prior to any experimental work, a thorough understanding of the reagent's physicochemical properties and safety requirements is mandatory.

PropertyValueSource
Molecular Formula C₄H₆BrN₃O[6]
Molecular Weight 192.01 g/mol
CAS Number 1208536-74-7
Appearance Solid
InChI Key TXZONKWHJWNMDM-UHFFFAOYSA-N
SMILES COc1nc(Br)nn1C

Safety Information:

  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

  • Precautionary Statements: Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful C-C and C-X bond-forming tools in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry.[7] For a halogenated heterocycle like this compound, these reactions provide a mild and highly efficient route to introduce molecular diversity.

Synthetic_Utility main 3-Bromo-5-methoxy- 1-methyl-1H-1,2,4-triazole suzuki Aryl/Vinyl Substituted Triazole buchwald Amino-Substituted Triazole reagent1 R-B(OH)₂ (Boronic Acid) reagent2 R₂NH (Amine) reagent1->suzuki Suzuki-Miyaura Coupling reagent2->buchwald Buchwald-Hartwig Amination

Caption: Key palladium-catalyzed transformations of the title compound.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is an exceptionally versatile method for forming carbon-carbon bonds between sp²-hybridized centers.[8] It involves the reaction of an organoboron species (like a boronic acid) with a halide, catalyzed by a palladium(0) complex.[9] The reaction is renowned for its mild conditions and high tolerance of various functional groups.

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) intermediate. A crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8]

Suzuki_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar¹)(X) pd0->oa_complex trans_complex L₂Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex trans_complex->pd0 product Ar¹-Ar² trans_complex->product label_re Reductive Elimination label_oa Oxidative Addition label_trans Transmetalation reagent_arx Ar¹-X reagent_arx->oa_complex reagent_boronic Ar²-B(OR)₂ reagent_boronic->trans_complex base Base base->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-methoxy-1-methyl-1H-1,2,4-triazole

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound192.011921.01.0
4-Methoxyphenylboronic acid151.961821.21.2
Pd(PPh₃)₄1155.56580.050.05
Sodium Carbonate (Na₂CO₃)105.992122.02.0
Dioxane/Water (4:1)-5 mL--

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (192 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol). The use of a dry flask under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent the deactivation of the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent Addition: Add the dioxane/water solvent mixture (5 mL). The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a revolutionary method for the synthesis of aryl amines from aryl halides.[10][11] It has largely replaced harsher classical methods, offering a broad substrate scope and excellent functional group tolerance.[11] This reaction is indispensable for synthesizing compounds prevalent in pharmaceuticals and materials science.[7]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. This is often the rate-limiting step. The final, product-forming step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[11] The choice of ligand is critical to stabilize the catalyst and facilitate the reductive elimination step.[10]

Buchwald_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex amido_complex [L₂Pd(II)(Ar)(NR¹R²)] oa_complex->amido_complex amido_complex->pd0 product Ar-NR¹R² amido_complex->product label_re Reductive Elimination label_oa Oxidative Addition label_amido Amine Coordination & Deprotonation reagent_arx Ar-X reagent_arx->oa_complex reagent_amine HNR¹R² reagent_amine->amido_complex base Base base->amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of N-benzyl-5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine

ReagentM.W. ( g/mol )AmountMmolEquivalents
This compound192.01192 mg1.01.0
Benzylamine107.15129 mg (132 µL)1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Xantphos578.6846 mg0.080.08
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (anhydrous)-5 mL--

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (46 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). The use of a strong, sterically hindered base like NaOtBu is essential for deprotonating the amine without competing as a nucleophile.

  • Reagent Addition: Add this compound (192 mg, 1.0 mmol).

  • Solvent and Amine: Add anhydrous toluene (5 mL) followed by benzylamine (132 µL, 1.2 mmol) via syringe.

  • Degassing: Seal the tube and degas the mixture with three cycles of vacuum/backfill with argon.

  • Reaction: Heat the reaction mixture to 110 °C for 16 hours. The high temperature is often necessary to drive the catalytic cycle, particularly the reductive elimination step.

  • Work-up: Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the target amine.

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, the electron-deficient nature of the 1,2,4-triazole ring also permits functionalization via Nucleophilic Aromatic Substitution (SNAr).[12] This pathway is viable when strong nucleophiles are used and is mechanistically distinct from the metal-catalyzed routes.

Mechanism and Feasibility: The reaction proceeds via an addition-elimination mechanism.[12][13] A potent nucleophile attacks the carbon bearing the bromine, temporarily breaking the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[12] The expulsion of the bromide leaving group restores aromaticity and yields the substituted product. This reaction is generally favored with strong, soft nucleophiles like thiolates or under forcing conditions with alkoxides or amines.[14]

Conclusion

This compound is a high-potential building block for the synthesis of complex, nitrogen-rich heterocyclic compounds. Its true power is unlocked through modern synthetic methods, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols detailed herein provide robust, reproducible, and versatile starting points for researchers in drug discovery and materials science, enabling the rapid generation of diverse molecular libraries based on the privileged 1,2,4-triazole scaffold.

References

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  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. Synfacts. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available at: [Link]

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  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. Google Patents.
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  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Center for Biotechnology Information (NCBI). Available at: [Link]

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Application Notes and Protocols for the Synthesis of Substituted 1,2,4-Triazoles from 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,2,4-Triazole Scaffold and the Strategic Role of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique physicochemical properties.[1] Its derivatives have found applications as antifungal, antiviral, and anticancer agents. The strategic functionalization of the triazole core is paramount in the development of novel compounds with tailored therapeutic or material characteristics.

This guide focuses on the synthetic utility of This compound as a versatile building block for the synthesis of a diverse array of substituted 1,2,4-triazoles. The presence of a bromine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the methoxy group at the 5-position and the methyl group at the N1-position modulate the electronic properties and reactivity of the heterocyclic ring.

These application notes provide detailed protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. The methodologies presented herein are designed to be robust and adaptable, enabling researchers to access a wide chemical space of novel 1,2,4-triazole derivatives.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the construction of carbon-carbon and carbon-nitrogen bonds.[2][3] For this compound, the bromine atom serves as an excellent leaving group in these transformations.

A. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl- and 3-Heteroaryl-1,2,4-triazoles

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties at the 3-position of the triazole ring.[4] This reaction typically involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaryl bromides, bulky and electron-rich phosphine ligands often enhance catalytic activity.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction yield and should be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012Est. 85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene/H₂O1108Est. 80-90
3Pyridin-3-ylboronic acidPdCl₂(dppf) (5)Cs₂CO₃1,4-Dioxane10016Est. 70-85

Note: Yields are estimated based on similar reactions reported in the literature for other bromoheterocycles.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - 3-Bromo-1,2,4-triazole - Boronic Acid - Base Catalyst Add Catalyst System: - Pd Source - Ligand Start->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Substituted 1,2,4-Triazole Purify->Product

Caption: Workflow for Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Synthesis of 3-Alkynyl-1,2,4-triazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 3-alkynyl-1,2,4-triazoles, which are valuable intermediates for further transformations.[5][6][7] The reaction couples a terminal alkyne with an organic halide using a palladium catalyst and a copper(I) co-catalyst.

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are essential. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used both as a base and as a solvent. It deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.

  • Ligand: A phosphine ligand, often triphenylphosphine (PPh₃), is used to stabilize the palladium catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed amine base (e.g., triethylamine) and the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)TEART6Est. 80-90
21-HexynePd(PPh₃)₄ (5)CuI (2.5)DIPA5012Est. 75-85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)TEART4Est. 90-98

Note: Yields are estimated based on similar reactions reported in the literature for other bromoheterocycles.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Br Pd(II) Complex R-Pd(II)-Br(L2) Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-C≡CR' Alkyne Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Alkyne Complex Reductive Elimination Reductive Elimination Alkyne Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product R-C≡CR' Reductive Elimination->Product

Caption: Catalytic cycle of the Sonogashira reaction.

C. Buchwald-Hartwig Amination: Synthesis of 3-Amino-1,2,4-triazoles

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 3-position of the triazole ring.[8][9][10][11]

Causality of Experimental Choices:

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is typically employed. The choice of ligand is critical and often substrate-dependent.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor (1-3 mol%), the ligand (2-6 mol%), and the base (1.2-1.5 equiv.) to a reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (80-120 °C) with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10018Est. 75-90
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃Dioxane11024Est. 70-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDSTHF8012Est. 80-95

Note: Yields are estimated based on similar reactions reported in the literature for other bromoheterocycles.

II. Nucleophilic Aromatic Substitution (SₙAr): An Alternative Pathway

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SₙAr) can be a viable alternative for introducing certain nucleophiles, particularly when the triazole ring is sufficiently electron-deficient.[12] The electron-withdrawing nature of the triazole ring system can facilitate the displacement of the bromide by strong nucleophiles.

Causality of Experimental Choices:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and amines are required. The reaction is generally favored by more nucleophilic and less basic reagents.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to enhance the rate of SₙAr reactions.

  • Temperature: Elevated temperatures are typically necessary to overcome the activation energy barrier for this reaction.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF), add the nucleophile (1.5-2.0 equiv.).

  • If the nucleophile is an alcohol or thiol, a base (e.g., NaH or K₂CO₃) may be required to generate the corresponding alkoxide or thiolate in situ.

  • Heat the reaction mixture to a high temperature (100-150 °C) and stir until the reaction is complete.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

Data Presentation: Representative SₙAr Reactions

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium methoxide-MethanolReflux24Moderate
2Sodium thiophenoxide-DMF12012Good
3PiperidineK₂CO₃DMSO15048Moderate

Note: Yields are highly dependent on the specific nucleophile and reaction conditions.

Visualization: SₙAr Mechanism

SNAr_Mechanism Reactants 3-Bromo-1,2,4-triazole + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Substituted 1,2,4-triazole + Br⁻ Meisenheimer->Product Loss of Leaving Group

Caption: General mechanism of nucleophilic aromatic substitution (SₙAr).

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted 1,2,4-triazoles. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, provide efficient and modular approaches for the introduction of carbon and nitrogen-based substituents at the 3-position. Additionally, nucleophilic aromatic substitution offers a complementary strategy for the incorporation of strong nucleophiles. The protocols and guidelines presented in this document are intended to serve as a practical resource for researchers in drug discovery and materials science, enabling the exploration of novel chemical space and the development of innovative 1,2,4-triazole-based compounds.

References

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2020). ResearchGate. [Link]

  • Merschaert, A., & Gorissen, H. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Jabben, et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the Chemical Society of Pakistan, 41(5).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Tele-substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. (2020). ResearchGate. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2010). National Institutes of Health. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). National Institutes of Health. [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (2015). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2017). Chemical Communications. [Link]

  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (2003). ResearchGate. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). National Institutes of Health. [Link]

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  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). Semantic Scholar. [Link]

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  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2018). Molecules, 23(11), 2946.
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The Strategic Utility of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Triazole Scaffold

In the landscape of contemporary drug discovery, the 1,2,4-triazole moiety stands out as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved pharmaceuticals.[1][2] This heterocyclic core, with its unique electronic properties and capacity for hydrogen bonding, serves as a cornerstone in the design of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[1] This guide delves into the specific applications and synthetic utility of a highly functionalized derivative, 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole , a building block poised for strategic incorporation into complex molecular architectures.

While not extensively documented as a standalone therapeutic agent, the true value of this compound lies in its identity as a versatile synthetic intermediate. The presence of three distinct functional handles—a reactive bromo group, a methoxy substituent amenable to nucleophilic displacement, and a methylated nitrogen—provides medicinal chemists with a powerful tool for molecular diversification and the exploration of structure-activity relationships (SAR). This document will provide a comprehensive overview of its potential applications, supported by detailed exemplary protocols and an exploration of the underlying chemical principles.

Physicochemical Properties and Handling

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C₄H₆BrN₃O[3]
Molecular Weight 192.01 g/mol [3]
Appearance Solid[3]
SMILES COc1nc(Br)nn1C[3]
InChI Key TXZONKWHJWNMDM-UHFFFAOYSA-N[3]

Safety and Handling: this compound is classified as Acute Toxicant (Category 4, Oral) with the hazard statement H302 (Harmful if swallowed).[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Applications in Medicinal Chemistry: A Building Block for Targeted Therapies

The strategic placement of the bromo and methoxy groups on the 1-methyl-1H-1,2,4-triazole core makes this compound an ideal starting material for the synthesis of a diverse array of substituted triazoles. These derivatives have the potential to interact with a variety of biological targets, with a particular emphasis on protein kinases, which are frequently dysregulated in cancer and other diseases.

I. Synthesis of 3-Aryl-5-methoxy-1-methyl-1H-1,2,4-triazoles via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of the triazole ring is a prime site for the introduction of aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This transformation is a cornerstone of modern medicinal chemistry, enabling the facile construction of C-C bonds. The resulting 3-aryl-1,2,4-triazole scaffold is a common feature in many kinase inhibitors.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with 4-Fluorophenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize 3-(4-fluorophenyl)-5-methoxy-1-methyl-1H-1,2,4-triazole.

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-fluorophenyl)-5-methoxy-1-methyl-1H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often effective for heteroaromatic halides.

  • Base: Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. Degassing the water is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent oxidation of the palladium(0) active species.

Diagram of Synthetic Workflow:

Suzuki_Coupling start This compound + 4-Fluorophenylboronic acid reagents Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O, 90 °C start->reagents product 3-(4-Fluorophenyl)-5-methoxy-1-methyl-1H-1,2,4-triazole reagents->product workup Workup & Purification product->workup

Caption: Suzuki-Miyaura cross-coupling workflow.

II. Synthesis of 3-Amino-5-methoxy-1-methyl-1H-1,2,4-triazoles via Buchwald-Hartwig Amination

The introduction of an amino group at the 3-position of the triazole ring can be achieved through the Buchwald-Hartwig amination. This transformation is highly valuable for creating molecules that can act as hydrogen bond donors and acceptors, which is crucial for binding to many biological targets. The resulting 3-amino-1,2,4-triazole scaffold is present in a number of bioactive compounds.

Exemplary Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol outlines a representative Buchwald-Hartwig amination to synthesize 3-(phenylamino)-5-methoxy-1-methyl-1H-1,2,4-triazole.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound (1.0 mmol, 1.0 eq), aniline (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Evacuate and backfill this flask with argon or nitrogen.

  • Add anhydrous toluene (3 mL) followed by the pre-formed catalyst solution via cannula.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 3-(phenylamino)-5-methoxy-1-methyl-1H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky phosphine ligand like Xantphos is a highly effective catalyst system for the amination of heteroaryl halides.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions.

  • Solvent: Toluene is a suitable high-boiling, non-polar solvent for this transformation.

  • Inert Atmosphere: Essential to protect the sensitive palladium(0) catalyst from oxidation.

Diagram of Synthetic Workflow:

Buchwald_Hartwig start This compound + Aniline reagents Pd₂(dba)₃, Xantphos, NaOtBu Toluene, 100 °C start->reagents product 3-(Phenylamino)-5-methoxy-1-methyl-1H-1,2,4-triazole reagents->product workup Workup & Purification product->workup

Caption: Buchwald-Hartwig amination workflow.

III. Nucleophilic Aromatic Substitution of the Methoxy Group

The methoxy group at the 5-position of the triazole ring can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This provides an alternative route to introduce diverse functionalities, particularly amines and thiols, at this position. The electron-withdrawing nature of the triazole ring facilitates this type of reaction.

Exemplary Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine

This protocol describes a potential SNAr reaction to synthesize 3-bromo-5-(piperidin-1-yl)-1-methyl-1H-1,2,4-triazole.

Materials:

  • This compound

  • Piperidine

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and potassium tert-butoxide (1.5 mmol, 1.5 eq).

  • Add anhydrous DMSO (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add piperidine (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Heat the reaction to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into ice-water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 3-bromo-5-(piperidin-1-yl)-1-methyl-1H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Nucleophile and Base: Piperidine acts as the nucleophile, and a strong base like potassium tert-butoxide is used to deprotonate the amine, increasing its nucleophilicity.

  • Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation, leaving a more "naked" and reactive nucleophile.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for SNAr reactions on electron-rich heterocycles.

Application in Kinase Inhibitor Scaffolds

The functionalized 1,2,4-triazole cores synthesized from this compound are highly relevant in the design of kinase inhibitors. Many potent kinase inhibitors feature a heterocyclic core that serves as a scaffold to orient key pharmacophoric elements into the ATP-binding pocket of the target kinase.

Diagram of a Generic Kinase Inhibitor Scaffold:

Kinase_Inhibitor cluster_0 Kinase ATP-Binding Pocket cluster_1 Triazole-Based Inhibitor hinge Hinge-Binding Region hydrophobic Hydrophobic Pocket solvent Solvent-Exposed Region triazole 1,2,4-Triazole Core r1 R1 (Hinge Binder) triazole->r1 Functionalization r2 R2 (Hydrophobic Group) triazole->r2 Functionalization r3 R3 (Solubility Group) triazole->r3 Functionalization r1->hinge H-Bonding r2->hydrophobic Hydrophobic Interactions r3->solvent Solvent Interactions

Sources

Derivatization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the chemical derivatization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic functionalization of this scaffold allows for the exploration of chemical space and the generation of novel molecular entities with potential biological activity. This guide offers in-depth technical insights and field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction to the this compound Scaffold

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications. The title compound, this compound, offers three key points for diversification: the bromine atom at the 3-position, the methoxy group at the 5-position, and the methyl group on the ring nitrogen. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The electron-deficient nature of the 1,2,4-triazole ring also activates the C-Br bond for such transformations.

I. Synthesis of Starting Material: this compound

A reliable synthesis of the starting material is crucial for any derivatization campaign. While commercially available, understanding its preparation provides context and the potential for in-house synthesis. A common route involves the methylation and subsequent bromination of a suitable precursor.

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis; specific conditions may require optimization based on available starting materials.

Step 1: Methylation of 3-bromo-1H-1,2,4-triazol-5(4H)-one

  • To a solution of 3-bromo-1H-1,2,4-triazol-5(4H)-one (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equiv.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methylated intermediate.

Step 2: O-Alkylation to introduce the methoxy group

  • Dissolve the product from Step 1 in anhydrous methanol.

  • Add a base such as sodium methoxide (1.1 equiv.) and heat the reaction to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are highly applicable to the derivatization of the target molecule. The electron-deficient nature of the triazole ring enhances the reactivity of the C-Br bond in oxidative addition to the palladium(0) catalyst.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl linkages.[1][2] Microwave-assisted protocols can significantly accelerate these reactions.[1]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are highly effective for cross-coupling with heteroaryl halides as they promote the oxidative addition and reductive elimination steps.[2]

  • Base: A base is required to activate the boronic acid for transmetalation.[3] Carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, ethanol) and water is often employed to dissolve both the organic and inorganic reagents.[1]

  • Microwave Irradiation: This technique can dramatically reduce reaction times by efficiently heating the reaction mixture.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling This protocol is adapted from a similar transformation on a bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one and is expected to be a good starting point for optimization.[1]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2/XPhos) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water or ethanol/water, 4:1 v/v)

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add this compound (1.0 equiv.), the boronic acid, palladium catalyst, and base.

  • Add the solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 20-40 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Parameters

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or XPhos Pd G2/XPhosEffective for heteroaryl bromides.[1]
Ligand (If using Pd source without integrated ligand) XPhosBulky, electron-rich ligand promotes efficient coupling.
Base K₂CO₃ or Cs₂CO₃Common, effective bases for Suzuki couplings.
Solvent Dioxane/H₂O or EtOH/H₂O (4:1)Good solubility for both organic and inorganic reagents.
Temperature 120-140 °C (Microwave)Accelerates reaction rates.
Time 20-40 minutes (Microwave)Significantly shorter than conventional heating.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents 1. Add Reactants: - 3-Bromo-triazole - Boronic Acid - Pd Catalyst - Base solvent 2. Add Solvent (e.g., Dioxane/H₂O) reagents->solvent microwave 3. Microwave Irradiation (120-140°C, 20-40 min) solvent->microwave workup 4. Work-up: - Dilute with EtOAc - Wash with H₂O, Brine microwave->workup purify 5. Purification: (Column Chromatography) workup->purify product 6. Final Product purify->product Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R¹X) Pd_alkyne R¹-Pd(II)(C≡CR²)L₂ PdII->Pd_alkyne Transmetalation (from Cu cycle) Pd_alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_alkyne->Product CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne + R²C≡CH - HX Cu_alkyne->PdII SNAr_Mechanism start Triazole-Br + Nu⁻ intermediate [Meisenheimer Complex]⁻ (Resonance Stabilized) start->intermediate Addition (Rate-determining) product Triazole-Nu + Br⁻ intermediate->product Elimination

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, scientists, and drug development professionals. The presented protocol is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations critical for successful and safe large-scale production.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound is best approached through a convergent, multi-step sequence that allows for precise control over the introduction of each substituent. The chosen strategy, outlined below, prioritizes commercially available starting materials, robust and scalable reactions, and purification methods amenable to large-scale operations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Sandmeyer Bromination A S-Methylisothiosemicarbazide Hydroiodide C 3-Amino-5-methoxy-1H-1,2,4-triazole A->C Sodium Methoxide, Methanol, Reflux B Dimethyl Carbonate B->C D 3-Amino-1-methyl-5-methoxy-1H-1,2,4-triazole C->D Methyl Iodide, Base, DMF E This compound D->E 1. NaNO2, HBr (aq) 2. CuBr, HBr (aq)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Amino-5-methoxy-1H-1,2,4-triazole

The initial step involves the construction of the 3-amino-5-methoxy-1,2,4-triazole core. This is achieved through the cyclization of S-methylisothiosemicarbazide with dimethyl carbonate in the presence of a strong base.

Protocol 1: Synthesis of 3-Amino-5-methoxy-1H-1,2,4-triazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
S-Methylisothiosemicarbazide Hydroiodide219.051.0219.05 g
Sodium Methoxide54.022.2118.84 g
Methanol32.04-1.5 L
Dimethyl Carbonate90.081.2108.1 g (98.3 mL)
Acetic Acid60.05-As needed
Deionized Water18.02-As needed

Procedure:

  • Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add methanol (1.5 L) and sodium methoxide (118.84 g, 2.2 mol). Stir the mixture until the sodium methoxide is completely dissolved.

  • Addition of Starting Materials: To the stirred solution, add S-methylisothiosemicarbazide hydroiodide (219.05 g, 1.0 mol) in portions. Follow this by the slow addition of dimethyl carbonate (108.1 g, 1.2 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the reaction mixture with glacial acetic acid to a pH of approximately 7-8.

  • Isolation: Remove the methanol under reduced pressure. To the resulting residue, add deionized water (1 L) and stir for 30 minutes. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold deionized water (2 x 200 mL), and dry under vacuum at 50 °C to afford 3-amino-5-methoxy-1H-1,2,4-triazole as a white to off-white solid.

Expertise & Experience: The use of sodium methoxide serves a dual purpose: it deprotonates the thiosemicarbazide and facilitates the cyclization reaction with dimethyl carbonate. The neutralization with acetic acid is a critical step to ensure the product precipitates in its neutral form.

Part 2: N-Methylation of 3-Amino-5-methoxy-1H-1,2,4-triazole

The second step involves the selective methylation of the triazole ring at the N1 position. The choice of base and solvent is crucial to control the regioselectivity of this reaction.

Protocol 2: Synthesis of 3-Amino-1-methyl-5-methoxy-1H-1,2,4-triazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
3-Amino-5-methoxy-1H-1,2,4-triazole114.111.0114.11 g
Potassium Carbonate (anhydrous)138.211.5207.32 g
N,N-Dimethylformamide (DMF)73.09-1.0 L
Methyl Iodide141.941.1156.13 g (68.8 mL)
Deionized Water18.02-As needed
Ethyl Acetate88.11-As needed

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add 3-amino-5-methoxy-1H-1,2,4-triazole (114.11 g, 1.0 mol) and anhydrous potassium carbonate (207.32 g, 1.5 mol) in DMF (1.0 L).

  • Addition of Methylating Agent: Cool the suspension to 0-5 °C in an ice bath. Add methyl iodide (156.13 g, 1.1 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Methanol 9:1).

  • Work-up: Pour the reaction mixture into ice-cold deionized water (3 L) with vigorous stirring.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-1-methyl-5-methoxy-1H-1,2,4-triazole. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Expertise & Experience: The use of a polar aprotic solvent like DMF and a mild base such as potassium carbonate favors N1-methylation.[2] Careful temperature control during the addition of the highly reactive methyl iodide is crucial to prevent side reactions and ensure a safe operation.

Part 3: Sandmeyer Bromination of 3-Amino-1-methyl-5-methoxy-1H-1,2,4-triazole

The final step is a Sandmeyer reaction to replace the amino group with a bromine atom. This reaction proceeds via a diazonium salt intermediate and requires strict temperature control for safety and optimal yield.[3][4]

Protocol 3: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
3-Amino-1-methyl-5-methoxy-1H-1,2,4-triazole128.141.0128.14 g
Hydrobromic Acid (48% aq.)80.914.0336.8 g (226 mL)
Sodium Nitrite69.001.175.9 g
Copper(I) Bromide143.451.2172.14 g
Deionized Water18.02-As needed
Dichloromethane84.93-As needed
Sodium Bicarbonate (sat. aq. solution)84.01-As needed

Procedure:

  • Diazotization:

    • To a 2 L jacketed reactor equipped with a mechanical stirrer and a thermometer, add 3-amino-1-methyl-5-methoxy-1H-1,2,4-triazole (128.14 g, 1.0 mol) and 48% aqueous hydrobromic acid (336.8 g, 4.0 mol).

    • Cool the mixture to -5 to 0 °C using a circulating chiller.

    • Prepare a solution of sodium nitrite (75.9 g, 1.1 mol) in deionized water (150 mL).

    • Add the sodium nitrite solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 0 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate 3 L reactor, prepare a suspension of copper(I) bromide (172.14 g, 1.2 mol) in 48% aqueous hydrobromic acid (100 mL). Cool this suspension to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide suspension over 1-2 hours, keeping the temperature of the receiving flask below 5 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 400 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (2 x 300 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization to afford this compound.

Trustworthiness and Safety: The diazotization of heterocyclic amines can be exothermic and the resulting diazonium salts are often unstable at elevated temperatures.[5][6] Strict adherence to low-temperature conditions is paramount for both safety and yield. The use of a jacketed reactor with a reliable cooling system is highly recommended for scale-up. The addition of the diazonium salt to the copper(I) bromide suspension should be done at a controlled rate to manage the evolution of nitrogen gas.

Visualization of the Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_SET Single Electron Transfer cluster_final_step Product Formation Amino_Triazole 3-Amino-1-methyl-5-methoxy-1H-1,2,4-triazole Diazonium_Salt Triazole Diazonium Salt Amino_Triazole->Diazonium_Salt NaNO2, HBr CuBr Cu(I)Br Aryl_Radical Triazole Radical Diazonium_Salt->Aryl_Radical e- from Cu(I) CuBr->Aryl_Radical N2_gas N2 (gas) Aryl_Radical->N2_gas - N2 Final_Product This compound Aryl_Radical->Final_Product + Br from Cu(II)Br2 CuBr2 Cu(II)Br2 CuBr2->Final_Product

Sources

Application Notes & Protocols: Strategic Functionalization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the strategic manipulation of functional groups in 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a common heterocyclic scaffold in medicinal chemistry. Rather than a conventional "protecting group" approach for the inherently stable methoxy and reactive bromo moieties, this note focuses on a strategy of selective functionalization. We will explore the direct reactivity of the C-Br bond via cross-coupling reactions and the transformation of the methoxy group into a versatile hydroxyl functionality. This hydroxyl group can then be protected, enabling a wider range of synthetic transformations. The protocols herein are designed to be robust and reproducible, providing chemists with a clear roadmap for derivatization of this triazole core.

Introduction: A Strategic Re-evaluation

The concept of a "protecting group" is typically applied to a reactive functional group that would otherwise interfere with a desired chemical transformation. In the case of this compound, the methoxy group and the N-methyl group are generally stable under a wide range of conditions. The C-Br bond, conversely, is not a group to be protected, but rather a reactive handle for introducing molecular diversity.

Therefore, a more pertinent synthetic strategy involves two primary pathways:

  • Direct Functionalization: Utilizing the C-Br bond for metal-catalyzed cross-coupling reactions while the methoxy group remains intact.

  • Sequential Functionalization: Converting the stable methoxy group into a reactive hydroxyl group (a triazolone), which can then be protected to enable subsequent, selective reactions at the C-3 position.

This guide will detail the experimental considerations and protocols for both pathways, allowing researchers to make informed decisions based on their synthetic goals.

Pathway 1: Direct Functionalization via Cross-Coupling

The 3-bromo substituent on the 1,2,4-triazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the triazole ring often facilitates these transformations. The methoxy group at the C-5 position is electronically donating and is generally stable under the neutral to basic conditions typical of these reactions.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a typical procedure for coupling an aryl or heteroaryl boronic acid with the triazole core.

Workflow Diagram: Suzuki-Miyaura Coupling

reagents 1. Triazole (1 eq) 2. Boronic Acid (1.2 eq) 3. Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) 4. Base (e.g., Na2CO3, 2 M aq., 2 eq) setup Assemble reaction under inert atmosphere (N2 or Ar) reagents->setup solvent Solvent (e.g., Toluene/EtOH or DME) solvent->setup reaction Heat reaction mixture (e.g., 80-100 °C) setup->reaction monitor Monitor by TLC or LC-MS reaction->monitor workup Aqueous workup & extraction monitor->workup purify Purify by column chromatography workup->purify product Characterize final product purify->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent (e.g., a 3:1 mixture of Toluene and Ethanol, or DME) via syringe.

  • Add the aqueous base solution (e.g., 2 M Na2CO3, 2.0 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS (typically 4-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Trustworthiness: This protocol is based on well-established Suzuki-Miyaura conditions. The progress of the reaction should be carefully monitored to avoid decomposition of starting materials or products. The choice of catalyst, base, and solvent may need to be optimized for particularly challenging or sterically hindered boronic acids.

Pathway 2: Sequential Functionalization via O-Demethylation and Protection

This pathway unlocks a different set of synthetic possibilities by converting the inert methoxy ether into a nucleophilic hydroxyl group. This two-step process involves O-demethylation followed by protection of the resulting hydroxyl.

O-Demethylation of the Methoxy Group

The cleavage of the methyl ether is most effectively achieved using strong Lewis acids like boron tribromide (BBr3). This reaction converts the 5-methoxy-triazole into a 5-hydroxy-triazole (a triazolone), which exists in tautomeric equilibrium.

Mechanism Overview: O-Demethylation with BBr3

start 5-Methoxy-Triazole intermediate Lewis Acid Adduct (Oxygen-Boron bond) start->intermediate Coordination bbr3 BBr3 bbr3->intermediate cleavage SN2 attack by Br- on Methyl Group intermediate->cleavage mebr MeBr (byproduct) cleavage->mebr product 5-Hydroxy-Triazole (Triazolone) cleavage->product hydrolysis Aqueous Workup product->hydrolysis Quench

Caption: Simplified mechanism for BBr3-mediated ether cleavage.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr3 (1.5 eq, e.g., 1 M in DCM) dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for 12-18 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 30 minutes. If a precipitate forms, it may be the product. The product may also be extracted with a polar solvent like ethyl acetate.

  • Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, 3-Bromo-1-methyl-1H-1,2,4-triazol-5(4H)-one, can often be used in the next step without further purification.

Expertise & Experience: Boron tribromide is highly corrosive and reacts violently with water; it must be handled with extreme care in a fume hood. The reaction temperature is critical to avoid side reactions. The workup must be performed slowly and at a low temperature to control the exothermic quench.

Protection of the 5-Hydroxyl Group

Once the triazolone is formed, the hydroxyl group can be protected to prevent it from interfering in subsequent reactions, such as lithiation or certain coupling reactions at the C-3 position. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice due to its stability and orthogonal removal conditions.

Table 1: Comparison of Common Hydroxyl Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsStability
tert-ButyldimethylsilylTBSTBSCl, Imidazole, DMFTBAF, THF; or HF-PyridineStable to most conditions except fluoride ions and strong acid.
BenzylBnBnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Stable to acidic and basic conditions.
MethoxymethylMOMMOMCl, DIPEA, DCMAcid (e.g., HCl in MeOH)Stable to basic and nucleophilic conditions.

Step-by-Step Protocol for TBS Protection:

  • To a solution of crude 3-Bromo-1-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the O-silylated product.

With the TBS group in place, the C-Br bond is now available for a range of transformations, such as metal-halogen exchange followed by reaction with an electrophile, under conditions that the unprotected hydroxyl group would not tolerate. Deprotection is readily achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

Conclusion and Strategic Outlook

The synthetic utility of this compound is best unlocked not by treating its functional groups as entities to be "protected," but by understanding their inherent reactivity. Direct cross-coupling at the C-Br bond offers the most straightforward path to derivatization. For more complex synthetic routes requiring modification of the C-5 substituent, a demethylation-protection sequence transforms the stable methoxy group into a versatile, protected hydroxyl. This dual-pathway approach provides a robust and flexible framework for the exploration of chemical space around this valuable heterocyclic core, enabling the development of novel compounds for pharmaceutical and materials science applications.

References

Currently, no direct scholarly articles for the specific protecting group strategies of this compound were found in the initial search. The protocols and strategies described are based on established, fundamental principles of organic chemistry and heterocyclic synthesis, widely documented in standard organic chemistry textbooks and methodology reviews.

Application Notes and Protocols for the Catalytic Functionalization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a privileged scaffold due to its unique physicochemical properties.[1] This five-membered heterocycle, with its three nitrogen atoms, can engage in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for amide or ester groups.[1] Consequently, 1,2,4-triazole derivatives are integral components of numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] The targeted functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutic agents and advanced materials.

This guide provides a comprehensive overview of robust and versatile catalytic methodologies for the functionalization of 3-bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a key building block for creating diverse molecular architectures. While specific literature for this exact substrate is limited[2], the protocols herein are built upon well-established and validated methods for the catalytic modification of related bromo-heterocycles.[3][4][5] We will delve into the mechanistic underpinnings of each reaction, offering detailed, step-by-step protocols for key transformations, and provide insights into the rationale behind experimental choices.

Strategic Approaches to Functionalization

The presence of a bromine atom at the C3 position of the 1,2,4-triazole ring offers a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the triazole ring can influence the reactivity of the C-Br bond, making it amenable to functionalization. The primary catalytic strategies covered in this guide are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, and vinyl boronic acids or esters.

  • Sonogashira Coupling: For the introduction of alkyne moieties, leading to the synthesis of valuable precursors for further transformations.

  • Buchwald-Hartwig Amination: For the construction of C-N bonds, enabling the synthesis of a wide range of substituted amino-triazoles.

These methods are favored for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6][7][8] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an organoboron reagent with an organohalide.[6][7][8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product R-R' Reductive_Elimination->Product Boronic_Acid R'-B(OR)2 Base Base Boronic_Acid->Base Borate_Complex [R'-B(OR)2(Base)]- Base->Borate_Complex Borate_Complex->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[6] The base plays a crucial role in activating the boronic acid for transmetalation.[6]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add an additional 8 mL of anhydrous 1,4-dioxane to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-5-methoxy-1-methyl-1H-1,2,4-triazole.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosA common and effective catalyst system for Suzuki couplings of heteroaryl halides.[9][10]
Base K₃PO₄A moderately strong base suitable for a wide range of functional groups.
Solvent 1,4-DioxaneA high-boiling aprotic solvent that effectively dissolves the reagents and catalyst.
Temperature 100 °CSufficient to promote the reaction without causing significant decomposition.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11][12]

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-Alkyne(L2) R-Pd(II)-C≡CR'(L2) Transmetalation_Pd->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡CR' Reductive_Elimination->Product Alkyne R'-C≡CH Base Base Alkyne->Base Cu(I)-Alkyne Cu(I)-C≡CR' Base->Cu(I)-Alkyne Cu(I)X Cu(I)-X Cu(I)X Cu(I)-Alkyne->Transmetalation_Pd Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination HNR'R'' Ar-Pd(II)-X(L)(Amine) [R-Pd(II)-Br(L)(HNR'R'')] Amine_Coordination->Ar-Pd(II)-X(L)(Amine) Deprotonation Deprotonation Ar-Pd(II)-X(L)(Amine)->Deprotonation Base Ar-Pd(II)-Amido(L) R-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-Amido(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-NR'R'' Reductive_Elimination->Product Amine HNR'R'' Base Base Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Reagents (Substrate, Coupling Partner, Base) Reaction_Setup->Reagent_Addition Catalyst_Addition Addition of Catalyst System (Pd source, Ligand) Reagent_Addition->Catalyst_Addition Reaction Reaction at Elevated Temperature Catalyst_Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Conditions for 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. This electron-deficient, sterically hindered heteroaromatic compound presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful coupling outcomes.

I. Understanding the Substrate: The Challenges of a Triazole Core

The this compound is a heteroaromatic compound with distinct electronic and steric properties that can complicate the standard Suzuki-Miyaura coupling. The electron-withdrawing nature of the triazole ring can deactivate the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1][2] Additionally, the presence of the N-methyl and methoxy groups can introduce steric hindrance around the reaction center, further impeding the approach of the palladium catalyst.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when performing Suzuki reactions with this compound.

Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

A1: Low or no conversion is a frequent issue and typically points to problems with the initial, rate-limiting oxidative addition step or catalyst deactivation.

Core Directive: Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is paramount for the successful coupling of electron-deficient and sterically hindered heteroaromatic halides.

  • For Electron-Deficient Substrates: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] More electron-rich and bulky phosphine ligands are often required to facilitate oxidative addition.[4][5] Consider using Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands enhance the electron density on the palladium center, promoting its insertion into the C-Br bond.

  • Air-Stable Pre-catalysts: To ensure the formation of the active Pd(0) species, consider using air-stable pre-catalysts like XPhos Pd G3 or PEPPSI-type catalysts.[8][9] These complexes are designed for reliable generation of the active catalyst in situ.

Troubleshooting Flowchart: Low Conversion

low_conversion start Low/No Conversion catalyst Evaluate Catalyst/Ligand Is it suitable for electron-deficient heterocycles? start->catalyst base Assess Base Strength & Solubility Is it strong enough? Is it soluble? catalyst->base If catalyst is appropriate solvent Check Solvent System Is it degassed? Does it solubilize all components? base->solvent If base is suitable temp Increase Reaction Temperature Monitor for decomposition. solvent->temp If solvent is optimal boronic_acid Examine Boronic Acid/Ester Stability Consider protodeboronation. temp->boronic_acid If no improvement suzuki_cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 + Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

III. Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for your optimization experiments.

  • Reagent Preparation: In a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Optimized Protocol for Challenging Couplings

This protocol is designed for instances where the standard protocol fails or gives low yields.

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv.), the corresponding arylboronic pinacol ester (1.5 equiv.), and anhydrous Cs₂CO₃ (3.0 equiv.) to a flame-dried Schlenk tube.

  • Catalyst System: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky biarylphosphine ligand (e.g., RuPhos, 3.3 mol%) and add them to the Schlenk tube as a solid under a strong positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula.

  • Reaction Execution: Seal the Schlenk tube and heat to 110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from the standard protocol.

IV. Concluding Remarks

Optimizing the Suzuki-Miyaura coupling for a substrate like this compound requires a systematic and informed approach. By understanding the inherent challenges of this electron-deficient and sterically hindered heterocycle, and by carefully selecting the catalyst, base, and solvent system, researchers can overcome common obstacles and achieve high-yielding, reproducible results. This guide serves as a foundational resource to aid in your experimental design and troubleshooting efforts. For further assistance, please do not hesitate to contact our technical support team.

V. References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5313–5324. [Link]

  • Roy, D., & Saha, B. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2139–2151. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Braga, A. C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 71(19), 7465-7474.

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5313–5324. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 13(20), 5564–5567. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 442-448. [Link]

  • Neufeldt, S. R., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(1), 54-63. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society, 130(49), 16498–16499. [Link]

  • Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | Request PDF. (2020, January 1). Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2018). Molecules, 23(10), 2469. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 7). Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. (2019, August 29). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(42), 12908–12909. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. (2006, November 1). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Suzuki Coupling Mechanism and Applications - YouTube. (2018, July 17). Retrieved from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved from [Link]

  • Knapp, D. M., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 8(10), 9714-9719. [Link]

  • Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. (2022, December 28). Journal of the American Chemical Society, 145(1), 113-120. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved from [Link]

  • This compound - Amerigo Scientific. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole (Compound I). We address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of Compound I and the general strategies for its purification.

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of your target molecule is the first step in designing a robust purification strategy. These properties dictate its behavior in various solvents and on different stationary phases.

PropertyValueSource
Molecular Formula C₄H₆BrN₃O
Molecular Weight 192.01 g/mol
Physical Form Solid
InChI Key TXZONKWHJWNMDM-UHFFFAOYSA-N
SMILES COc1nc(Br)nn1C

Based on its structure, Compound I is a moderately polar molecule. The 1,2,4-triazole ring with its three nitrogen atoms, along with the methoxy group, provides polarity.[1] The methyl and bromo substituents contribute to its lipophilic character. This balance is key for selecting appropriate chromatographic conditions.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

The impurity profile is highly dependent on the synthetic route. However, for substituted triazoles, common impurities often include:

  • Unreacted Starting Materials: The precursors used in the synthesis.

  • Positional Isomers: If the synthesis involves cyclization or substitution reactions, isomers can be a significant impurity. For instance, methylation could potentially occur at different nitrogen atoms of the triazole ring, leading to isomeric products.[2]

  • Hydrolysis Products: The methoxy group could be susceptible to hydrolysis under acidic conditions, yielding a hydroxyl-triazole byproduct.

  • Over-brominated or Under-brominated Analogs: Depending on the bromination step, species with different degrees of halogenation might be present.

Identifying potential impurities is crucial as it informs the choice of analytical techniques for purity assessment and helps in selecting a purification method that can effectively separate them.[3][4]

Q3: Which purification techniques are most suitable for this class of compounds?

For heterocyclic compounds like Compound I, the two most effective and commonly employed purification techniques are:

  • Flash Column Chromatography: This is the workhorse of purification in organic synthesis. It is highly versatile and can be adapted to separate compounds with very similar properties by carefully selecting the stationary and mobile phases. Many purification protocols for triazole derivatives rely on silica gel column chromatography.[5][6][7]

  • Recrystallization: This technique can be highly effective for obtaining material of very high purity, provided a suitable solvent is found. It is particularly good at removing small amounts of impurities from a large amount of product. The process relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[8]

Section 2: General Purification Workflow

A systematic approach is essential for developing an efficient purification protocol. The following workflow outlines the key stages from crude product to certified pure compound.

Purification Workflow Crude Crude Product (Post-synthesis workup) TLC Initial Analysis: Thin-Layer Chromatography (TLC) Crude->TLC Spot sample Decision Is Primary Purification Needed? TLC->Decision Analyze chromatogram Column Primary Purification: Flash Column Chromatography Decision->Column Yes (multiple spots or streaking) Purity_Check Purity & Identity Confirmation (NMR, LC-MS, MP) Decision->Purity_Check No (single clean spot) Fractions Combine Pure Fractions Column->Fractions Analyze fractions by TLC Recryst Alternative/Secondary Purification: Recrystallization Recryst->Purity_Check After drying Solvent_Removal Solvent Removal (Rotary Evaporation) Fractions->Solvent_Removal Solvent_Removal->Recryst For further polishing Solvent_Removal->Purity_Check Pure_Product Pure Compound I Purity_Check->Pure_Product Purity ≥ 95%

Caption: General workflow for the purification of Compound I.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: My crude product is an oil/gum, but it is expected to be a solid. What should I do?

  • Possible Cause 1: Residual Solvent. High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove and may keep the product from solidifying.

    • Solution: Co-evaporate the crude product with a lower-boiling point solvent in which it is soluble, such as dichloromethane or toluene, using a rotary evaporator. This can help to azeotropically remove the residual high-boiling solvent. Alternatively, dissolving the oil in a minimal amount of a suitable solvent (like ethyl acetate) and precipitating it by adding a non-solvent (like hexane) can sometimes induce solidification.

  • Possible Cause 2: Significant Impurities. The presence of multiple impurities can create a eutectic mixture, which has a lower melting point than the pure compound.

    • Solution: Proceed directly to flash column chromatography. This is the most effective way to separate the desired product from the complex mixture of impurities that are preventing its crystallization.

Problem 2: How do I select the optimal solvent system for flash column chromatography?

  • The Principle: The goal is to find a solvent system where your target compound (Compound I) has a Retention Factor (Rf) of ~0.25-0.35 on a silica gel TLC plate. This Rf value typically provides the best separation from impurities.

  • Step-by-Step Protocol: TLC Analysis

    • Prepare a Sample: Dissolve a small amount of your crude material in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Select Solvents: Start with a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate, EtOAc). Dichloromethane/Methanol (CH₂Cl₂/MeOH) is another common combination for more polar compounds.[7]

    • Spot the Plate: Using a capillary tube, spot your sample onto the baseline of a silica gel TLC plate.

    • Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent mixture. For triazoles, a good starting point is often a 7:3 or 8:2 mixture of Hexane:EtOAc.[5]

    • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

    • Adjust and Optimize:

      • If the Rf is too high (spot moved too far), the solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., switch from 7:3 to 9:1 Hexane:EtOAc).

      • If the Rf is too low (spot barely moved), the system is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 7:3 to 1:1 Hexane:EtOAc).

    • Confirm Separation: Ensure your desired spot is well-separated from any impurity spots. The solvent system that gives good separation and an Rf of ~0.3 is your ideal mobile phase for the column.

Problem 3: My compound and a key impurity are co-eluting during column chromatography.

This is a common and frustrating challenge. Here is a decision tree to guide your troubleshooting process.

Troubleshooting Column Chromatography Start Problem: Co-elution of Compound and Impurity Option1 Option 1: Modify Mobile Phase Start->Option1 Option2 Option 2: Change Stationary Phase Start->Option2 Option3 Option 3: Chemical Modification Start->Option3 Option1a Try a shallower gradient (e.g., 0-15% EtOAc instead of 0-30%) Option1->Option1a Option1b Change solvent components (e.g., Hexane/DCM or Toluene/EtOAc) Option1->Option1b End Achieve Separation Option1a->End Option1b->End Option2a Consider alumina (basic or neutral) if compound is acid-sensitive Option2->Option2a Option2b Use reverse-phase (C18) silica with polar solvents (MeCN/Water) Option2->Option2b Option2a->End Option2b->End Option3a Can the impurity be selectively reacted or derivatized? Option3->Option3a Option3a->End

Caption: Decision tree for troubleshooting co-elution issues.

Problem 4: I am struggling to find a suitable solvent for recrystallization.

  • The Principle: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures.

  • Step-by-Step Protocol: Finding a Recrystallization Solvent

    • Screening: Place a small amount of your purified (post-column) solid in several test tubes.

    • Add Solvents: To each tube, add a different solvent dropwise at room temperature (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • Observe at Room Temp: Note in which solvents the compound is insoluble or sparingly soluble. These are your primary candidates. Discard any solvents where the compound dissolves immediately.

    • Heat: Heat the test tubes containing the promising solvents. A good solvent will fully dissolve the compound upon heating. If it does not dissolve, there is not enough solvent; add more dropwise until it does.

    • Cool: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

    • Evaluate: The best solvent is the one that produces a large quantity of crystalline solid upon cooling.

  • Pro-Tip: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in, e.g., Dichloromethane). Then, slowly add a "poor" solvent (one it's insoluble in, e.g., Hexane) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.

Problem 5: How do I definitively confirm the purity and identity of my final product?

  • The Standard: A combination of analytical techniques is required to confirm both purity and structural identity.

    • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The spectra should show the correct number of signals with the expected chemical shifts, multiplicities, and integrations for Compound I. Impurity peaks should be absent or, if present, should integrate to less than 5% of the main product signals.[2][9]

    • Mass Spectrometry (MS): This confirms the molecular weight of your compound. Look for the molecular ion peak [M+H]⁺ corresponding to the calculated mass of Compound I. The isotopic pattern for the bromine atom (roughly 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be visible.

    • Melting Point (MP): A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is indicative of impurities.

    • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A pure sample should ideally show a single peak. The area of this peak relative to the total area of all peaks gives a quantitative measure of purity. Triazole-bonded columns can be particularly effective for analyzing triazole-containing compounds.[10]

By systematically applying these principles and troubleshooting steps, researchers can confidently and efficiently purify this compound for use in subsequent research and development activities.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Available at: [Link]

  • Rejuvenating the[5][9][11]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. PubMed Central. Available at: [Link]

  • Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium Catalyzed Annulation of 5-Iodotriazoles. University of Toronto TSpace Repository. Available at: [Link]

  • Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. IUCr Journals. Available at: [Link]

  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry. Available at: [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Available at: [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health (NIH). Available at: [Link]

  • Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][5][9]triazole-6(5H)-ones as Possible Anticancer Agents. PubMed Central. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • Purification of triazoles. Google Patents.
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  • A high-performance liquid chromatography assay with a triazole-bonded column for evaluation of d-amino acid oxidase activity. PubMed. Available at: [Link]

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  • 1,2,4-Triazole. Wikipedia. Available at: [Link]

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Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for synthetic challenges involving 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design. The inherent electronic properties of this substrate—namely, the electron-deficient nature of the 1,2,4-triazole ring and the presence of multiple nitrogen heteroatoms—present unique challenges in transition-metal-catalyzed cross-coupling reactions. This guide provides a structured approach to overcoming these common hurdles.

Part 1: Core Concepts & General Troubleshooting FAQs

Before diving into specific reaction types, it's crucial to understand the substrate's inherent reactivity. The 1,2,4-triazole core is electron-deficient, which can make oxidative addition to the C-Br bond challenging. Furthermore, the nitrogen atoms at positions 2 and 4 can act as ligands, potentially coordinating to the metal center and inhibiting catalysis.[1][2] This dual nature requires careful selection of reaction parameters to favor the desired productive catalytic cycle over off-cycle catalyst deactivation.

Frequently Asked Questions (General)

Q1: My cross-coupling reaction has failed entirely (0% conversion). What are the absolute first things I should check?

A1: Before suspecting complex mechanistic failures, always validate the fundamentals. This is the most common source of error.

  • Atmosphere Control: Ensure your reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is highly sensitive to oxygen.

  • Reagent & Solvent Quality: Verify the purity and dryness of your solvent and reagents. Amine bases should be freshly distilled or sourced from a recently opened bottle. Anhydrous solvents are critical.

  • Catalyst Activity: Your palladium source or precatalyst may be old or deactivated. If possible, test it on a simple, reliable reaction (e.g., Suzuki coupling of 4-bromotoluene) to confirm its activity. Third-generation palladium precatalysts are often more stable and reliable.[3]

  • Temperature Control: Confirm your reaction was heated to the target temperature. Use a calibrated thermometer in the heating block or oil bath.

Q2: I'm observing significant debromination of my starting material, yielding 5-methoxy-1-methyl-1H-1,2,4-triazole. How can I prevent this?

A2: Debromination, or hydrodehalogenation, is a common side reaction for electron-deficient aryl bromides, especially under Heck or Suzuki conditions.[4][5] It often occurs when the desired catalytic step (e.g., transmetalation or migratory insertion) is slow, allowing for competing decomposition pathways.

  • For Heck Reactions: This can be particularly problematic. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to suppress dehalogenation in some cases.[4][6]

  • For Suzuki Reactions: This may indicate that transmetalation is slow. Ensure your base is adequate to form the boronate species, but not so strong that it promotes decomposition. Switching to a more electron-rich, bulky ligand can accelerate the desired steps of the catalytic cycle, outcompeting the debromination pathway.

Q3: Why is this specific triazole substrate so challenging compared to a simple bromobenzene?

A3: The challenge arises from the nitrogen atoms in the 1,2,4-triazole ring. These heteroatoms can act as Lewis bases and coordinate to the palladium center.[1][2] This coordination can sequester the catalyst, forming stable off-cycle complexes that prevent it from participating in the reaction. This is a form of substrate/product inhibition. The solution lies in using ligands that bind strongly and preferentially to the palladium, preventing the heterocycle from poisoning the catalyst. Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) are excellent for this purpose.[7][8]

General Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting failed reactions with your substrate.

start Reaction Failure (Low or No Conversion) reagent_check Step 1: Verify Reagents & Setup - Inert Atmosphere? - Solvent/Reagent Purity? - Catalyst Activity? start->reagent_check Initial Check condition_check Step 2: Re-evaluate Conditions - Temperature Correct? - Base Appropriate? - Concentration Optimal? reagent_check->condition_check If Reagents OK ligand_issue Step 3: Address Catalyst Inhibition - Is the ligand bulky enough? - Is it electron-rich? condition_check->ligand_issue If Conditions Seem Correct system_change Step 4: Change Catalyst System - Switch Ligand Class (Phosphine -> NHC) - Use a more active Precatalyst (G3/G4) - Change Palladium Source ligand_issue->system_change If Inhibition is Suspected success Successful Coupling system_change->success

Caption: A logical workflow for systematic troubleshooting.

Part 2: Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its success with 3-bromo-1,2,4-triazoles is highly dependent on the careful balancing of the catalyst system and base.[9]

Frequently Asked Questions (Suzuki-Miyaura)

Q1: My Suzuki reaction with a simple phenylboronic acid is sluggish. What parameters should I optimize first?

A1: For this substrate, the bottleneck is often slow oxidative addition or catalyst inhibition.

  • Switch your Ligand: Standard PPh₃ is often insufficient. Move to a state-of-the-art, bulky, electron-rich biarylphosphine ligand. SPhos and XPhos are excellent starting points as they accelerate both oxidative addition and reductive elimination.[7]

  • Change your Base: The base is critical for activating the boronic acid.[10][11] If you are using a weak carbonate base (e.g., Na₂CO₃) and seeing poor conversion, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[10] These are often more effective for challenging couplings without being overly harsh.

  • Use a Precatalyst: Instead of generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst like XPhos Pd G3. These rapidly form the active monoligated Pd(0) species, leading to more efficient catalysis.[3]

Q2: Can I use a strong base like NaOt-Bu to accelerate the reaction?

A2: We strongly advise against it as a first-line approach. While strong bases are common in many C-N couplings, they can be detrimental here.[12] The 1,2,4-triazole ring can be sensitive to harsh bases, leading to decomposition pathways that compete with the desired coupling. Stick to inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & Causality
Palladium Source XPhos Pd G3 (2 mol%)Air-stable precatalyst that reliably generates the active Pd(0) species, improving reproducibility.
Ligand XPhos (2-4 mol%)A bulky, electron-rich ligand that accelerates rate-limiting steps and prevents catalyst inhibition by the triazole nitrogen atoms.[7][8]
Base K₃PO₄ (3 equivalents)Moderately strong, non-nucleophilic base that effectively activates the boronic acid without degrading the sensitive triazole ring.[10]
Solvent 1,4-Dioxane / H₂O (5:1)A common solvent system that provides good solubility for both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy to overcome activation barriers, but monitor for decomposition at higher temperatures.
Screening Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments.

  • Setup: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst (0.02 eq) and add it to the reaction vial.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O solvent mixture to achieve a final concentration of ~0.1 M with respect to the starting bromide.

  • Inerting: Seal the vial with a crimp cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Workup & Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Analyze the crude product by LC-MS and ¹H NMR to determine conversion and identify byproducts.

cluster_cycle Suzuki Catalytic Cycle pd0 L-Pd(0) pd_complex Ar-Pd(II)-Br (L) pd0->pd_complex Oxidative Addition inhibition Catalyst Inhibition (Triazole N-Coordination) pd0->inhibition transmetal Ar-Pd(II)-Ar' (L) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product

Caption: Suzuki cycle with potential catalyst inhibition point.

Part 3: Buchwald-Hartwig Amination Guide

Forming a C-N bond at the 3-position of the triazole is a valuable transformation. The Buchwald-Hartwig amination is the premier method for this, but base selection is paramount to success.[13][14]

Frequently Asked Questions (Buchwald-Hartwig)

Q1: My Buchwald-Hartwig reaction with piperidine is failing. I'm using NaOt-Bu as the base. What's wrong?

A1: The likely culprit is your base. While NaOt-Bu is a standard for many Buchwald-Hartwig reactions, it is often too harsh for electron-deficient, base-sensitive heterocycles.[12] It can promote decomposition or other side reactions. We recommend switching to a weaker base system. Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative that has proven effective for coupling amines with sensitive heterocyclic halides.[15]

Q2: Which ligand is best for this C-N coupling?

A2: The choice of ligand is critical for promoting the C-N reductive elimination. For coupling with secondary aliphatic amines, we recommend starting with a highly effective ligand like RuPhos or BrettPhos. These bulky, electron-rich phosphine ligands are designed to facilitate challenging couplings.[8]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale & Causality
Palladium Source Pd₂(dba)₃ (2 mol%)A common and effective source for generating the Pd(0) catalyst in situ.
Ligand RuPhos (4-6 mol%)A highly active Buchwald ligand known to promote C-N bond formation with a wide range of amines and aryl halides.[8]
Base LHMDS (2.2 equivalents)A strong, non-nucleophilic base that is often more compatible with sensitive heterocycles than alkali metal tert-butoxides.[15]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents that are standard for this transformation.
Temperature 100 - 120 °CHigher temperatures are often required to drive the C-N coupling to completion.
Screening Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox, add Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq) to an oven-dried Schlenk tube. Add anhydrous toluene. Stir for 10 minutes.

  • Reagent Addition: Add this compound (1.0 eq), followed by the amine (1.5 eq).

  • Base Addition: Add LHMDS (2.2 eq, typically as a 1.0 M solution in THF) dropwise to the stirred mixture.

  • Reaction: Seal the tube and heat in a preheated oil bath at 110 °C for 16-24 hours.

  • Workup & Analysis: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Analyze the crude material by LC-MS and ¹H NMR.

Part 4: Sonogashira and Heck Coupling Considerations

While less common for this specific scaffold in early discovery, these reactions are still valuable.

  • Sonogashira Coupling: This reaction couples the bromide with a terminal alkyne.[16][17] A key challenge is the potential for homocoupling of the alkyne (Glaser coupling). Using copper-free conditions can mitigate this. A typical system would involve a palladium source (e.g., Pd(PPh₃)₄) and an amine base like triethylamine or diisopropylethylamine in a solvent like THF or DMF.[17][18]

  • Heck Reaction: This reaction couples the bromide with an alkene, such as butyl acrylate.[19] As mentioned in the general FAQs, debromination is a major concern.[4] A standard starting point would be Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ and a base such as K₂CO₃ or Et₃N in DMF. If debromination is observed, the addition of TBAB should be investigated.[6]

References

  • Lu, M., et al. (2021). Advances in Computations of Nitrogen‐Rich Materials. ResearchGate. [Link]

  • V. G. Tsyganov, et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin. [Link]

  • Zhao, Y., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • Zhao, Y., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. ChemRxiv. [Link]

  • Zhao, Y., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. University of Birmingham Research Portal. [Link]

  • García, Y. M., et al. (2009). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Zhao, Y., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • H. M. El-Shaaer, et al. (2014). Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • La-Venia, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Tundel, R. E., et al. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Jurkaš, V., et al. (2015). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • The Organic Chemist (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Díez-Barra, E., et al. (2002). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Organometallics. [Link]

  • Wang, G., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • Woźniak, K., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society. [Link]

  • Wang, G., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • Díez-Barra, E., et al. (2002). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Sci-Hub. [Link]

  • Nawrozkij, M. A., et al. (2014). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]

  • de la Cruz-Martínez, F., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. [Link]

  • Bakherad, M., et al. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Monatshefte für Chemie - Chemical Monthly. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. [Link]

  • Mtshali, T. N., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Kumar, A., et al. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Molecules. [Link]

  • Reddy, V. P., et al. (2016). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroarylbromides. The Royal Society of Chemistry. [Link]

  • Bunescu, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • Bunescu, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

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Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often utilized in the construction of more complex bioactive compounds.[1] The synthesis, while conceptually straightforward, presents several challenges that can lead to diminished yields, primarily revolving around regioselectivity and the management of reactive intermediates.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights and troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Section 1: Plausible Synthetic Pathways

The synthesis of this compound is typically not a single-step reaction. Success hinges on a multi-step approach where the order of bromination and N-methylation is critical. Below are the two most common strategies, each with distinct advantages and challenges.

G cluster_0 Pathway A: Late-Stage Bromination cluster_1 Pathway B: Early-Stage Bromination A1 Precursor (e.g., 1-methyl-5-methoxy-1H-1,2,4-triazole) A2 Bromination (e.g., NBS, Br₂) A1->A2 Electrophilic Substitution A3 Target Molecule A2->A3 end Purification B1 Precursor (3-bromo-5-methoxy-1H-1,2,4-triazole) B2 N-Methylation (e.g., MeI, DMS) B1->B2 Nucleophilic Substitution B3 Target Molecule B2->B3 start Synthetic Goal start->A1 Choose Route start->B1 Choose Route

Caption: Two primary synthetic routes to the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: Poor Regioselectivity during N-Methylation (Pathway B)

Question: "I am attempting the N-methylation of 3-bromo-5-methoxy-1H-1,2,4-triazole, but my yield of the desired N1-methyl isomer is low, and I'm getting a complex mixture of N1, N2, and N4 isomers. How can I improve the regioselectivity?"

Answer: This is the most common challenge in 1,2,4-triazole synthesis. The regiochemical outcome of alkylation is a delicate balance of steric hindrance, electronics, the nature of the counter-ion, and reaction conditions.[2] The N1 and N2 positions are often electronically favored, while the N4 position can also be reactive.

Causality and Strategy:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used. The rationale is to generate the triazolide anion. The subsequent reaction site is then influenced by the solvent and cation. Weaker bases or phase-transfer conditions can sometimes alter the selectivity profile.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are standard. They effectively solvate the cation from the base, leaving a more "naked" and reactive triazolide anion. This can sometimes lead to a mixture of isomers. Less polar solvents like THF or dioxane may increase the association between the cation and the anion, potentially blocking one nitrogen atom and favoring another.

  • Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common choices. MeI is highly reactive. In some cases, using a less reactive agent or a bulkier methylating source (though not applicable for a methyl group) can improve selectivity.

Troubleshooting Steps:

  • Lower the Temperature: Perform the deprotonation at 0 °C before adding the methylating agent. Then, allow the reaction to warm slowly to room temperature. This can help favor the thermodynamically more stable N1-methylated product over kinetically formed isomers.

  • Change the Base/Solvent System: If using K₂CO₃ in DMF, try switching to NaH in THF. The change in cation (K⁺ vs. Na⁺) and solvent polarity can significantly alter the isomer ratio.

  • Analyze the Product Mixture: Before optimizing further, use LC-MS or ¹H NMR on the crude mixture to accurately determine the ratio of isomers. This provides a baseline to measure improvement.

FAQ 2: Incomplete or Over-Bromination (Pathway A)

Question: "My bromination of 1-methyl-5-methoxy-1H-1,2,4-triazole is either sluggish and incomplete or results in multiple brominated byproducts. What are the optimal conditions?"

Answer: Electrophilic bromination of an electron-rich heterocyclic ring like a methoxy-substituted triazole can be difficult to control. The methoxy group is activating, but the triazole ring itself is relatively electron-deficient.

Causality and Strategy:

  • Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for selective monobromination of activated rings.[3][4] It provides a slow, controlled release of electrophilic bromine, minimizing over-bromination.

  • Reaction Control: The reaction is highly dependent on stoichiometry. Using precisely 1.0 equivalent of NBS is crucial. An excess will lead to di-brominated or other undesired products.

  • Initiation: The reaction often requires a radical initiator (like AIBN or benzoyl peroxide) if proceeding via a radical pathway, or an acid catalyst for an electrophilic pathway. For aromatic bromination, an acid catalyst or polar solvent is more common.

Troubleshooting Steps:

  • Strict Stoichiometric Control: Carefully weigh your starting material and NBS. Use exactly 1.0 equivalent of NBS.

  • Solvent Choice: Use a solvent like chloroform or acetonitrile. Run the reaction in the dark to prevent light-induced radical side reactions.

  • Monitor Carefully: Follow the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts. A common method is to add a saturated solution of sodium thiosulfate to consume any remaining active bromine.

FAQ 3: Purification Challenges

Question: "How can I effectively purify the final product, this compound, from unreacted starting materials and its isomers?"

Answer: Purifying regioisomers of N-alkylated heterocycles can be challenging due to their similar polarities.

Strategy:

  • Column Chromatography: This is the most effective method.

    • Solid Phase: Use a high-quality silica gel (230-400 mesh).

    • Mobile Phase: The key is finding a solvent system that provides good separation. Start with a non-polar system and gradually increase polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and slowly increasing to 40-50%) is a good starting point. The N1 isomer is often less polar than the N4 isomer.

  • Recrystallization: If chromatography provides a partially purified product, recrystallization can be an excellent second step. Try solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve the solid in the minimum amount of the more polar solvent while hot, then slowly add the non-polar "anti-solvent" until turbidity appears. Cool slowly to allow for crystal formation.

  • Salt Formation and Extraction: In some cases, isomers may have slightly different pKa values. It may be possible to perform a careful acid-base extraction to separate them, though this is often less effective than chromatography for triazole isomers.[5]

Section 3: Protocols & Data

Table 1: Comparison of N-Methylation Conditions for 3-bromo-5-methoxy-1H-1,2,4-triazole
Base (Equiv.) Methylating Agent (Equiv.) Solvent Temp (°C) Expected Outcome & Rationale
K₂CO₃ (1.5)MeI (1.1)DMF25 - 50Common Method: Often gives a mixture of N1 and N2 isomers. Higher temperatures can lead to lower selectivity.
NaH (1.1)MeI (1.1)THF0 to 25Higher N1 Selectivity: The Na⁺ cation may coordinate differently than K⁺, and THF is less polar than DMF, potentially favoring N1 alkylation. Requires anhydrous conditions.
Cs₂CO₃ (1.5)MeI (1.1)Acetonitrile25Alternative Cation: The large cesium cation can sometimes dramatically shift regioselectivity towards N1. Worth exploring if other methods fail.
DBU (1.2)DMS (1.1)CH₂Cl₂0 to 25Organic Base: Avoids heterogeneous reaction conditions. DBU is a non-nucleophilic base suitable for this transformation.
Protocol 1: Regioselective N-Methylation of 3-bromo-5-methoxy-1H-1,2,4-triazole (Pathway B)

Materials:

  • 3-bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Methyl iodide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the 3-bromo-5-methoxy-1H-1,2,4-triazole.

  • Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Cool the flask to 0 °C in an ice-water bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide dropwise via syringe while maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by slow addition of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (gradient of ethyl acetate in hexanes).

Protocol 2: Controlled Bromination of 1-methyl-5-methoxy-1H-1,2,4-triazole (Pathway A)

Materials:

  • 1-methyl-5-methoxy-1H-1,2,4-triazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve the 1-methyl-5-methoxy-1H-1,2,4-triazole in acetonitrile in a round-bottom flask wrapped in aluminum foil to exclude light.

  • Add N-Bromosuccinimide in one portion.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution and stir for 10 minutes.

  • Remove the acetonitrile under reduced pressure.

  • Add water and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Section 4: Troubleshooting Workflow

When encountering low yields, a systematic approach is essential. The following decision tree can guide your troubleshooting process.

G start Low Yield of Target Molecule check_sm Step 1: Verify Starting Material Purity & Identity start->check_sm crude_analysis Step 2: Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) check_sm->crude_analysis incomplete Problem: Incomplete Conversion crude_analysis->incomplete Unreacted SM? isomers Problem: Isomer Formation (Main Issue) crude_analysis->isomers Multiple Products w/ Same Mass? degradation Problem: Degradation/ Side Products crude_analysis->degradation Other Masses? action_incomplete Action: - Increase reaction time/temp - Check reagent activity - Increase equiv. of reagent incomplete->action_incomplete action_isomers Action (N-Methylation): - Change Base/Solvent - Lower Temperature (See Table 1) isomers->action_isomers action_degradation Action: - Lower reaction temperature - Use milder reagents (e.g., NBS) - Exclude light/air degradation->action_degradation purify Step 3: Optimize Purification action_incomplete->purify action_isomers->purify action_degradation->purify

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • G., Z.; C., L.; Y., S.; et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. Available at: [Link]

  • Li, Y. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Available at: [Link]

  • Kraybill, W. G. (1981). Purification of triazoles. Google Patents.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56604410, this compound. PubChem. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for coupling reactions involving 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. We will delve into the causal relationships behind experimental choices to empower you to troubleshoot effectively and achieve your synthetic goals.

The 3-bromo-1,2,4-triazole core presents unique challenges and opportunities in cross-coupling chemistry. As an electron-deficient N-heterocycle, its reactivity is distinct from standard aryl bromides. The presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination to the palladium center, a critical factor that must be managed for successful coupling.[1][2] This guide provides field-proven insights and starting points for the most common and powerful cross-coupling transformations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low to No Product Yield

Q: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most common causes and how do I fix it?

A: This is a common issue that can usually be traced to one of four key areas: the catalyst system, reaction setup, the base, or the coupling partner.

Potential Cause & Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it's not forming or is being deactivated, the reaction will not proceed.

    • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition.[3] Ensure your solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes) and that the reaction is set up under a strictly inert atmosphere.[4]

    • Incomplete Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0). This process can sometimes be inefficient.[3][5]

      • Solution: Switch to a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed to generate the active Pd(0) species cleanly and efficiently upon exposure to a base, avoiding common pitfalls of in situ reduction.[6][7]

    • Catalyst Poisoning: The triazole nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[1]

      • Solution: Use bulky ligands. Sterically hindered ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs), create a crowded coordination sphere around the palladium. This bulkiness can prevent the triazole substrate from binding in a way that deactivates the catalyst, while still allowing the desired catalytic cycle to proceed.[2][3][8]

  • Suboptimal Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's stability and reactivity.

    • Insufficient Electron Density/Bulk: For an electron-deficient heterocycle like your triazole, an electron-rich and bulky ligand is crucial. It enhances the rate of both oxidative addition and the final reductive elimination step.[8][9] If you are using a less bulky ligand like PPh₃ and seeing poor results, this is a likely culprit.

      • Solution: Screen a panel of modern ligands. For Suzuki or Buchwald-Hartwig reactions, start with XPhos, SPhos, or RuPhos. Their steric and electronic properties are well-suited for challenging substrates.[3]

  • Incorrect Base or Poor Solubility: The base plays a critical role, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.[10]

    • Suzuki Coupling: The base activates the boronic acid for transmetalation.[10] If the base is too weak (e.g., Na₂CO₃) or poorly soluble, this step can be the bottleneck.

      • Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring, as these are often heterogeneous mixtures. Grinding the base to a fine powder can also improve reproducibility.[4][11]

    • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine.

      • Solution: Use NaOtBu or LHMDS. Weaker bases are generally ineffective.[6]

Problem 2: Significant Side Product Formation

Q: I am observing significant amounts of debrominated starting material or homocoupling of my coupling partner. How can I suppress these side reactions?

A: These side reactions point to specific flaws in the catalytic cycle or reaction conditions.

Potential Cause & Troubleshooting Steps:

  • Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by water or other protic sources, especially under basic conditions, before it can transmetalate to the palladium.[12]

    • Solution 1: Use anhydrous solvents and ensure your base is as dry as possible.

    • Solution 2: Switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt (e.g., K[R-BF₃]). These are generally more resistant to protodeboronation.[10][12]

    • Solution 3: Use KF as the base, which is known to be effective for base-sensitive substrates while still activating the boron species.[10]

  • Homocoupling of the Boronic Acid (Suzuki): This often occurs in the presence of oxygen.

    • Solution: As with low yield issues, ensure meticulous degassing of solvents and maintenance of an inert atmosphere.[3]

  • Reductive Debromination (Hydrodehalogenation): The C-Br bond is replaced by a C-H bond.

    • Cause: This can happen if the oxidative addition intermediate reacts with a hydride source before the desired coupling partner can transmetalate. The hydride source can be trace water, the amine, or even the solvent.

    • Solution: Ensure anhydrous conditions. For C-N couplings, sometimes slowing down the reaction by lowering the temperature can favor the desired pathway over decomposition routes.[13]

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction should I choose for my this compound substrate?

A1: The choice depends entirely on the bond you wish to form. The most common and well-established reactions for this type of substrate are:

  • For C-C Bonds (Aryl or Vinyl): Suzuki-Miyaura Coupling is the go-to method. It uses readily available boronic acids or esters, has a broad functional group tolerance, and the boronic acid byproducts are generally non-toxic and easy to remove.[14]

  • For C-N Bonds (Amines): Buchwald-Hartwig Amination is the premier method for forming aryl-amine bonds. It is exceptionally versatile, allowing coupling with a wide range of primary and secondary amines.[8][15]

  • For C-C Bonds (Alkynes): Sonogashira Coupling is the standard method for coupling with terminal alkynes to form aryl-alkynes. It typically requires a palladium catalyst and a copper(I) cocatalyst.[16][17]

  • For C-C Bonds (Alkenes): Heck Coupling is used to couple with alkenes. While powerful, it can sometimes have issues with regioselectivity depending on the alkene partner.[18][19]

Q2: How do I select the right palladium precatalyst and ligand to start with?

A2: This is the most critical decision. The combination of the metal precursor and the ligand defines the active catalyst.

Below is a decision-making workflow to guide your initial selection.

G cluster_choices cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sono Sonogashira start What bond do you want to form? cc_aryl C-C (Aryl/Vinyl) start->cc_aryl cn_amine C-N (Amine) start->cn_amine cc_alkyne C-C (Alkyne) start->cc_alkyne s_cat Precatalyst: G3/G4-XPhos or Pd(OAc)₂ cc_aryl->s_cat b_cat Precatalyst: G3/G4-RuPhos or Pd₂(dba)₃ cn_amine->b_cat so_cat Catalyst: PdCl₂(PPh₃)₂ + CuI (cocatalyst) cc_alkyne->so_cat s_lig Ligand: XPhos or SPhos (Bulky Biarylphosphine) s_cat->s_lig s_base Base: K₃PO₄ or Cs₂CO₃ s_lig->s_base b_lig Ligand: RuPhos or BrettPhos (Bulky Biarylphosphine) b_cat->b_lig b_base Base: NaOtBu or LHMDS b_lig->b_base so_base Base: Et₃N or DiPEA so_cat->so_base

Caption: Catalyst system decision workflow for initial screening.

Causality: Modern palladacycle precatalysts are recommended because they provide a reliable and rapid route to the active Pd(0)L species, bypassing potentially problematic in situ reduction steps.[6] Bulky, electron-rich biarylphosphine ligands (like XPhos, RuPhos, etc.) are essential for coupling N-heterocycles because they accelerate the key steps of the catalytic cycle and prevent catalyst inhibition by the substrate's nitrogen atoms.[2][8]

Q3: How important are the base and solvent, and are there any I should avoid?

A3: They are critically important for both reactivity and solubility.

  • Base: As discussed in the troubleshooting section, the base's role is mechanistic. A strong base is often required for efficient transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig).[6][10] The choice is not just about pKa; solubility matters. Poor mixing due to an insoluble base can stall a reaction.[6]

  • Solvent: The solvent must dissolve the reactants sufficiently, especially at elevated temperatures. Common choices include 1,4-dioxane, toluene, THF, and DMF.[6][13]

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform, DCM) and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium center and inhibit the reaction.[6]

Data Summary & Recommended Starting Conditions

The following tables provide recommended starting points for various coupling reactions with this compound. These are based on established protocols for similar electron-deficient heteroaryl bromides.

Table 1: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Arylboronic AcidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)80-100A robust starting point for most arylboronic acids.[14][20]
Heteroarylboronic AcidG3-XPhos (2%)(Internal)K₃PO₄ (2.0)Toluene or CPME100Precatalysts are often superior for challenging heteroaryl couplings.
Alkylboronic AcidPd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (3.0)THF60-80Alkyl couplings are sensitive; Cs₂CO₃ is often more effective.
Table 2: Buchwald-Hartwig Amination Conditions
Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Primary ArylaminePd₂(dba)₃ (1%)RuPhos (2.5%)NaOtBu (1.5)Toluene100RuPhos is excellent for sterically hindered partners.[3]
Secondary AlkylamineG4-BrettPhos (2%)(Internal)LHMDS (2.0)Dioxane80-100LHMDS can be a better choice for base-sensitive substrates.[21]
HeteroarylaminePd(OAc)₂ (2%)XPhos (4%)NaOtBu (2.0)Toluene110Coupling heteroarylamines can be challenging and may require higher temps/loadings.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling an arylboronic acid with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup prep1 Add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv) to a dry flask. prep2 Add 3-Bromo-1,2,4-triazole (1.0 equiv) and Arylboronic Acid (1.2 equiv). prep1->prep2 prep3 Seal flask, then evacuate and backfill with Argon (3x). prep2->prep3 prep4 Add degassed Dioxane/H₂O (10:1) via syringe. prep3->prep4 react1 Heat reaction to 100 °C with vigorous stirring. prep4->react1 react2 Monitor by TLC/LC-MS until starting material is consumed. react1->react2 react3 Cool to RT, dilute with EtOAc, and wash with water/brine. react2->react3 react4 Dry organic layer (Na₂SO₄), filter, and concentrate. react3->react4 react5 Purify by column chromatography. react4->react5

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Detailed Steps:

  • Vessel Preparation: To a dry oven-dried reaction vial or flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., SPhos, 0.04 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Inerting: Seal the vessel with a septum cap. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 10:1) via syringe to the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for coupling a primary or secondary amine. Caution: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under a positive pressure of inert gas.

Detailed Steps:

  • Vessel Preparation (in a glovebox): To a dry oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., RuPhos, 0.025 equiv), and the base (NaOtBu, 1.5 equiv).

  • Reagent Addition (in a glovebox): Add this compound (1.0 equiv).

  • Solvent/Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene). Finally, add the amine coupling partner (1.2 equiv).

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove from the glovebox and place in a preheated heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol above.

References

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. ACS Publications. Available at: [Link]

  • Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. Synfacts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

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  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. NIH. Available at: [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. SpringerLink. Available at: [Link]

  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. RSC Publishing. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. NIH. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH. Available at: [Link]

  • Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. RSC Publishing. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. PubMed. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. NIH. Available at: [Link]

Sources

Technical Support Center: Managing Impurities in 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and purity of your final product.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, often utilized for the synthesis of complex pharmaceutical agents.[] Its trifunctional nature, possessing a reactive bromine atom, a methoxy group, and a methylated triazole core, presents a unique set of challenges in managing impurities. The synthetic route, while seemingly straightforward, is prone to the formation of regioisomers, hydrolysis byproducts, and impurities from side-reactions. This guide will illuminate the causality behind these experimental challenges and provide robust protocols for their resolution.

Postulated Synthetic Pathway & Potential Impurity Hotspots

A plausible and common synthetic route to this compound likely involves a multi-step process. Understanding this pathway is the first step in anticipating and mitigating potential impurities.

Synthetic_Pathway cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: N-Methylation A Methylhydrazine D 3-Bromo-5-methoxy-1H-1,2,4-triazole A->D B Cyanogen Bromide B->D C Methanol (Solvent/Reagent) C->D G This compound (Target Molecule) D->G E Methylating Agent (e.g., CH3I, DMS) E->G F Base (e.g., NaH, K2CO3) F->G

Caption: Postulated two-step synthesis of this compound.

Troubleshooting Guide: A Proactive Approach to Impurity Management

This section is structured in a question-and-answer format to directly address the challenges you may face at each stage of the synthesis and purification process.

Part 1: Triazole Ring Formation & Early-Stage Impurities

Question 1: During the formation of the 3-bromo-5-methoxy-1H-1,2,4-triazole intermediate, my reaction mixture is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side-products?

Answer:

The initial cyclization to form the triazole ring is a critical step where several impurities can arise. The reaction of methylhydrazine with cyanogen bromide in methanol is complex.[2]

  • Unreacted Starting Materials: Incomplete conversion is a common issue. Ensure your reaction conditions (temperature, time) are optimized.

  • Over-alkylation/Side reactions with Methanol: Methanol can act as both a solvent and a nucleophile. Under certain conditions, it can react with cyanogen bromide to form byproducts.

  • Formation of Isomeric Triazoles: While the primary product is expected to be the 1H-triazole, small amounts of other isomers could potentially form depending on the precise reaction mechanism and conditions.

Causality Explained: The formation of byproducts in this step is often due to the high reactivity of the starting materials and the dual role of methanol. Precise control over stoichiometry and reaction temperature is crucial to favor the desired cyclization pathway.

Troubleshooting Steps:

  • Temperature Control: Maintain a low and consistent temperature during the addition of reagents to minimize side reactions.

  • Stoichiometry: Use a slight excess of methylhydrazine to ensure complete consumption of the highly reactive cyanogen bromide.

  • Alternative Solvents: If methanol-related byproducts are a significant issue, consider exploring less reactive solvents, although this may require significant process optimization.

Part 2: The N-Methylation Quagmire - Managing Regioisomers

Question 2: After the N-methylation step, I observe two or more closely eluting spots on my TLC/LC-MS, and the NMR spectrum is complex, suggesting the presence of isomers. How can I identify and control the formation of these regioisomers?

Answer:

The N-methylation of an unsymmetrical 1,2,4-triazole is a well-known source of regioisomeric impurities. The nitrogen atoms at the 1, 2, and 4 positions of the triazole ring are all potential sites for methylation.

  • Expected Regioisomers: The primary product is the desired 1-methyl isomer. However, methylation can also occur at the N2 and N4 positions, leading to the formation of 3-Bromo-5-methoxy-2-methyl-2H-1,2,4-triazole and 3-Bromo-5-methoxy-4-methyl-4H-1,2,4-triazole.

  • Over-methylation: The formation of a quaternary triazolium salt is also possible if an excess of the methylating agent is used or if the reaction is allowed to proceed for too long.

Causality Explained: The regioselectivity of N-alkylation is influenced by a multitude of factors including the nature of the base, the solvent, the methylating agent, and the electronic properties of the substituents on the triazole ring.[3] Steric hindrance around the nitrogen atoms also plays a significant role.

Troubleshooting & Control Strategies:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) often favors methylation at the N1 position. Weaker bases like potassium carbonate (K2CO3) may lead to a different isomeric ratio.

  • Controlled Addition of Methylating Agent: Add the methylating agent (e.g., methyl iodide) slowly and at a controlled temperature (e.g., 0 °C) to minimize over-methylation and side reactions.

  • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the methylating agent to drive the reaction to completion without promoting the formation of quaternary salts.

Table 1: Common Impurities and their Identification

Impurity NameStructureLikely OriginAnalytical Identification (MS and 1H NMR)
3-Bromo-5-hydroxy-1-methyl-1H-1,2,4-triazoleHydrolysis of the methoxy groupLower m/z by 14 units. Absence of methoxy signal (~3.9 ppm) and presence of a broad OH signal in NMR.
3-Bromo-5-methoxy-1H-1,2,4-triazoleIncomplete N-methylationLower m/z by 14 units. Absence of N-methyl signal (~3.8 ppm) and presence of a broad NH signal in NMR.
3-Bromo-5-methoxy-2-methyl-2H-1,2,4-triazoleRegioisomeric N-methylationSame m/z as the product. Different chemical shifts for the methyl and methoxy groups in NMR.[4]
3-Bromo-5-methoxy-4-methyl-4H-1,2,4-triazoleRegioisomeric N-methylationSame m/z as the product. Distinctly different chemical shifts for the methyl and methoxy groups in NMR.[4]
Over-methylated Quaternary SaltExcess methylating agentHigher m/z by 15 units (addition of a methyl group and a positive charge).
Part 3: Purification & Final Product Integrity

Question 3: My crude product is an oil/waxy solid and is difficult to purify by standard column chromatography on silica gel. What purification strategies are recommended?

Answer:

The polarity of this compound and its impurities can make purification challenging. The basic nitrogen atoms of the triazole ring can interact strongly with the acidic silica gel, leading to tailing and poor separation.

Recommended Purification Protocols:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate and extract basic impurities into the aqueous layer.

    • Wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Column Chromatography with Modified Mobile Phase:

    • If using silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress tailing.

    • Alternatively, consider using a less acidic stationary phase like alumina.

  • Reverse-Phase Chromatography:

    • For highly polar impurities, reverse-phase chromatography (e.g., on a C18 column) using a water/acetonitrile or water/methanol gradient can be very effective.

  • Crystallization:

    • If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol/water) is an excellent method for achieving high purity.

Purification_Workflow Start Crude Product Extraction Acid-Base Extraction Start->Extraction Column Column Chromatography (Silica or Alumina) Extraction->Column RP_Column Reverse-Phase Chromatography Extraction->RP_Column Crystallization Crystallization Column->Crystallization RP_Column->Crystallization Final_Product Pure Product Crystallization->Final_Product

Sources

stability issues with 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success and integrity of your experiments.

Introduction to the Stability Profile

This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility is derived from the three key functional groups: the stable 1,2,4-triazole core, a reactive bromo substituent, and a methoxy group. Understanding the interplay and vulnerabilities of these groups under various reaction conditions is paramount to achieving desired synthetic outcomes and avoiding unwanted side reactions or decomposition. The 1,2,4-triazole ring itself is known for its aromaticity and general thermal stability.[1][2] However, the substituents at the C3 and C5 positions introduce specific reactivities that must be carefully managed.

Troubleshooting Guide: Navigating Common Stability Issues

This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution at the C3 position (displacement of the bromide) with a nucleophile (e.g., an amine or thiol), but I am observing low to no yield of my desired product. What could be the cause?

Answer:

This issue can arise from several factors related to the stability of the starting material and the reaction conditions.

Possible Causes & Solutions:

  • Insufficient Activation of the Triazole Ring: The 1,2,4-triazole ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). However, the reactivity can be influenced by the reaction conditions.

    • Solution: Ensure your reaction conditions are appropriate for SNAr on a heteroaromatic system. This often involves elevated temperatures and the use of a suitable base to deprotonate the nucleophile, increasing its nucleophilicity. For instance, reactions of bromo-triazoles with amines may require temperatures around 100°C.

  • Side Reactions at the Methoxy Group: Under strongly basic or nucleophilic conditions, particularly at elevated temperatures, the methoxy group at the C5 position can also be a target for nucleophilic attack, leading to a mixture of products.

    • Solution: Employ milder reaction conditions where possible. A careful selection of a base that is strong enough to deprotonate the nucleophile but not so strong as to promote side reactions is crucial. Consider using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) before resorting to stronger bases like alkoxides.

  • Degradation of the Starting Material: Prolonged exposure to harsh conditions (high temperature, strong base) can lead to the decomposition of the triazole ring itself, although it is generally stable.

    • Solution: Monitor your reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times at high temperatures.

Issue 2: Unintended Debromination of the Starting Material

Question: During my reaction, which does not involve a reducing agent, I am observing the formation of 5-methoxy-1-methyl-1H-1,2,4-triazole, indicating a loss of the bromine atom. Why is this happening?

Answer:

Unintended debromination can occur under several conditions, even in the absence of a formal reducing agent.

Possible Causes & Solutions:

  • Catalytic Hydrogenation Conditions: If your reaction setup involves a palladium catalyst and a hydrogen source (even adventitious), reductive dehalogenation is a likely side reaction. Bromoarenes and bromoheteroarenes are readily reduced under these conditions.

    • Solution: If catalytic hydrogenation is not the intended reaction, scrupulously avoid sources of hydrogen and palladium catalysts. If a palladium catalyst is required for a different transformation (e.g., cross-coupling), ensure the reaction is performed under an inert atmosphere and with reagents that will not act as hydrogen donors.

  • Strongly Basic Conditions with Protic Solvents: Certain strong bases in the presence of a proton source (like an alcohol solvent) can facilitate reductive dehalogenation, potentially through a single-electron transfer (SET) mechanism.

    • Solution: If strong bases are necessary, consider using an aprotic solvent such as DMF, DMSO, or THF. This minimizes the availability of protons that can complete the reduction cycle.

Issue 3: Cleavage of the Methoxy Group

Question: My product analysis shows the formation of a hydroxyl group at the C5 position instead of the expected methoxy group. What reaction conditions could cause this demethylation?

Answer:

The cleavage of the methyl ether is a known reaction, particularly under acidic conditions.

Possible Causes & Solutions:

  • Strong Acidic Conditions: Treatment with strong Brønsted acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃, AlCl₃) can lead to the cleavage of the methyl ether to form the corresponding alcohol (or triazolone tautomer).[3][4][5][6][7] The reaction proceeds by protonation or coordination to the ether oxygen, followed by nucleophilic attack on the methyl group.

    • Solution: Avoid strong acidic conditions if the methoxy group needs to be preserved. If an acidic catalyst is required, opt for milder acids or buffer the reaction medium. For workup procedures, use dilute aqueous bases cautiously to neutralize any acids present.

  • High Temperatures in the Presence of Nucleophiles: While less common than acid-catalyzed cleavage, some potent nucleophiles at high temperatures might effect O-demethylation.

    • Solution: If high temperatures are required for another transformation, consider protecting the methoxy group if it proves to be labile under the specific reaction conditions. However, in most cases, controlling the acidity is the more direct solution.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: How does pH affect the stability of this compound?

The 1,2,4-triazole ring is generally stable across a range of pH values. However, extreme pH conditions can lead to degradation:

  • Strongly Acidic (pH < 1): While often stable in moderately acidic conditions, concentrated strong acids, especially at elevated temperatures, can potentially lead to hydrolysis of the triazole ring itself, although this is not a facile process.[1] A more likely reaction under strong acid conditions is the cleavage of the C5-methoxy group.[3][4][5][6][7]

  • Strongly Basic (pH > 13): High concentrations of strong bases, particularly at high temperatures, may lead to decomposition or side reactions, including potential nucleophilic attack on the methoxy group or the triazole ring.

Q3: What are some common reagents that are incompatible with this compound?

Based on the reactivity of its functional groups, the following classes of reagents should be used with caution:

Reagent ClassPotential Incompatibility/Side ReactionRationale
Strong Reducing Agents Reductive dehalogenation (loss of bromine)Reagents like LiAlH₄, NaBH₄ (especially with a catalyst), or catalytic hydrogenation (H₂/Pd, Pt, etc.) will likely reduce the C-Br bond.
Strong Acids (Brønsted & Lewis) Cleavage of the C5-methoxy groupAcids such as HBr, HI, BBr₃, and AlCl₃ can demethylate the ether to a hydroxyl group.[3][4][5][6][7]
Strong Nucleophiles/Bases Nucleophilic substitution at C3 and/or C5Potent nucleophiles (e.g., alkoxides, thiolates) can displace the bromide and potentially the methoxy group.
Strong Oxidizing Agents Ring opening or degradationWhile the triazole ring is relatively stable to oxidation, harsh oxidizing agents (e.g., KMnO₄, CrO₃) under forcing conditions could lead to degradation.
Organometallic Reagents Multiple reaction pathwaysGrignard reagents or organolithiums can act as strong bases or nucleophiles, potentially leading to a complex mixture of products.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[8] Exposure to moisture, light, and high temperatures should be minimized to prevent slow decomposition.

Experimental Protocols & Visualizations

Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general starting point for the displacement of the C3-bromide with an amine nucleophile.

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP, or DMSO) is added the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • The reaction mixture is stirred at a temperature ranging from 80°C to 120°C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Diagram: Key Stability & Reactivity Pathways

The following diagram illustrates the primary stability concerns and reactive pathways for this compound.

Stability_Pathways cluster_degradation Degradation Pathways This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Strong Nucleophile/Base Reductive Dehalogenation Reductive Dehalogenation This compound->Reductive Dehalogenation Reducing Agent (e.g., H₂/Pd) Ether Cleavage Ether Cleavage This compound->Ether Cleavage Strong Acid (e.g., HBr, BBr₃) Substitution at C3 and/or C5 Substitution at C3 and/or C5 Nucleophilic Attack->Substitution at C3 and/or C5 5-methoxy-1-methyl-1H-1,2,4-triazole 5-methoxy-1-methyl-1H-1,2,4-triazole Reductive Dehalogenation->5-methoxy-1-methyl-1H-1,2,4-triazole 3-Bromo-5-hydroxy-1-methyl-1H-1,2,4-triazole 3-Bromo-5-hydroxy-1-methyl-1H-1,2,4-triazole Ether Cleavage->3-Bromo-5-hydroxy-1-methyl-1H-1,2,4-triazole

Caption: Key degradation pathways for this compound.

References

  • Asim A. Balakit. Stability of 1,2,4-triazoles? ResearchGate. Published July 25, 2018. Accessed January 20, 2026. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Published November 19, 2014. Accessed January 20, 2026. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Updated March 19, 2024. Accessed January 20, 2026. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. Accessed January 20, 2026. [Link]

  • Wikipedia. Ether cleavage. Accessed January 20, 2026. [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Accessed January 20, 2026. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Accessed January 20, 2026. [Link]

Sources

Technical Support Center: Workup Procedures for 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup and purification of reactions involving this versatile building block.

The unique electronic properties of this substituted triazole, arising from the interplay of the electron-withdrawing bromo group and the electron-donating methoxy and methyl groups, can influence reaction outcomes and necessitate tailored workup procedures. This guide is designed to provide both procedural steps and the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the workup of reactions involving this compound, particularly in the context of cross-coupling reactions like the Suzuki-Miyaura coupling.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing a low yield. What are the likely causes related to the workup?

A1: Low yields can stem from several factors during the workup phase. Here's a breakdown of potential issues and how to troubleshoot them:

  • Incomplete Quenching: The reaction mixture, often basic from reagents like K₃PO₄ or Cs₂CO₃, needs to be properly neutralized.[1] Insufficient quenching can lead to the formation of emulsions during extraction, making phase separation difficult and causing loss of product into the aqueous layer.

    • Troubleshooting: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][3] This mild acid will neutralize the base without being harsh on your product. Ensure the pH of the aqueous layer is neutral to slightly acidic (pH 6-7) before proceeding to extraction.

  • Product Precipitation: Depending on the solvent and the polarity of your coupled product, it might precipitate out upon quenching.

    • Troubleshooting: If a solid forms after adding the aqueous quench, it could be your desired product. You can either filter the solid directly or add more organic solvent to redissolve it before extraction. If you filter, wash the solid with water to remove inorganic salts and then with a non-polar solvent like hexanes to remove non-polar impurities.

  • Emulsion Formation during Extraction: The presence of residual palladium catalyst and inorganic salts can stabilize emulsions.

    • Troubleshooting: To break up emulsions, you can add brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to separate the layers. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.

Q2: I am observing significant amounts of debrominated starting material in my crude product. How can I minimize this during the workup?

A2: Protodebromination (replacement of the bromine atom with hydrogen) is a common side reaction, especially with electron-rich heteroaromatics. While reaction conditions are the primary cause, the workup can sometimes exacerbate the issue.

  • Cause: This often occurs due to residual palladium hydride species or other reducing agents present in the reaction mixture.

  • Workup-Related Mitigation:

    • Oxidative Workup: In some cases, a mild oxidative workup can help to decompose residual reducing species. Bubbling a gentle stream of air through the reaction mixture (after cooling and before quenching) for a short period can sometimes be effective. However, this should be done with caution as it can also lead to other side reactions.

    • Careful Quenching: Ensure the quenching step is performed at a low temperature (e.g., 0 °C) to minimize the reactivity of any remaining active species.

Q3: What is the best way to remove the palladium catalyst and phosphine ligands during the workup?

A3: Residual palladium and ligands can interfere with subsequent reactions and are often toxic, making their removal critical.

  • Filtration: After quenching and dilution with an organic solvent, you can often filter the mixture through a pad of Celite® or silica gel to remove the precipitated palladium black.

  • Aqueous Washes: Washing the organic layer with a dilute aqueous solution of a chelating agent like thiourea or L-cysteine can help to sequester dissolved palladium. A wash with dilute aqueous HCl can protonate and extract basic phosphine ligands into the aqueous phase.

  • Column Chromatography: This is the most effective method for complete removal of catalysts and ligands.[1][4][5]

Standard Workup Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general, robust procedure for the workup of a Suzuki-Miyaura coupling reaction involving this compound.

Experimental Protocol:

  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Quenching: Slowly add a saturated aqueous solution of NH₄Cl to the reaction mixture with stirring.[2][3] Monitor the pH to ensure it is neutral or slightly acidic.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[4]

  • Filtration (Optional): If a significant amount of palladium black has precipitated, filter the mixture through a pad of Celite®. Wash the filter cake with the organic solvent used for dilution.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[2][4]

  • Washing: Combine the organic layers and wash sequentially with:

    • Water

    • Brine (saturated aqueous NaCl solution)[1][2][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[1][3][4]

Purification by Column Chromatography

Column chromatography is typically necessary to obtain the highly pure product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The exact gradient will depend on the polarity of your coupled product.[4]
Monitoring TLC with UV visualization (254 nm) and/or staining (e.g., potassium permanganate)Allows for tracking the separation of the product from starting materials and impurities.

Visualizing the Workup Workflow

The following diagram illustrates the general workflow for the workup and purification process.

Workup_Workflow Reaction Reaction Mixture Quench Quenching (e.g., sat. aq. NH4Cl) Reaction->Quench Cool to RT Dilute Dilution (e.g., Ethyl Acetate) Quench->Dilute Filter Filtration (optional, through Celite) Dilute->Filter Extract Liquid-Liquid Extraction Dilute->Extract If no filtration Filter->Extract Wash Aqueous Washes (Water, Brine) Extract->Wash Dry Drying (Na2SO4 or MgSO4) Wash->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: General workflow for the workup and purification of this compound reactions.

Troubleshooting Common Purification Issues

Q4: My product is co-eluting with a major impurity during column chromatography. What can I do?

A4: Co-elution is a common challenge. Here are some strategies to improve separation:

  • Change the Solvent System: If you are using a hexanes/ethyl acetate system, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18), though the latter will require a different mobile phase (e.g., water/acetonitrile or water/methanol).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[2] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your product and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for assessing purity and can also be used to monitor reaction progress.

  • Melting Point: For solid compounds, a sharp melting point is a good indicator of high purity.

By understanding the principles behind each step of the workup and purification process and by systematically troubleshooting any issues that arise, you can significantly improve the yield and purity of your products derived from this compound.

References

  • Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 3456. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Molecules, 21(11), 1558. Retrieved from [Link]

  • Sharma, R., & Kumar, S. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. World Journal of Pharmaceutical Research, 7(14), 235-253. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research, 42(7), 344-347. Retrieved from [Link]

Sources

Technical Support Center: Monitoring Reaction Progress of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in reactions involving 3-bromo-5-methoxy-1-methyl-1H-1,2,4-triazole. As a substituted brominated heterocycle, this compound is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Effective reaction monitoring is critical for optimizing yield, minimizing impurity formation, and ensuring reproducible results. This document outlines best practices for chromatographic and spectroscopic monitoring, offers detailed troubleshooting guides for common issues, and answers frequently asked questions.

Core Principles of Reaction Monitoring

Monitoring the consumption of a starting material like this compound and the formation of the desired product requires robust analytical techniques. The choice of method depends on the required level of detail, from rapid qualitative checks to precise quantitative analysis.

Table 1: Physicochemical Properties of this compound

Property Value Notes
Molecular Formula C₅H₇BrN₄O
Molecular Weight 220.04 g/mol For general calculations.
Exact Mass 217.9807 g/mol For High-Resolution Mass Spectrometry (HRMS).
Key Structural Features Brominated Heterocycle Reactive site for cross-coupling.[1]
Methoxy Group Can influence solubility and electronic properties.

| | N-Methyl Triazole Core | Basic nitrogens can interact with silica columns. |

Primary Analytical Monitoring Protocols

A multi-tiered approach combining rapid, qualitative thin-layer chromatography (TLC) with quantitative high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended for comprehensive reaction analysis.[3][4]

Protocol 2.1: Thin-Layer Chromatography (TLC) for Rapid Progress Checks

TLC is an indispensable tool for quickly assessing the presence or absence of the starting material. Due to the polar N-methyl triazole core, proper solvent system selection is key to achieving good separation.

Step-by-Step Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in ~0.5 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Using a capillary tube, spot the diluted sample onto a silica gel TLC plate alongside co-spots of your starting material and, if available, the product standard.

  • Elution: Develop the plate in a pre-saturated chamber. A good starting eluent is a mixture of a non-polar and a polar solvent.

  • Visualization: Visualize the plate under UV light (254 nm). The aromatic triazole ring should be UV-active. Stain with potassium permanganate if necessary.

Table 2: Recommended Starting TLC Solvent Systems

System Ratio (v/v) Rationale & Troubleshooting
Hexane / Ethyl Acetate 1:1 to 1:3 A standard system for moderately polar compounds. Increase ethyl acetate for higher polarity.[3][5]
Dichloromethane / Methanol 98:2 to 95:5 Good for polar compounds. Increase methanol if spots remain at the baseline.

| Hexane / Ethyl Acetate + 1% Triethylamine | 1:1 + 1% | For Tailing Spots: The basic nitrogens on the triazole can interact with acidic silica, causing tailing. Adding a basic modifier like triethylamine (TEA) neutralizes the silica surface, resulting in sharper spots.[6] |

Protocol 2.2: Reverse-Phase HPLC (RP-HPLC) for Quantitative Analysis

RP-HPLC is the preferred method for accurately quantifying the consumption of starting material and the formation of product.

Step-by-Step Protocol:

  • Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture (e.g., 20 µL) in a known volume of mobile phase or a suitable solvent (e.g., 1 mL of acetonitrile/water). Ensure the sample is fully dissolved and filter if particulates are present.

  • Instrumentation Setup:

    • Column: C18, 2.5-5 µm particle size, ~4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis or Diode Array Detector (DAD) set at ~220 nm or ~254 nm.[7]

  • Method: Start with an isocratic method (e.g., 60% A, 40% B) or a shallow gradient to find the optimal separation conditions. A typical gradient might be 10% to 90% B over 15 minutes.

  • Analysis: Inject the prepared sample. Calculate the percent conversion by comparing the peak area of the starting material at different time points relative to an internal standard or by assuming Area % is proportional to concentration.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems you may encounter during your experiment in a question-and-answer format.

Q1: My reaction has stalled. The concentration of my starting material is no longer decreasing according to HPLC analysis. What are the most likely causes?

A1: A stalled cross-coupling reaction is often due to catalyst deactivation or suboptimal reaction conditions.

Initial Diagnostic Checks:

  • Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Accidental introduction of air can lead to oxidation and catalyst deactivation.[8] Ensure your reaction was properly degassed and is maintained under a positive pressure of an inert gas (Nitrogen or Argon).

  • Reagent Quality:

    • Base: Bases like carbonates or phosphates can be hygroscopic. Anhydrous conditions are often crucial. Consider using freshly opened or properly stored base.

    • Solvent: Ensure solvents are anhydrous and of appropriate grade. Water content can significantly impact the reaction.[9]

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially through protodeboronation or formation of anhydrides (boroxines).[9] Use high-purity, fresh coupling partners when possible.

Troubleshooting Workflow:

A Problem: Reaction Stalled B Check 1: Inert Atmosphere Was the system properly degassed? Is it sealed from air? A->B Verify C Check 2: Reagent Integrity Is the base fresh and anhydrous? Is the solvent dry? Is the coupling partner pure? B->C Yes E Action: Purge system again with inert gas. B->E No D Check 3: Temperature Is the reaction at the optimal temperature? C->D Yes F Action: Add fresh, anhydrous base or solvent. C->F No H Solution Path D->H If all checks pass... E->A Re-monitor F->A Re-monitor G Action: Add a fresh portion of catalyst/ligand. G->A Re-monitor H->G Suspect catalyst death A Reaction Sample (Timepoint T) B Prepare for LC-MS (Quench, Dilute, Filter) A->B C Inject on LC-MS (ESI+ Mode) B->C D Analyze Total Ion Chromatogram (TIC) C->D E Extract Ion Chromatograms (EIC) for Expected Masses D->E F Examine Mass Spectrum of Each Peak E->F G Check for Bromine Isotope Pattern (M, M+2) F->G H Identify Structure (Starting Material, Product, Byproduct) G->H

Caption: Analytical workflow for identifying reaction components.

Table 3: Common Side Products in Suzuki Reactions and Their Mass Signatures

Species Structure Expected Exact Mass (m/z, [M+H]⁺) Key Diagnostic Feature
Starting Material This compound 218.9885 / 220.9864 1:1 Isotopic split for ⁷⁹Br/⁸¹Br. [10]
Debrominated Byproduct 5-methoxy-1-methyl-1H-1,2,4-triazole 140.0822 Loss of the bromine isotopic pattern.
Homocoupling Byproduct 3,3'-bis(5-methoxy-1-methyl-1H-1,2,4-triazole) 279.1567 Mass is ~2x the debrominated mass.
Hydrolyzed Byproduct 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol 204.9728 / 206.9708 Mass is 14 Da less than SM; retains Br pattern.

| Protodeboronation | (Not a direct byproduct of SM) | N/A | Results in excess, unreacted starting material. [9]|

Frequently Asked Questions (FAQs)

Q: Can I use ¹H NMR to monitor the reaction in real-time? A: While real-time NMR is complex, you can monitor the reaction by taking aliquots at various time points. After quenching the reaction and removing the solvent and paramagnetic palladium catalyst (e.g., by filtering through a small plug of silica or celite), dissolve the residue in a deuterated solvent (like CDCl₃ or DMSO-d₆). You should monitor the disappearance of a characteristic peak for the starting material and the appearance of new peaks for the product, particularly new signals in the aromatic region from the coupled partner. The singlets for the N-CH₃ (~3.8-4.0 ppm) and O-CH₃ (~4.0-4.2 ppm) will likely shift slightly but will be present in both the starting material and the product, making them less ideal for monitoring conversion without high-resolution analysis.

Q: What is the expected mass spectrometry fragmentation pattern for the parent compound? A: In ESI-MS, you will primarily observe the protonated molecular ion [M+H]⁺. The key feature will be the bromine isotope pattern. [10]Under higher energy conditions (like EI-MS or MS/MS), 1,2,4-triazoles can fragment through the loss of stable neutral molecules. [11][12]Common fragmentation pathways include the loss of N₂ or HCN from the triazole ring. For this specific molecule, you might also see the loss of a methyl radical (•CH₃) from the methoxy or N-methyl group.

Q: My HPLC peaks are broad or tailing. How can I improve the peak shape? A: Peak tailing for nitrogen-containing heterocyles is common in reverse-phase chromatography due to secondary interactions between the basic lone pairs on the nitrogen atoms and residual acidic silanols on the silica-based column packing. To fix this:

  • Add an acidic modifier: Including 0.1% formic acid or trifluoroacetic acid (TFA) in your mobile phase will protonate the triazole nitrogens. This creates a single, positively charged species that elutes with a much sharper, more symmetrical peak shape.

  • Use a buffer: A buffer like ammonium acetate can also improve peak shape by maintaining a constant pH. [13]* Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to this issue.

References
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  • Reductions of aryl bromides in water at room temperature - PMC - NIH. (n.d.).
  • Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance - PubMed Central. (2025-02-12).
  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical - PubMed. (n.d.).
  • Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evalu
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025-08-06).
  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PubMed Central. (2019-02-12).
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. (n.d.). MDPI.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020-05-26).
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods - ResearchGate. (2025-08-10).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA - ResearchGate. (n.d.).
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. (2025-08-08).
  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[3][14][15]riazole and Imidazo[2,1-b]t[3][14][16]hiadiazole Derivatives - MDPI. (n.d.). MDPI.

  • Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties - PubMed. (2019-02-12).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - NIH. (2024-10-23).
  • Selective reductions. XIV. Fast reaction of aryl bromides and iodides with lithium aluminum hydride in tetrahydrofuran. Simple convenient procedure for the hydrogenolysis of aryl bromides and iodides | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (n.d.). MDPI.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchGate. (2025-08-10).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020-03-23). Acta Scientific.
  • Selective thin-layer chromatography of 4-R-1,2,4-triazoles | Request PDF - ResearchGate. (2025-08-05).
  • Bromo pattern in Mass Spectrometry - YouTube. (2023-12-02). YouTube.
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23). Reddit.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will explore the predicted spectral features, discuss the rationale behind experimental choices, and compare the utility of ¹H NMR with other key analytical techniques for comprehensive structural elucidation. This document is intended for researchers and professionals in drug development who rely on precise molecular characterization.

Introduction: The Role of 1,2,4-Triazoles and the Need for Rigorous Analysis

The 1,2,4-triazole scaffold is a cornerstone in modern pharmacology, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for meaningful biological evaluation. Among the suite of analytical tools available, NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular framework. This guide focuses on this compound, dissecting its expected ¹H NMR spectrum and contextualizing this data within a broader analytical workflow.

Section 1: Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a relatively simple ¹H NMR spectrum, as there are no protons directly attached to the triazole ring. The spectrum is expected to feature two distinct signals corresponding to the two methyl groups.

Caption: Molecular structure of this compound.

Analysis of Expected Signals:

  • N-methyl (N-CH₃) Protons: The methyl group attached to the N1 position of the triazole ring is expected to appear as a singlet. Its chemical shift is influenced by the electron-withdrawing nature of the aromatic heterocyclic ring. In similar N-methylated 1,2,4-triazole systems, this signal typically appears in the range of δ 3.8-4.1 ppm .[3] The presence of two electronegative heteroatoms (N2 and N4) deshields these protons, shifting them downfield.

  • Methoxy (O-CH₃) Protons: The methyl group of the methoxy substituent at the C5 position will also produce a singlet. Its chemical shift is primarily influenced by the adjacent oxygen atom. For methoxy groups attached to heterocyclic rings, the signal commonly resides in the region of δ 3.9-4.3 ppm .[3]

Key Spectral Features:

  • Multiplicity: As neither methyl group has adjacent protons, both signals will be singlets.

  • Integration: The relative area under each peak will correspond to 3 protons, resulting in a 1:1 integration ratio.

  • Resolution: The chemical shifts of the N-methyl and O-methoxy protons are predicted to be very close. Therefore, a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to ensure baseline resolution of these two singlets.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃~ 4.10Singlet3H
O-CH₃~ 4.05Singlet3H
Section 2: Experimental Protocol and Considerations

The acquisition of a high-quality ¹H NMR spectrum requires careful consideration of the experimental parameters. The choices made during sample preparation and instrument setup are critical for obtaining reliable and reproducible data.

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak (δ ~7.26 ppm).[4] However, if solubility is limited or specific proton-solvent interactions need to be studied, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that solvent choice can significantly influence chemical shifts due to varying polarity and magnetic anisotropy.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.[6]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., Bruker 400 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate spectral width, acquisition time, and relaxation delay (a delay of 1-2 seconds is typically sufficient for protons).

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal over a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans).

  • Data Processing: Perform a Fourier transform on the FID, followed by phase correction and baseline correction to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Section 3: A Comparative Framework for Structural Elucidation

While ¹H NMR provides crucial information, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques. Each method offers a unique piece of the structural puzzle.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation A Sample of This compound B ¹H NMR C ¹³C NMR D Mass Spectrometry (MS) E Infrared (IR) Spectroscopy F Proton Environment (2 Signals, Singlets) B->F G Carbon Skeleton (4 Signals) C->G H Molecular Weight & Isotopic Pattern (Br presence confirmed) D->H I Functional Groups (C-O, C=N) E->I J Final Structure Confirmed F->J G->J H->J I->J

Caption: Integrated workflow for the structural elucidation of the target molecule.

Comparison with Other Techniques:

  • ¹³C NMR Spectroscopy: This technique is highly complementary to ¹H NMR. It provides information about the carbon backbone of the molecule. For the target compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the two triazole ring carbons (C3 and C5) and the two methyl carbons (N-CH₃ and O-CH₃). This confirms the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): MS is essential for determining the molecular weight of the compound. For this compound (C₄H₆BrN₃O), the expected monoisotopic mass is approximately 190.97 g/mol .[7] Crucially, high-resolution mass spectrometry (HRMS) can confirm the elemental formula. Furthermore, due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern, providing definitive evidence for the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum would likely show characteristic stretching vibrations for C=N bonds within the triazole ring and C-O stretching from the methoxy group. While useful for confirming the presence of these groups, IR spectroscopy lacks the detailed structural resolving power of NMR for differentiating isomers.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Electronic environment of protons, proton count, neighboring protons.Confirms the presence and ratio of the two distinct methyl groups.Provides limited information about the core heterocyclic structure as there are no ring protons.
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the four unique carbon environments, supporting the overall structure.Longer acquisition times compared to ¹H NMR.
Mass Spec. Molecular weight and elemental formula (HRMS).Unambiguously confirms molecular weight and the presence of bromine via the isotopic pattern.Does not differentiate between structural isomers.
IR Spec. Presence of functional groups.Confirms C=N and C-O functional groups.Provides no information on the specific connectivity of atoms or isomeric form.
Conclusion

The ¹H NMR analysis of this compound, while predicting a simple two-singlet spectrum, is a powerful first step in its structural verification. The precise chemical shifts of the N-methyl and O-methoxy groups, when interpreted with reference to established data for substituted triazoles, provide significant structural information. For unequivocal confirmation, however, a multi-technique approach is indispensable. The integration of ¹H NMR with ¹³C NMR to map the carbon framework and Mass Spectrometry to confirm the molecular formula and bromine presence constitutes a robust, self-validating system for characterization, ensuring the scientific integrity required for subsequent research and development.

References

  • Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Available at: [Link]

  • National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

  • MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. Available at: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Basrah. Available at: [Link]

  • Trusova, M. E., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Mondal, P., et al. (2023). 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection. ACS Applied Bio Materials. Available at: [Link]

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A Comparative Guide to the Definitive ¹³C NMR Characterization of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities[1][2]. The precise functionalization of this ring system, as seen in 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, allows for the fine-tuning of molecular properties. However, unambiguous structural confirmation is paramount. While techniques like mass spectrometry and ¹H NMR provide essential pieces of the puzzle, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers direct insight into the carbon backbone. This guide provides an in-depth, comparative analysis of methodologies for the definitive ¹³C NMR characterization of this molecule, moving beyond a simple 1D spectrum to a robust, multi-faceted approach that ensures scientific integrity.

The Challenge: Beyond Simple Signal Counting

A standard proton-decoupled ¹³C NMR of the target molecule is expected to show four distinct signals: two quaternary carbons (C3 and C5) on the triazole ring and two methyl carbons (N-CH₃ and O-CH₃). The primary analytical challenges are:

  • Unambiguous Assignment of Quaternary Carbons: The C3 and C5 carbons lack directly attached protons, making their assignment via simple methods difficult. Their signals are often of lower intensity due to longer spin-lattice relaxation times (T₁) and the absence of Nuclear Overhauser Effect (NOE) enhancement from directly bonded protons[3].

  • Differentiating Methyl Groups: While the N-CH₃ and O-CH₃ groups are in different electronic environments, a definitive assignment requires correlation data.

This guide compares the standard 1D ¹³C NMR experiment with advanced 1D and 2D techniques, demonstrating a workflow that moves from initial observation to conclusive structural validation.

Methodology Comparison: A Stepwise Approach to Certainty

Our analysis is grounded in a progression of experiments, each providing a deeper layer of structural information. This comparative approach is the most rigorous method to validate the structure.

Foundational Analysis: Standard ¹³C{¹H} NMR

The first step is acquiring a standard proton-decoupled ¹³C spectrum. This provides the chemical shifts of all unique carbon atoms.

  • Rationale: This experiment serves as the initial survey, confirming the presence of the expected four carbon environments. The chemical shift ranges provide preliminary assignments based on established principles[4][5][6]. Carbons attached to electronegative atoms like oxygen and nitrogen, or those within an aromatic system, are deshielded and appear further downfield (higher ppm)[5][7].

  • Predicted vs. Expected Experimental Data: Based on spectral databases and prediction algorithms, we can anticipate the approximate chemical shifts.

Carbon AtomPredicted δ (ppm)Expected Experimental δ (ppm)Rationale for Shift
C5 -OCH₃~160-165~162Attached to two electronegative nitrogen atoms and an oxygen atom, causing significant deshielding.
C3 -Br~140-145~142Attached to two nitrogen atoms and a bromine. The deshielding is less pronounced than C5 due to the lower electronegativity of Br compared to OCH₃.
O-C H₃~55-65~60A typical range for a methoxy carbon attached to an aromatic/heteroaromatic ring[8].
N-C H₃~30-40~35A typical range for a methyl group attached to a nitrogen within a heteroaromatic ring[8].

Table 1: Predicted and expected ¹³C chemical shifts for this compound.

While this 1D spectrum provides valuable initial data, it does not definitively assign the C3/C5 or the N-CH₃/O-CH₃ pairs.

Multiplicity Determination: DEPT-135 Experiment

To differentiate protonated carbons from quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is the logical next step.

  • Rationale: The DEPT-135 pulse sequence distinguishes carbon signals based on the number of attached protons. CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent[9][10]. This experiment offers a clear advantage over the standard ¹³C spectrum by confirming which signals belong to the methyl groups and, by omission, which belong to the quaternary carbons.

  • Expected Outcome: The DEPT-135 spectrum will show two positive signals corresponding to the N-CH₃ and O-CH₃ carbons. The signals for C3 and C5 will be absent. This unequivocally separates the protonated carbons from the non-protonated ring carbons.

Definitive Assignment: 2D Heteronuclear Correlation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate tool for unambiguous assignment, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons[11][12].

  • Rationale: By observing correlations from the easily identifiable methyl protons to the quaternary carbons, we can definitively assign the C3 and C5 positions. This experiment bridges the gap left by 1D methods and provides irrefutable connectivity evidence[13].

  • Expected Correlations:

    • The protons of the N-CH₃ group (~3.5 ppm) will show a strong correlation to the C5 carbon, as it is three bonds away (H-C-N-C5). A weaker, two-bond correlation to C3 (H-C-N-C3) may also be observed.

    • The protons of the O-CH₃ group (~4.0 ppm) will show a strong three-bond correlation to the C5 carbon (H-C-O-C5).

The observation of a strong correlation from the N-methyl protons to one ring carbon and a strong correlation from the O-methyl protons to the same ring carbon confirms that carbon as C5. The remaining quaternary carbon is therefore C3. This cross-validation is the hallmark of a trustworthy protocol.

Visualizing the Assignment Strategy

The following workflow diagram illustrates the logical progression from initial data acquisition to final, unambiguous structural confirmation.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiment cluster_analysis Data Analysis & Assignment A Standard ¹³C{¹H} Spectrum D Identify 4 Carbon Signals (2 Quaternary, 2 Methyl) A->D Provides chemical shifts B DEPT-135 Spectrum E Confirm Methyl Carbons (Positive) & Quaternary Carbons (Absent) B->E Determines multiplicity C HMBC Spectrum F Correlate Methyl Protons to Quaternary Carbons C->F Provides ²JCH, ³JCH correlations D->F E->F G Definitive Assignment of C3, C5, N-CH₃, O-CH₃ F->G Synthesize all data

Figure 1. Workflow for the unambiguous ¹³C NMR characterization of this compound.

The molecular structure with IUPAC numbering for NMR assignment is shown below.

Figure 2. Structure of this compound with key atoms labeled for NMR assignment.

Experimental Protocol: Acquiring High-Quality HMBC Data

This section provides a detailed methodology for acquiring the crucial HMBC spectrum.

1. Sample Preparation:

  • Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its simplicity, while DMSO-d₆ can be used for less soluble compounds[14].

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

2. Spectrometer Setup & Tuning:

  • Use a spectrometer with a minimum field strength of 400 MHz.

  • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shim the magnetic field to achieve good resolution and lineshape on the solvent's deuterium signal.

3. Acquisition Parameters (HMBC):

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Spectral Width (¹H): Set a spectral width to encompass all proton signals (e.g., 0-10 ppm).

  • Spectral Width (¹³C): Set a spectral width to encompass all carbon signals (e.g., 0-180 ppm).

  • Number of Scans (NS): Set to 4 or 8 scans per increment.

  • Number of Increments: Acquire 256-512 increments in the F1 (¹³C) dimension.

  • Relaxation Delay (d1): Use a relaxation delay of 1.5-2.0 seconds[3].

  • Long-Range Coupling Delay: Optimize the delay for long-range couplings (ⁿJCH) to a value corresponding to ~8 Hz. This is a good compromise for detecting both ²JCH and ³JCH correlations[15].

4. Data Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum and calibrate the axes using the residual solvent signal as a reference (CDCl₃: δH = 7.26, δC = 77.16 ppm)[14].

Conclusion

While a standard 1D ¹³C NMR spectrum provides initial evidence for the carbon framework of this compound, it is insufficient for unambiguous structural proof. By adopting a comparative and progressive workflow that incorporates multiplicity-editing experiments like DEPT-135 and, crucially, 2D correlation spectroscopy like HMBC, researchers can achieve definitive and self-validating characterization. This rigorous approach, which leverages long-range H-C correlations to assign quaternary centers, represents the gold standard in structural elucidation and ensures the scientific integrity of the data for publications, patents, and further drug development efforts.

References

  • Reynolds, W. F., & Enríquez, R. G. (2002). Choosing the Best Pulse Sequences, Acquisition Parameters, Postprocessing Techniques, and Probes for Natural Product Structure Elucidation by NMR. Journal of Natural Products, 65(2), 221-244. Available from: [Link]

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Mass Spectrometry of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, 1,2,4-triazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1][2] This guide provides an in-depth analysis of the mass spectrometric behavior of a specific, highly functionalized derivative, 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole .

While direct experimental mass spectra for this exact compound are not widely published, this guide will leverage established fragmentation principles of related heterocyclic systems to provide a predictive yet robust analytical framework.[3] We will compare its expected mass spectral characteristics against its simpler analog, 1-methyl-1H-1,2,4-triazole, offering researchers a detailed roadmap for identification and characterization.

Predicted Mass Spectral Profile of this compound

The fragmentation of this compound is dictated by the interplay of the stable triazole core and its three distinct substituents: a bromine atom, a methoxy group, and a methyl group. The choice of ionization technique—typically Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules—will significantly influence the resulting mass spectrum.[1][4]

Molecular Ion and Isotopic Pattern:

The molecular formula of the compound is C₄H₆BrN₃O, with a monoisotopic mass of approximately 190.97 u and a molecular weight of 192.01 g/mol .[3] A key identifying feature in the mass spectrum will be the isotopic signature of bromine. Due to the near-equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion (M⁺˙) peak will appear as a doublet of roughly 1:1 intensity, separated by 2 mass-to-charge units (m/z). This pattern is a definitive marker for the presence of a single bromine atom in the molecule or its fragments.[5]

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[4] The fragmentation of this compound under EI is anticipated to proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses.

A primary fragmentation event is often the cleavage of the bond alpha to a heteroatom or a functional group.[6][7] For this molecule, initial fragmentation is likely to involve the substituents on the triazole ring.

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, forming a stable radical cation.

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule from the methoxy group.

  • Loss of a Bromine Radical (•Br): The carbon-bromine bond can cleave, resulting in the loss of a bromine radical.

  • Ring Cleavage: The 1,2,4-triazole ring itself can undergo cleavage, a characteristic fragmentation pathway for this heterocyclic system.[1] A common cleavage involves the loss of a molecule of hydrogen cyanide (HCN).

The logical workflow for the structural elucidation using mass spectrometry follows a systematic approach to piece together the molecular structure from its fragments.

cluster_M Molecular Ion cluster_fragments Primary Fragments cluster_secondary Secondary & Ring Fragments M [C₄H₆BrN₃O]⁺˙ m/z 191/193 F1 Loss of •CH₃ [M-15]⁺ m/z 176/178 M->F1 - •CH₃ F2 Loss of CO [M-28]⁺ m/z 163/165 M->F2 - CO F3 Loss of •Br [M-79/81]⁺ m/z 112 M->F3 - •Br F1a Loss of HCN [M-15-27]⁺ m/z 149/151 F1->F1a - HCN F3a Loss of HCN [M-79-27]⁺ m/z 85 F3->F3a - HCN

Caption: Predicted EI fragmentation pathway of the target molecule.

Electrospray Ionization (ESI) Fragmentation Pathway

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[4] For this compound, the protonated molecular ion would be observed at m/z 192/194. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

The fragmentation of the even-electron [M+H]⁺ ion will differ from the odd-electron M⁺˙ ion from EI. Fragmentations are often driven by the loss of stable neutral molecules.

Key Predicted ESI-MS/MS Fragmentation:

  • Loss of Methanol (CH₃OH): Following protonation, likely on one of the ring nitrogens, a common fragmentation pathway for methoxy-substituted heterocycles is the loss of a neutral methanol molecule.

  • Loss of Methyl Bromide (CH₃Br): A rearrangement could potentially lead to the elimination of methyl bromide.

  • Ring Cleavage: Similar to EI, the triazole ring can undergo cleavage, although the specific neutral losses might differ.

cluster_M Protonated Molecule cluster_fragments Primary Fragments (MS/MS) cluster_secondary Secondary Fragments M [C₄H₆BrN₃O+H]⁺ m/z 192/194 F1 Loss of CH₃OH [M+H-32]⁺ m/z 160/162 M->F1 - CH₃OH F2 Loss of HBr [M+H-80/82]⁺ m/z 112 M->F2 - HBr F1a Loss of N₂ [M+H-32-28]⁺ m/z 132/134 F1->F1a - N₂

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

Comparative Analysis: this compound vs. 1-methyl-1H-1,2,4-triazole

To highlight the influence of the bromo and methoxy substituents, a comparison with the parent structure, 1-methyl-1H-1,2,4-triazole, is instructive.

FeatureThis compound1-methyl-1H-1,2,4-triazole
Molecular Formula C₄H₆BrN₃OC₃H₅N₃[8]
Monoisotopic Mass 190.97 u83.05 u[9]
Key Molecular Ion Feature 1:1 Isotopic doublet (m/z 191/193) due to BromineSingle molecular ion peak (m/z 83)[8]
Primary EI Fragments Loss of •CH₃, CO, •BrLoss of HCN, N₂, CH₃CN[8]
Primary ESI Fragments Loss of CH₃OH, HBrLoss of HCN, N₂
Structural Complexity High: multiple competing fragmentation sitesLow: fragmentation dominated by ring cleavage

This comparison underscores how the substituents not only increase the mass but also introduce new, characteristic fragmentation pathways (e.g., loss of •Br, CH₃OH) that are absent in the unsubstituted analog. These unique fragmentation patterns are crucial for the confident identification of the more complex molecule in a mixture or as a novel compound.

Experimental Protocols

To acquire high-quality mass spectra for this compound, the following generalized protocols can be adapted to specific instrumentation.

Sample Preparation
  • Solvent Selection: Dissolve a small amount (approx. 1 mg/mL) of the solid compound in a suitable volatile solvent. For LC-MS (ESI), a mixture of acetonitrile and water is common.[1] For direct infusion or GC-MS (EI), methanol or dichloromethane can be used.

  • Purity Check: Ensure the purity of the compound, as impurities can complicate spectral interpretation. Techniques like TLC or NMR can be used for verification.[2]

GC-MS (EI) Protocol

This method is suitable for volatile and thermally stable compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Column: A standard non-polar column (e.g., DB-5ms) is often suitable.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.[4]

  • Mass Scan Range: m/z 40-300.

LC-MS (ESI) Protocol

This method is ideal for less volatile compounds and for obtaining molecular weight information with minimal fragmentation.[10]

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.[1]

  • Column: A C18 reversed-phase column is a good starting point.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ion Source: ESI, positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.[1]

  • Drying Gas Flow and Temp: Optimize based on instrument manufacturer recommendations (e.g., 10 L/min at 300 °C).[1]

  • Scan Range: m/z 50-400.

  • For MS/MS: Select the precursor ion (m/z 192/194) and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (e.g., in ACN/H₂O) Purity Verify Purity (TLC, NMR) Dissolve->Purity Inject Inject into MS Purity->Inject Ionize Ionize (EI or ESI) Inject->Ionize Analyze Mass Analyze (e.g., Quadrupole, TOF) Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify M⁺˙ or [M+H]⁺ (Check Br Isotope Pattern) Spectrum->Identify Fragment Analyze Fragmentation (Compare to Predictions) Identify->Fragment Structure Confirm Structure Fragment->Structure

Caption: General workflow for MS analysis and structural confirmation.

Conclusion

The mass spectrometric analysis of this compound presents a multifaceted challenge that can be systematically addressed. By anticipating the characteristic isotopic signature of bromine and the predictable fragmentation pathways involving the methoxy and methyl substituents, researchers can confidently identify this molecule. The choice between EI and ESI will yield complementary data, with EI providing a detailed fragmentation fingerprint and ESI confirming the molecular weight and enabling controlled fragmentation studies via MS/MS. This guide provides the predictive data and methodological foundation necessary for the successful structural elucidation of this and related 1,2,4-triazole derivatives, empowering researchers in their synthetic and analytical endeavors.

References

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A Comparative Guide to the Reactivity of Brominated Triazoles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are indispensable tools. Among these, the triazole nucleus, with its unique electronic properties and capacity for hydrogen bonding, has proven to be a privileged structure. The introduction of a bromine atom onto the triazole ring unlocks a versatile gateway for molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of various brominated triazoles, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Significance of Brominated Triazoles in Synthesis

Brominated triazoles serve as key intermediates in the synthesis of complex organic molecules. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the triazole core. This functionalization is crucial in structure-activity relationship (SAR) studies during drug discovery and in the fine-tuning of material properties. The two common isomers, 1,2,3-triazoles and 1,2,4-triazoles, each offer a unique electronic and steric environment, which in turn influences the reactivity of the C-Br bond.

Understanding the Reactivity Landscape: A Comparative Analysis

The reactivity of a brominated triazole is not absolute; it is a function of the triazole isomer, the position of the bromine atom, the nature of substituents on the ring, and the specific reaction conditions employed. This section dissects the reactivity of brominated triazoles in the most common and impactful cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of brominated triazoles. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making brominated triazoles ideal substrates that balance reactivity with stability.

The Suzuki-Miyaura coupling is a robust method for creating biaryl and aryl-heteroaryl linkages. The reactivity of brominated triazoles in this reaction is influenced by the electron density of the triazole ring and the steric environment around the C-Br bond.

Comparative Reactivity of Brominated Triazole Isomers in Suzuki-Miyaura Coupling:

While a direct head-to-head comparison under identical conditions is scarce in the literature, a synthesis of available data suggests the following trends:

Brominated TriazoleTypical Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazolePd(PPh₃)₄K₂CO₃Toluene/H₂O/EtOH13037-99[1]
3,5-Dibromo-1H-1,2,4-triazole Glycoside (5-position)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good[2]
4- or 5-Halo-1,2,3-triazolesExpanded-ring NHC palladium complexNot specifiedWaterNot specifiedNot specified[3]

Generally, the C5 position of the 1,2,4-triazole ring is more reactive towards arylation than the C3 position.[2] The electron-deficient nature of the triazole ring often necessitates slightly more forcing conditions compared to simple aryl bromides. The choice of an appropriate N-substituent can also modulate reactivity, with electron-withdrawing groups potentially increasing the susceptibility of the C-Br bond to oxidative addition.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Brominated Triazoles

This protocol is a generalized procedure based on literature precedents.[1]

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the brominated triazole (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like toluene or dioxane with an aqueous component is common.

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction to the desired temperature (typically 80-130 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex R-Br (Brominated Triazole) Transmetalation Complex R-Pd(II)L2-Ar Oxidative Addition Complex->Transmetalation Complex ArB(OH)2, Base Product Complex R-Ar-Pd(0)L2 Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (R-Ar)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling provides a powerful means to install alkynyl groups onto the triazole scaffold, which are themselves versatile functional groups for further transformations, including "click" chemistry. This reaction is typically cocatalyzed by palladium and copper(I).

Comparative Insights:

Direct comparative studies on isomeric bromotriazoles are limited, but the reactivity trends are expected to parallel those observed in Suzuki couplings. The C-Br bond at a more electron-deficient position is generally more susceptible to oxidative addition.

Brominated TriazoleCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-Bromo-5-(phenylazo)pyridinePd(PPh₃)₄, CuIEt₃NTHFRoom Temp.Good[5]
Cyclic 3-bromo-1,2-dionesPd(PPh₃)₂Cl₂, CuIEt₃NTHFRoom Temp.up to 93%[6]

The use of copper-free conditions is also an option, which can be advantageous for substrates sensitive to copper.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling of Brominated Triazoles

This protocol is a general representation based on established methods.[5]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the brominated triazole (1.0 equiv) in a suitable degassed solvent such as THF or DMF.

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Diagram: Sonogashira Coupling Catalytic Cycles

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition R-Br Transmetalation R-Pd(II)L2-C≡CR' Oxidative Addition->Transmetalation Cu-C≡CR' Reductive Elimination Product Release Transmetalation->Reductive Elimination Isomerization Reductive Elimination->Pd(0)L2 R-C≡CR' Cu(I)X Cu(I)X Pi-Alkyne Complex [Cu(C≡CR')]n Cu(I)X->Pi-Alkyne Complex R'C≡CH, Base Pi-Alkyne Complex->Cu(I)X Transmetalation to Pd

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. The reactivity of brominated triazoles in this reaction is highly dependent on the ligand choice for the palladium catalyst.

Comparative Considerations:

For dihaloarenes, selective amination can often be achieved by controlling the reaction conditions.[8] It is plausible that similar selectivity could be observed with dibromotriazoles. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive amines.[9]

Brominated SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl Bromides (general)Pd₂(dba)₃, XPhosNaOtBuToluene80-110High[10]
2-Bromophenyl trifluoromethanesulfonateCatalyst dependentCs₂CO₃TolueneNot specifiedSelective amination possible[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Brominated Triazoles

This is a generalized protocol based on established methodologies.[10]

  • Reaction Setup: To an oven-dried Schlenk tube, add the brominated triazole (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and purge the system with an inert gas.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition R-Pd(II)L-Br Pd(0)L->Oxidative Addition R-Br Amine Coordination [R-Pd(II)L(Br)(HNR'2)] Oxidative Addition->Amine Coordination HNR'2 Deprotonation R-Pd(II)L-NR'2 Amine Coordination->Deprotonation Base Deprotonation->Pd(0)L Reductive Elimination, R-NR'2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on brominated triazoles is less common and generally requires activation by strongly electron-withdrawing groups on the triazole ring. The triazole ring itself is electron-deficient, which can facilitate SNAr to some extent, particularly with potent nucleophiles.

The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is the reverse of that in palladium-catalyzed couplings.[3] This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon center.

Comparative Insights:

  • Activation: The presence of nitro groups or other strong electron-withdrawing substituents ortho or para to the bromine atom significantly enhances reactivity.[11]

  • Nucleophile Strength: Strong nucleophiles such as alkoxides, thiolates, and amines are typically required.

  • Leaving Group Ability: While bromine is a good leaving group, its reactivity in SNAr on triazoles is generally lower than that of fluorine or chlorine.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on Activated Brominated Triazoles

This is a generalized procedure and requires a suitably activated substrate.

  • Reaction Setup: Dissolve the activated brominated triazole (1.0 equiv) in a polar aprotic solvent like DMF or DMSO.

  • Nucleophile Addition: Add the nucleophile (1.1-2.0 equiv), often in the presence of a base (e.g., K₂CO₃ or NaH) if the nucleophile is not already anionic.

  • Reaction Conditions: Stir the reaction at room temperature or with heating, monitoring its progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography or recrystallization.

Diagram: SNAr Mechanism

SNAr_Mechanism Start Activated Bromotriazole Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + Nucleophile Product Substituted Triazole Meisenheimer->Product - Bromide

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion: Navigating the Reactivity of Brominated Triazoles

The functionalization of brominated triazoles is a cornerstone of modern synthetic chemistry, offering a gateway to a vast chemical space of potential drug candidates and advanced materials. The choice of reaction conditions, particularly the catalyst system and the nature of the triazole isomer, dictates the outcome of the transformation.

Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are the most robust and versatile methods for the derivatization of brominated triazoles. The reactivity in these systems is generally governed by the ease of oxidative addition, with the C-Br bond at more electron-deficient positions being more susceptible to reaction. In contrast, nucleophilic aromatic substitution requires strong activation and potent nucleophiles, and the reactivity of the C-Br bond is generally lower than that of C-F or C-Cl bonds.

This guide provides a framework for understanding and predicting the reactivity of brominated triazoles. By carefully considering the factors outlined herein and consulting the provided experimental protocols, researchers can confidently design and execute synthetic strategies to access novel and complex triazole-containing molecules.

References

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A Comparative Guide to the Structural Elucidation of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science.[1][2] These five-membered heterocyclic compounds, containing three nitrogen atoms, are prevalent in a wide array of biologically active agents, demonstrating antitubercular, anticancer, antiviral, and anti-inflammatory properties.[1] The specific substitution pattern on the triazole ring, such as the presence of a bromine atom, a methoxy group, and an N-methyl group in 3-bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, can significantly influence the molecule's steric and electronic properties. This, in turn, dictates its interaction with biological targets and its solid-state packing, making precise structural knowledge paramount for rational drug design and materials engineering.

Part 1: X-ray Crystallography - The Definitive Approach to Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's function.

Proposed Experimental Workflow for Structure Determination

Below is a proposed workflow for the synthesis, crystallization, and X-ray diffraction analysis of the title compound, based on established methodologies for similar small molecules.

Caption: Proposed experimental workflow for the structural determination of this compound.

Causality in Experimental Choices
  • Synthesis: The synthesis of substituted 1,2,4-triazoles can be achieved through various routes, often involving cyclization reactions.[4] The choice of precursors and reaction conditions is critical for achieving a good yield and purity of the target compound.

  • Crystallization: Obtaining high-quality single crystals is often the most challenging step.[3] The choice of solvent or solvent system is paramount and is typically determined through screening various solvents to find one in which the compound has moderate solubility.[5] Techniques like slow evaporation, vapor diffusion, and solvent layering are commonly employed to control the rate of crystallization, which is crucial for growing well-ordered crystals.[6][7][8] For a small organic molecule like this compound, a starting point would be screening solvents such as acetonitrile, methanol, or acetone.[9]

X-ray Crystallography as a Self-Validating System

The process of solving a crystal structure from diffraction data has inherent validation checks. The refinement process minimizes the difference between the observed diffraction pattern and one calculated from the structural model. Key metrics such as the R-factor provide a quantitative measure of this agreement. Furthermore, the resulting structure must be chemically sensible, with reasonable bond lengths and angles, providing an internal layer of validation.

Part 2: Comparison with Alternative 1,2,4-Triazole Derivatives

While the specific crystal structure for this compound is not publicly available, we can infer its likely structural features by comparing it to known crystal structures of similar 1,2,4-triazole derivatives.

FeatureThis compound (Predicted)4-amino-5-indolyl-1,2,4-triazole-3-thione[10]Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)[11]
Ring Planarity The 1,2,4-triazole ring is expected to be largely planar.The triazole and indole rings are twisted from each other.The ligand molecules are almost planar.
Key Bond Lengths C-Br, C-O, N-CH3C=S, N-NFe-N, C-Br, C-O
Intermolecular Interactions Likely dipole-dipole interactions, potential for weak C-H···N or C-H···O hydrogen bonds. Halogen bonding involving the bromine atom may also be present.H…H, H…C, N…H and Br…H contacts are dominant.Weak C—H⋯N, C—H⋯C hydrogen bonds and C—H⋯π interactions.
Crystal Packing Dependent on the interplay of intermolecular forces.π–π stacking interactions are observed.Molecules stack into chains, which then form layers.

This comparative analysis highlights that while the core triazole structure will be similar, the nature and orientation of the substituents will dictate the specific intermolecular interactions and crystal packing, ultimately influencing the material's bulk properties.

Part 3: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques are essential for initial characterization and can offer complementary information.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of the synthesized molecule in solution.[4][12][13] For our target molecule, ¹H NMR would show a singlet for the methyl group and a singlet for the methoxy group, while ¹³C NMR would confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition.[14] For this compound (C₄H₆BrN₃O), the expected molecular weight is approximately 192.01 g/mol .

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups.[14] For the title compound, characteristic peaks for C-O and C-N bonds would be expected.

Computational Chemistry

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting molecular geometries, electronic properties, and spectroscopic signatures.[1][15][16] These theoretical calculations can complement experimental data by:

  • Predicting the most stable tautomeric and conformational forms of the molecule.[15]

  • Simulating NMR and UV/vis spectra to aid in the interpretation of experimental results.[15]

  • Analyzing intermolecular interactions and predicting crystal packing.

Caption: Interplay between X-ray crystallography and other analytical techniques.

Conclusion

The structural elucidation of novel compounds like this compound is a multi-faceted process. While X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, a comprehensive understanding is best achieved through its synergistic use with spectroscopic and computational methods. This integrated approach not only validates the primary structure but also provides a deeper insight into the molecule's electronic properties and intermolecular interactions, which are crucial for its application in drug discovery and materials science.

References

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  • Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - MDPI. Available at: [Link]

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  • (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. Available at: [Link]

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  • Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl] - IUCrData. Available at: [Link]

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A Comparative Guide to HPLC-Based Purity Assessment of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a key heterocyclic building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method development, offers a detailed experimental protocol, and objectively compares HPLC with alternative analytical techniques, supported by illustrative data. Our focus is on providing a robust, self-validating analytical framework grounded in scientific principles to ensure the highest degree of accuracy and reliability in purity determinations.

Introduction: The Analytical Imperative for Halogenated Triazoles

This compound is a member of the halogenated triazole family, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise substitution pattern on the triazole ring, including the presence of a bromine atom and methoxy and methyl groups, dictates the molecule's physicochemical properties and, ultimately, its efficacy and safety in potential therapeutic applications.

The purity of such active pharmaceutical ingredient (API) precursors is a critical quality attribute that profoundly impacts the entire drug development pipeline. Even trace impurities can have unintended pharmacological or toxicological effects, compromise the stability of the final drug product, and create regulatory hurdles. Consequently, a highly sensitive and specific analytical method for purity determination is not just a quality control measure but a fundamental component of drug discovery and development.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for a molecule with the moderate polarity of this compound, as suggested by its predicted LogP of 1.3.

HPLC Method Development: A Rationale-Driven Approach

The development of a robust and reliable HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.

Column Selection: The Heart of the Separation

For a molecule with a predicted LogP of 1.3, a C18 column is the logical first choice for reversed-phase chromatography. The C18 stationary phase provides a nonpolar environment that retains the analyte based on its hydrophobicity. The relatively small size of the analyte also makes a standard C18 column with a 5 µm particle size and a 150 mm length a suitable starting point, balancing resolution with analysis time and backpressure.

Mobile Phase Selection and Optimization: Driving the Separation

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Aqueous Phase: Water is the standard aqueous component. A buffer is often added to control the pH and ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times and peak shapes. Given the triazole structure, which can exhibit basic properties, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is recommended to ensure the protonation of the nitrogen atoms, leading to sharper peaks.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. The proportion of acetonitrile to water is a critical parameter that is adjusted to achieve the desired retention time for the main peak, typically between 3 and 10 minutes for optimal resolution and efficiency. A gradient elution, where the concentration of the organic modifier is increased during the run, is often employed to ensure that both more and less polar impurities are eluted and detected.

Detector Wavelength Selection: Seeing the Analyte

Experimental Protocol: A Validated HPLC Method

This section provides a detailed, step-by-step methodology for the purity assessment of this compound by RP-HPLC.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV or PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of this compound (purity ≥ 99.5%).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or λmax determined by PDA)
Injection Volume 10 µL
Run Time 25 minutes
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample and dissolve it in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities and Method Specificity

A robust purity method must be able to separate the main component from any potential process-related impurities and degradation products. The synthesis of this compound likely involves the formation of the triazole ring followed by bromination, methoxylation, and N-methylation. Potential impurities could include:

  • Starting Materials: Unreacted precursors used in the triazole ring formation (e.g., substituted hydrazines, amides).

  • Intermediates: Incompletely reacted intermediates from any of the synthetic steps.

  • Isomers: Positional isomers formed during the substitution reactions on the triazole ring.

  • By-products: Compounds formed from side reactions.

The gradient HPLC method described above is designed to have a broad elution window, increasing the likelihood of separating impurities with a range of polarities from the main peak, thus ensuring the specificity of the method.

Comparison with Alternative Analytical Techniques

While HPLC is the primary technique for purity assessment, other methods can provide complementary information or may be more suitable in specific contexts.

FeatureHPLC (with UV detection)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Separation of ions in an electric field based on their electrophoretic mobility.
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.Excellent for charged molecules and high-resolution separation of closely related substances, including isomers.
Resolution High, especially with modern column technologies.Very high, particularly with capillary columns.Extremely high, often exceeding that of HPLC.
Sensitivity Good to excellent, depending on the chromophore of the analyte.Excellent, with very low detection limits.Very high, but can be limited by the small injection volumes.
Quantitative Accuracy High, with well-established validation protocols.High, especially with the use of internal standards.Can be challenging due to injection variability, but good with appropriate internal standards and validated methods.
Structural Information Limited to UV spectrum with a PDA detector.Provides mass spectral data, which can be used for structural elucidation and impurity identification.Primarily provides information on charge-to-size ratio.
Throughput Moderate, with typical run times of 15-30 minutes.Moderate, with similar run times to HPLC.High, with very short analysis times in some applications.

In-depth Experimental Workflows

HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis prep_sample Dissolve Sample in Diluent injector Autosampler prep_sample->injector prep_mobile Prepare Mobile Phases (A & B) pump Gradient Pump prep_mobile->pump pump->injector column C18 Column injector->column detector UV/PDA Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation Method_Selection cluster_properties Key Analyte Characteristics Analyte Analyte Properties Polarity Polarity Analyte->Polarity Volatility Volatility Analyte->Volatility Charge Ionic Charge Analyte->Charge Chromophore UV Chromophore Analyte->Chromophore Purity_Req Purity Requirements Method Analytical Method Purity_Req->Method Sensitivity & Resolution Needs Polarity->Method Reversed-Phase (non-polar) vs. Normal-Phase (polar) Volatility->Method HPLC (non-volatile) vs. GC (volatile) Charge->Method CE (charged) vs. HPLC (neutral/charged) Chromophore->Method UV/Vis Detection

Caption: Decision tree for analytical method selection.

Conclusion: A Multi-faceted Approach to Purity Assessment

The purity of this compound is a critical determinant of its suitability for downstream applications in pharmaceutical research and development. This guide has detailed a robust and scientifically sound RP-HPLC method for its purity assessment. The choice of a C18 column, a water/acetonitrile mobile phase with a formic acid modifier, and UV detection provides a reliable and high-resolution separation.

Furthermore, a comparative overview of alternative techniques such as GC-MS and CE highlights the importance of a multi-faceted analytical approach. While HPLC remains the workhorse for routine purity testing, GC-MS offers invaluable structural information for impurity identification, and CE provides exceptional resolution for challenging separations. The selection of the most appropriate technique, or combination of techniques, should be guided by the specific analytical requirements of the project, from early-stage discovery to final quality control.

References

  • PubChem. This compound. [Link]

  • Dong, M. W. (2018). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons. [Link]

  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]

  • Weinberger, R. (2000). Practical Capillary Electrophoresis. Academic Press. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (2006). [Link]

A Comparative Guide to the Biological Activity Screening of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities.[1][2][3] Derivatives of this versatile scaffold have demonstrated potent antifungal, antimicrobial, anticancer, and herbicidal properties.[1][4][5][6] This guide provides a comprehensive framework for the biological activity screening of a novel derivative, 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, by comparing its potential activities against established alternatives and detailing the requisite experimental protocols.

The unique substitution pattern of this compound, featuring a halogen, an electron-donating methoxy group, and a methyl group, suggests the potential for diverse biological interactions. This guide will explore the methodologies to elucidate these potential activities.

Potential Biological Activities and Screening Strategies

Based on the extensive literature on 1,2,4-triazole derivatives, the primary biological activities to investigate for this compound are antimicrobial, antifungal, anticancer, and herbicidal activities.

Antimicrobial Activity

Many 1,2,4-triazole derivatives exhibit significant antibacterial activity.[1][7][8] The screening of our target compound will involve determining its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Streptomycin: A well-established broad-spectrum aminoglycoside antibiotic.[1]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria.

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) on nutrient agar plates and incubate at 37°C for 18-24 hours.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

    • Prepare similar dilutions for the comparative antibiotics.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for Antimicrobial Screening

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) E1 Inoculate Plates with Bacteria P1->E1 P2 Serial Dilution of Test Compound & Comparators in 96-well plate P2->E1 E2 Incubate at 37°C for 18-24h E1->E2 A1 Read Plates for Visual Growth E2->A1 A2 Determine Minimum Inhibitory Concentration (MIC) A1->A2

Caption: Workflow for MIC determination.

Antifungal Activity

The 1,2,4-triazole scaffold is famously present in many antifungal drugs like fluconazole and itraconazole.[2][9] Therefore, evaluating the antifungal potential of our novel derivative is a critical step.

  • Fluconazole: A widely used triazole antifungal agent.[10]

  • Ketoconazole: Another broad-spectrum imidazole antifungal drug.[1]

  • Amphotericin B: A polyene antifungal with a broad spectrum of activity.

This protocol is standardized by the Clinical and Laboratory Standards Institute for yeast susceptibility testing.

  • Preparation of Fungal Inoculum:

    • Culture fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Test Compound and Controls:

    • Follow the same serial dilution procedure as for the antimicrobial assay, using RPMI 1640 medium in the microtiter plates.

  • Inoculation and Incubation:

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration that causes a significant (≥50%) reduction in growth compared to the growth control.

Anticancer Activity

Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[4][11][12] A preliminary screening against a panel of cancer cell lines can provide valuable insights into the cytotoxic potential of the compound.

  • Doxorubicin: A widely used chemotherapy agent for a variety of cancers.[9]

  • Cisplatin: Another common chemotherapeutic drug.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and the comparative drugs for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Screening

cluster_prep Cell Culture & Seeding cluster_exp Treatment & Assay cluster_analysis Data Analysis P1 Culture Cancer Cell Lines P2 Seed Cells into 96-well Plates P1->P2 E1 Treat Cells with Compound & Controls for 48-72h P2->E1 E2 Add MTT Solution and Incubate E1->E2 E3 Solubilize Formazan Crystals E2->E3 A1 Measure Absorbance at 570 nm E3->A1 A2 Calculate Cell Viability & Determine IC50 A1->A2

Caption: Workflow for MTT assay.

Herbicidal Activity

1,2,4-triazole derivatives have also found applications in agriculture as herbicides.[5][6][13] A preliminary screen for herbicidal activity can be conducted on model plant species.

  • Glyphosate: A broad-spectrum systemic herbicide.

  • Atrazine: A selective herbicide used to control broadleaf and grassy weeds.

  • Preparation of Test Solutions:

    • Prepare a range of concentrations of the test compound and comparators in a suitable solvent and dilute with distilled water containing a surfactant (e.g., Tween 20).

  • Seed Plating:

    • Place filter paper in Petri dishes and moisten with the test solutions.

    • Place a set number of seeds (e.g., 10-20) of a model plant (e.g., Arabidopsis thaliana or lettuce) on the filter paper.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.

  • Data Analysis:

    • After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.

    • Calculate the percentage of inhibition compared to a negative control (water + surfactant).

Comparative Data Summary

The following tables provide a template for summarizing the experimental data that would be generated from the screening of this compound.

Table 1: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliP. aeruginosa
This compound
Streptomycin
Ciprofloxacin

Table 2: Antifungal Activity (MIC in µg/mL)

CompoundC. albicansA. niger
This compound
Fluconazole
Ketoconazole

Table 3: Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound
Doxorubicin
Cisplatin

Table 4: Herbicidal Activity (% Inhibition at a given concentration)

CompoundGermination RateRoot LengthShoot Length
This compound
Glyphosate
Atrazine

Conclusion

This guide provides a robust framework for the initial biological screening of this compound derivatives. The proposed experimental protocols are based on established methodologies and include relevant comparators for a thorough evaluation. The diverse biological activities of the 1,2,4-triazole scaffold suggest that this novel derivative holds significant potential as a lead compound for the development of new therapeutic or agricultural agents. The systematic approach outlined here will enable researchers to efficiently and effectively elucidate its biological profile.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed. [Link]

  • The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. Pharmacia. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. National Center for Biotechnology Information. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Wiley Online Library. [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. National Center for Biotechnology Information. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science. [Link]

  • Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. ACS Publications. [Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporizhzhia State Medical and Pharmaceutical University. [Link]

  • Synthesis and antimicrobial activity of new substituted 1,2,4-triazoles and their acyclic C-nucleoside analogues. PubMed. [Link]

  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Medicinal Chemistry Research. [Link]

  • Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. ResearchGate. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Zaporizhzhia State Medical and Pharmaceutical University. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in silico modeling techniques for characterizing the molecular interactions of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a novel compound of interest within the broader, pharmacologically significant 1,2,4-triazole class of heterocyclic compounds. While specific experimental data for this particular molecule is not yet publicly available, this guide establishes a robust computational framework for its investigation by drawing parallels with well-documented 1,2,4-triazole derivatives.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The therapeutic potential of these compounds often stems from their ability to interact with specific biological targets, such as enzymes and receptors.[2][6] In silico modeling offers a rapid, cost-effective, and insightful approach to elucidating these interactions, prioritizing drug candidates, and guiding further experimental work.[7][8]

This guide will navigate researchers, scientists, and drug development professionals through a logical, multi-tiered in silico workflow, from initial target identification and rapid screening to in-depth analysis of binding dynamics and pharmacokinetic profiling. We will objectively compare the performance of various computational methods, provide detailed, field-proven protocols, and present data in a clear, comparative format.

Part 1: The In Silico Funnel: A Strategic Approach to Interaction Modeling

A successful in silico investigation follows a funnel-like progression, starting with broad, computationally inexpensive methods to sift through possibilities and culminating in highly focused, resource-intensive simulations to refine our understanding of the most promising interactions. This strategic approach ensures that computational resources are allocated efficiently and that the generated data provides a solid foundation for subsequent experimental validation.

cluster_0 Broad Screening cluster_1 Refinement & Dynamics cluster_2 Quantitative Assessment cluster_3 Drug-Likeness Profile Target Identification Target Identification Molecular Docking Molecular Docking Target Identification->Molecular Docking Prioritization Molecular Dynamics (MD) Simulations Molecular Dynamics (MD) Simulations Molecular Docking->Molecular Dynamics (MD) Simulations Stability Assessment MD Simulations MD Simulations Binding Free Energy Calculations Binding Free Energy Calculations MD Simulations->Binding Free Energy Calculations Affinity Prediction ADMET Prediction ADMET Prediction Binding Free Energy Calculations->ADMET Prediction Pharmacokinetic Profiling Docked Complex Docked Complex Force Field & Solvation Force Field & Solvation Docked Complex->Force Field & Solvation Energy Minimization Energy Minimization Force Field & Solvation->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Sources

A Comparative Guide to the Synthetic Validation of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of a proposed synthetic route for 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the absence of a well-established, direct synthesis in the public domain, this document outlines a plausible and efficient two-step synthetic pathway starting from commercially available 3-Bromo-5-methoxy-1H-1,2,4-triazole. We will delve into the mechanistic rationale, present a comparative analysis with potential alternative routes, and provide detailed, actionable protocols for synthesis and validation. The core of this guide is a proposed regioselective N-methylation, a critical transformation for achieving the target molecule. All claims are substantiated with references to authoritative literature, ensuring scientific integrity and trustworthiness for professionals in the field.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] The unique electronic properties and hydrogen bonding capabilities of the triazole ring enable it to serve as a stable and effective pharmacophore. The specific substitution pattern of the target molecule, this compound, presents a unique synthetic challenge. The presence of bromo, methoxy, and N-methyl groups offers multiple points for potential biological interactions, making it a valuable building block for compound libraries. This guide aims to provide a robust and validated synthetic route to facilitate its accessibility for further research.

Proposed Synthetic Route: A Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the most efficient approach is the late-stage N-methylation of a readily available precursor. This strategy minimizes the number of synthetic steps and avoids potential complications with functional group compatibility that might arise from building the triazole ring with all substituents in place.

G target This compound precursor 3-Bromo-5-methoxy-1H-1,2,4-triazole target->precursor N-demethylation reagents Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., NaH, K2CO3) precursor->reagents Reagents for N-methylation

Figure 1: Retrosynthetic analysis of the target molecule.

Based on this analysis, the proposed forward synthesis is a two-step process:

  • Synthesis of the Precursor: While 3-Bromo-5-methoxy-1H-1,2,4-triazole is commercially available, a synthetic route from simpler precursors provides a deeper understanding of the chemistry involved. A plausible approach involves the cyclization of an appropriate acylamidrazone.

  • Regioselective N-methylation: The critical step is the methylation of the triazole ring. The regioselectivity of this reaction is paramount, as methylation can occur at the N1, N2, or N4 positions.

Step-by-Step Validation and Discussion

Step 1: Synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole (Precursor)

While this intermediate is commercially available from suppliers like Sigma-Aldrich[2], understanding its synthesis is crucial for process optimization and cost-effectiveness in large-scale production. A common method for synthesizing 3,5-disubstituted 1,2,4-triazoles is through the condensation of an imidoester with a carboxylic acid hydrazide, followed by thermal cyclization.[3]

Plausible Reaction Scheme:

  • Starting Materials: Methyl methoxyimidate and bromohydrazide.

  • Mechanism: The reaction proceeds through the formation of an N'-(1-iminoalkyl)hydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the triazole ring.

Step 2: Regioselective N-methylation of 3-Bromo-5-methoxy-1H-1,2,4-triazole

This is the key transformation to yield the final product. The choice of base and methylating agent is critical to control the regioselectivity of the alkylation.

  • Mechanistic Rationale: The 1H-1,2,4-triazole exists in tautomeric forms. Deprotonation with a suitable base generates a triazolate anion, which then acts as a nucleophile, attacking the methylating agent. The regioselectivity is influenced by both electronic and steric factors of the substituents on the triazole ring. Literature suggests that for 1H-1,2,4-triazoles, alkylation often occurs regioselectively at the N1 position when an alkoxide base is used in an alcohol solvent.[4]

  • Proposed Reagents and Conditions:

    • Methylating Agent: Iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents.

    • Base: Sodium methoxide (NaOMe) in methanol or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile. The use of a sodium salt of the triazole, formed by reaction with sodium methoxide, followed by reaction with iodomethane has been shown to be effective for the N-methylation of the parent 1H-1,2,4-triazole.[5][6]

    • Solvent: Methanol, acetonitrile, or DMF.

G start 3-Bromo-5-methoxy-1H-1,2,4-triazole deprotonation Deprotonation with Base (e.g., NaOMe) to form Triazolate Anion start->deprotonation methylation Nucleophilic attack on Methylating Agent (e.g., CH3I) deprotonation->methylation product This compound methylation->product

Figure 2: Proposed workflow for the N-methylation step.

Comparison with Alternative Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Proposed Route: Late-stage N-methylation N-methylation of a pre-formed 3-bromo-5-methoxy-1H-1,2,4-triazole.High convergence, fewer steps if precursor is available.Potential for regioisomeric mixtures requiring careful optimization and purification.
Alternative 1: Ring formation with N-methyl precursor Cyclization reaction using an N-methylated hydrazide or amidine derivative.Potentially higher regioselectivity.Synthesis of the N-methylated precursor may be challenging and add steps to the overall sequence.
Alternative 2: Halogenation as the final step Bromination of 5-methoxy-1-methyl-1H-1,2,4-triazole.May be feasible if the starting material is readily available.Bromination of the electron-rich triazole ring may lack selectivity and lead to multiple brominated products.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 3-Bromo-5-methoxy-1H-1,2,4-triazole (1.0 eq) in anhydrous methanol (10 mL/mmol) under a nitrogen atmosphere, add sodium methoxide (1.1 eq) portion-wise at 0 °C.

  • Reaction Progression: Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Methylation: Cool the reaction mixture back to 0 °C and add iodomethane (1.2 eq) dropwise.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Interpretation and Validation Summary

StepProductExpected YieldPurity (Expected)Key Analytical Techniques
13-Bromo-5-methoxy-1H-1,2,4-triazole>95% (if purchased)>98%¹H NMR, ¹³C NMR, MS
2This compound60-80%>98% after chromatography¹H NMR, ¹³C NMR, HRMS, HPLC

Conclusion

The proposed two-step synthesis, commencing with the commercially available 3-Bromo-5-methoxy-1H-1,2,4-triazole, represents the most direct and efficient pathway to obtain the target molecule, this compound. The key to this synthesis lies in the careful control of the N-methylation step to ensure high regioselectivity for the N1 isomer. The provided hypothetical protocol, based on established methodologies for the methylation of 1,2,4-triazoles, offers a solid foundation for researchers to produce this valuable compound. The validation of this synthetic route through rigorous analytical characterization will be crucial for its application in drug discovery and development programs.

References

  • Xia, Y. et al. (2019).
  • Eliseeva, G. et al. (2017). Synthesis of 4,5-dihydro-1H-1,2,4-triazole from various amide hydrazones. Journal of Organic Chemistry, 82(15), 8075-8084.
  • Liu, J.-Q. et al. (2018). Catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. Organic Letters, 20(22), 6930-6933.
  • Castanedo, G. M. et al. (2011). A general method for the production of 1,3,5-trisubstituted-1,2,4-triazole. Journal of Organic Chemistry, 76(4), 1177-1179.
  • Shackelford, S. A. et al. (2008). Practical Methylation Procedure for (1H)-1,2,4-Triazole.
  • Holm, A. & Straub, T. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Chemical Reviews, 111(9), 5666-5732.
  • Matsuzaki, H. et al. (2021). Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles.
  • Kilburn, J. P. et al. (2004). Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles.
  • Shackelford, S. A. et al. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint).
  • Kutkin, A. V. et al. (2016). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Russian Chemical Bulletin, 65(7), 1786-1793.
  • Abdel-Wahab, B. F. et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ARKIVOC, 2024(1), 202412214.
  • Shackelford, S. A. et al. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole.
  • PubChemLite. This compound. Available at: [Link]

  • Amerigo Scientific. This compound. Available at: [Link]

  • Bou-Salah, G. et al. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 27(19), 6283.
  • Dovbnia, D. V. & Kaplaushenko, A. H. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. ScienceRise: Pharmaceutical Science, (1), 18-26.
  • Wikipedia. Alprazolam. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established chemical safety principles and are designed to be both comprehensive and clear.

Understanding the Compound: Hazard Profile and Reactivity

Before any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated and methylated heterocyclic compound. While specific toxicological data may be limited, its structure suggests potential hazards that inform our disposal strategy.

According to the Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or vapors. The causality behind these hazards lies in the potential for the molecule to react with biological macromolecules, leading to irritation and toxicity. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum thickness 0.11mmPrevents skin contact and irritation.
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles causing serious eye irritation.
Lab Coat Standard, flame-retardantProtects skin and personal clothing from contamination.
Respiratory Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU) if risk assessment shows it is necessary.Required if working outside a fume hood or with large quantities, to prevent respiratory tract irritation.
Disposal Workflow: A Step-by-Step Protocol

The primary goal of the disposal process is the chemical transformation of the hazardous compound into a less hazardous or non-hazardous waste stream that can be managed according to local, state, and federal regulations. For halogenated organic compounds like this compound, incineration is often the preferred method, but chemical neutralization can be a viable laboratory-scale option before collection by a licensed waste disposal company.

G cluster_prep Preparation Phase cluster_disposal Disposal Phase A 1. Don Appropriate PPE (See Table 1) B 2. Work in a Certified Chemical Fume Hood A->B Ensure Safety C 3. Segregate Waste: Keep away from strong oxidizing agents. B->C D 4. Choose Disposal Route C->D E 5a. Licensed Waste Contractor: Package, label, and store waste for pickup. D->E Large Quantities or As Per Institutional Policy F 5b. Chemical Neutralization (For Small Quantities ONLY) D->F Small, Lab-Scale Quantities (Expert Supervision Required) G 6. Final Disposal: Incineration at a licensed facility is the recommended method. E->G F->G

Caption: Disposal decision workflow for this compound.

  • Segregation and Storage:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a dedicated, sealed, and clearly labeled waste container.

    • The label should include the chemical name, concentration, and relevant hazard symbols.

    • Store this container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials, particularly strong oxidizing agents. This segregation is a critical self-validating step; it prevents unintended reactions in the waste container.

  • Disposal via Licensed Contractor (Recommended Method):

    • This is the most authoritative and trustworthy method for ensuring regulatory compliance.

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

    • Ensure all institutional and Department of Transportation (DOT) labeling and packaging requirements are met before the scheduled pickup. The EHS office will provide specific guidance based on local and federal law.

  • Chemical Neutralization (Expert Use Only for Small Quantities):

    • Disclaimer: This procedure should only be performed by trained personnel with a thorough understanding of the reaction chemistry and under the direct supervision of a lab manager or principal investigator.

    • Proposed Reaction: A potential, though unverified, method could involve a reaction with a reducing agent like sodium borohydride in an appropriate solvent, followed by quenching. However, without validated literature for this specific compound, this approach carries risk and is not recommended without prior small-scale testing.

Spill Management: Immediate Actions

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Collect and Dispose:

    • Wearing the full PPE outlined in Table 1, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Do not allow the material to enter drains or waterways.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EHS department.

By adhering to these rigorous, safety-first procedures, we can ensure that our innovative research does not come at the cost of personal or environmental health. This commitment to responsible chemical management is a cornerstone of trustworthy and authoritative scientific practice.

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.